Technical Documentation Center

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
  • CAS: 1447912-71-1

Core Science & Biosynthesis

Foundational

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine: Synthesis and Characterization Guide

Executive Summary & Strategic Relevance 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a high-value heterocyclic intermediate, primarily utilized in the discovery of kinase inhibitors (e.g., p38 MAP kinase, PI3K) and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a high-value heterocyclic intermediate, primarily utilized in the discovery of kinase inhibitors (e.g., p38 MAP kinase, PI3K) and as a precursor for PET radiotracers. Its structural significance lies in the 6-iodo moiety , which serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), and the 2-cyclopropyl group , which often enhances metabolic stability and lipophilicity compared to simple alkyl chains.

This guide details a robust, scalable synthesis protocol based on the condensation of 2-amino-5-iodopyridine with


-haloketones. It emphasizes process safety, impurity control, and rigorous characterization.

Retrosynthetic Analysis

The most efficient route to the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an


-haloketone. This approach, a variation of the Hantzsch-type synthesis, ensures regioselectivity where the ring nitrogen attacks the electrophilic 

-carbon, followed by cyclization at the exocyclic amine.

Disconnection Strategy:

  • Target: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

  • Bond Break: C2–N1 and C3–C3a bonds.

  • Synthons:

    • Nucleophile: 2-Amino-5-iodopyridine (commercially available or synthesized via iodination of 2-aminopyridine).[1][2][3]

    • Electrophile: 2-Bromo-1-cyclopropylethanone (Cyclopropyl bromomethyl ketone).

Reaction Pathway Diagram

ReactionPathway cluster_conditions Conditions: NaHCO3, EtOH, 80°C SM1 2-Amino-5-iodopyridine Inter N-Alkylated Intermediate SM1->Inter Nucleophilic Attack (EtOH, Reflux) SM2 2-Bromo-1- cyclopropylethanone SM2->Inter Prod 2-Cyclopropyl-6-iodo imidazo[1,2-a]pyridine Inter->Prod Cyclodehydration (-H2O, -HBr)

Figure 1: Mechanistic pathway for the condensation reaction. The 2-aminopyridine nitrogen acts as the initial nucleophile.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Notes
2-Amino-5-iodopyridine Limiting Reagent1.0220.01Light sensitive; store in dark.
2-Bromo-1-cyclopropylethanone Electrophile1.2163.01Lachrymator; handle in fume hood.
Sodium Bicarbonate (NaHCO

)
Base2.084.01Scavenges HBr byproduct.
Ethanol (Absolute) SolventN/A46.07Preferred over DMF for easier workup.
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Amino-5-iodopyridine (5.0 g, 22.7 mmol) and Ethanol (50 mL). Stir until partially dissolved.

  • Add 2-Bromo-1-cyclopropylethanone (4.44 g, 27.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Expert Insight: The reaction is exothermic. Adding the bromoketone slowly prevents thermal runaway and minimizes the formation of dialkylated byproducts.

  • Add solid NaHCO

    
      (3.8 g, 45.4 mmol).
    
Step 2: Reflux & Monitoring
  • Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

  • Self-Validating Check (TLC): Monitor the reaction using TLC (Hexane/Ethyl Acetate 3:1).

    • Start Material: R

      
       ~ 0.3 (UV active).
      
    • Product: R

      
       ~ 0.5 (Distinct blue fluorescence under 254/365 nm UV).
      
    • Completion: The reaction is complete when the starting aminopyridine spot disappears.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.

  • Resuspend the residue in Ethyl Acetate (100 mL) and Water (50 mL).

  • Separate the organic layer and wash with Brine (2 x 30 mL).

  • Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Step 4: Purification
  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until turbidity appears. Cool to 4°C overnight.

  • Filtration: Collect the pale yellow/off-white crystals by vacuum filtration. Wash with cold hexanes.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Yield & Physical Properties[4][5]
  • Expected Yield: 75–85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Expected range 145–148°C (derivative dependent).

Characterization & Data Analysis

NMR Spectroscopy (Predicted)

The structure is confirmed by the disappearance of the broad NH


 signal and the appearance of the specific cyclopropyl and imidazole ring protons.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
8.35Singlet (s)1HH-5 (Deshielded by I and N)
(DMSO-

)
7.60Singlet (s)1HH-3 (Imidazole ring proton)
7.35Doublet (d,

=9.5 Hz)
1HH-8
7.28Doublet of Doublets (dd)1HH-7
2.05Multiplet (m)1HCyclopropyl CH
0.90 – 1.05Multiplet (m)4HCyclopropyl CH

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Expected Signal:

    
     = 285.0 [M+H]
    
    
    
  • Isotope Pattern: No characteristic Br/Cl pattern; single dominant peak due to Iodine (monoisotopic mass ~126.9).

Workflow Diagram

Workflow Start Start: 2-Amino-5-iodopyridine + Bromoketone Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Check TLC Check (Hex/EtOAc 3:1) Reflux->Check Check->Reflux Incomplete Workup Evaporate EtOH Extract w/ EtOAc Check->Workup Complete Purify Recrystallization (EtOH/H2O) Workup->Purify Final Pure Product Characterization (NMR/MS) Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

Troubleshooting & Optimization

  • Low Yield: If the yield is <50%, ensure the

    
    -haloketone is fresh. Cyclopropyl bromomethyl ketone can degrade (polymerize) if stored improperly. Distill or check purity before use.
    
  • Dark Coloration: Iodine-containing compounds can liberate I

    
     upon prolonged heating or light exposure, turning the product brown. Wash the organic layer with 10% Sodium Thiosulfate (Na
    
    
    
    S
    
    
    O
    
    
    ) during workup to remove free iodine.
  • Regioselectivity Issues: While rare for this substrate, if the exocyclic amine is alkylated without cyclization (intermediate buildup), increase the reaction time or add a stronger base (e.g., K

    
    CO
    
    
    
    ) to force cyclization.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper(I) Iodide Catalyzed Aerobic Oxidative C–H Activation." RSC Advances, 2016.[4]

  • Microwave-Assisted Protocols

    • Pericherla, K., et al. "Synthesis of imidazo[1,2-a]pyridine derivatives." Synthesis, 2011.[5][6]

  • Starting Material Preparation (2-Amino-5-iodopyridine)

    • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[2] International Journal of Simulation: Systems, Science and Technology, 2016.

  • Pharmacological Relevance

    • "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."[7][8] National Institutes of Health (PMC).

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[3][4] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is a critical aspect of modern drug discovery. This guide focuses on a specific derivative, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, providing a comprehensive overview of its physicochemical characteristics. Understanding these properties is paramount for predicting the molecule's behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. The presence of a cyclopropyl group at the 2-position and an iodine atom at the 6-position introduces unique steric and electronic features that significantly influence the molecule's overall profile.

Molecular Structure and Core Properties

The foundational attributes of a molecule are dictated by its structure. The key identifiers and fundamental properties of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉IN₂ChemScene[5]
Molecular Weight 284.10 g/mol ChemScene[5]
Canonical SMILES C1CC1C2=NC3=C(C=C(C=N3)I)N=C2(Predicted)
InChIKey (Predicted)(Predicted)
CAS Number Not available

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using computational models. These values provide valuable estimates for guiding experimental design and hypothesis generation.

PropertyPredicted ValueMethod/Tool
logP (Octanol-Water Partition Coefficient) 2.82ChemScene (for 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine)[5]
Topological Polar Surface Area (TPSA) 17.3 ŲChemScene (for 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine)[5]
Hydrogen Bond Donors 0ChemScene (for 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine)[5]
Hydrogen Bond Acceptors 2ChemScene (for 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine)[5]
Rotatable Bonds 1ChemScene (for 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine)[5]
Melting Point Not available
Boiling Point Not available
Aqueous Solubility Not available
pKa Not available

Synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related electrophile. The introduction of the iodine substituent can be accomplished either by using a pre-functionalized starting material or by direct iodination of the imidazo[1,2-a]pyridine core.

A plausible synthetic route to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is outlined below, based on established methodologies for similar derivatives.

Synthesis A 2-Amino-5-iodopyridine C 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine A->C Condensation B 1-Cyclopropyl-2-bromoethanone B->C

Caption: Plausible synthetic route to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of a 6-Iodoimidazo[1,2-a]pyridine Derivative (Illustrative Example)

This protocol describes a general method for the synthesis of a 6-iodo-substituted imidazo[1,2-a]pyridine, which can be adapted for the target molecule.

Materials:

  • 2-Amino-5-iodopyridine

  • Appropriate α-haloketone (e.g., 1-Cyclopropyl-2-bromoethanone)

  • Anhydrous ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-Amino-5-iodopyridine (1.0 eq) in anhydrous ethanol, add the α-haloketone (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-iodoimidazo[1,2-a]pyridine.

Spectroscopic Characterization

The structural elucidation of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core and the protons of the cyclopropyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the iodine atom and the electronic nature of the fused imidazole ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the iodine (C-6) will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is expected to display characteristic absorption bands corresponding to the various functional groups present in the molecule.[6] Key expected vibrational frequencies include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic - cyclopropyl): ~2900-3000 cm⁻¹

  • C=N and C=C stretching (heteroaromatic ring): ~1400-1650 cm⁻¹

  • C-I stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. The presence of iodine will result in a characteristic isotopic pattern.

cluster_workflow Spectroscopic Analysis Workflow cluster_spectroscopy Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Interpretation Data Interpretation & Structure Elucidation

Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is associated with a broad range of biological activities, and derivatives are being actively investigated for various therapeutic applications.

  • Anticancer Activity: Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][4][7] The introduction of a halogen at the 6-position has been shown to be a viable strategy in the design of novel anticancer agents.[8]

  • Antitubercular Activity: The imidazo[1,2-a]pyridine core is a key component of new antitubercular agents, with some derivatives showing activity against multidrug-resistant strains of Mycobacterium tuberculosis.

  • Other Therapeutic Areas: The versatility of the imidazo[1,2-a]pyridine scaffold has led to its exploration in other therapeutic areas, including as anti-inflammatory, antiviral, and central nervous system active agents.

The specific combination of a cyclopropyl group and an iodine atom in 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine may confer unique biological properties, making it an interesting candidate for further investigation in drug discovery programs.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. While experimental data for this specific molecule is limited, the information presented, based on closely related analogs and computational predictions, offers a valuable resource for researchers in the fields of medicinal chemistry and drug development. The unique structural features of this compound, coupled with the established biological potential of the imidazo[1,2-a]pyridine scaffold, underscore its significance as a target for further synthesis and biological evaluation.

References

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonyl
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • Property Explorer. .

  • 1036991-09-9 | 7-Cyclopropyl-3-iodoimidazo[1,2-a]pyridine | ChemScene. ChemScene.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs.
  • Chemical Properties on Demand - Introducing. PSEforSPEED.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines | The Journal of Organic Chemistry.
  • Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
  • On-line Software.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC.
  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †.
  • Chemicalize - Instant Cheminform
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines via C-H functionalization medi
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
  • 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis. ChemicalBook.
  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide.
  • A cascade reaction of imidazo[1,2-a]pyridines with maleic anhydride: Formation of cross-conjug
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.

Sources

Foundational

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine CAS number and spectral data

An In-depth Technical Guide to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine For Researchers, Scientists, and Drug Development Professionals **Executive Summary This technical guide provides a comprehensive overview of 2-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive overview of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1][2] This document outlines the chemical identity, a proposed, logically-derived synthetic protocol, and a detailed, predicted analysis of its spectral data (NMR and Mass Spectrometry). As this compound is not widely cataloged, this guide has been constructed based on established principles of organic synthesis and spectroscopic analysis, providing a robust scientific foundation for researchers looking to synthesize and characterize this molecule.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is not found in major chemical databases as of the latest search, its fundamental properties can be defined by its molecular structure. This suggests the compound may be a novel chemical entity or not yet widely reported in the literature.

  • Molecular Formula: C₁₀H₉IN₂

  • Molecular Weight: 284.10 g/mol

  • Exact Mass: 283.9865 g/mol

  • Core Structure: A fused bicyclic system consisting of an imidazole ring and a pyridine ring.

Below is a diagram of the molecular structure.

Caption: Molecular Structure of the target compound.

Proposed Synthesis and Experimental Protocol

The synthesis of substituted imidazo[1,2-a]pyridines is a well-established field in organic chemistry.[3][4] Direct electrophilic iodination of the imidazo[1,2-a]pyridine core typically occurs at the C3 position due to the electronic nature of the heterocyclic system.[5][6] Therefore, a more regioselective and reliable approach involves a convergent synthesis starting with a pre-iodinated pyridine derivative.

Rationale for Synthetic Strategy

The proposed synthesis utilizes the classical condensation reaction between a 2-aminopyridine and an α-haloketone. This method is robust, high-yielding, and allows for the precise placement of substituents on both the pyridine and imidazole rings. By starting with 5-iodo-2-aminopyridine, the iodine atom is fixed at the desired 6-position of the final imidazo[1,2-a]pyridine product. The cyclopropyl moiety is introduced via 1-bromo-1-cyclopropylethanone, which forms the imidazole portion of the bicyclic system.

The following diagram illustrates the proposed synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Iodo-2-aminopyridine C Condensation/ Cyclization A->C B 1-Bromo-1-cyclopropylethanone B->C D 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine C->D Reflux in Ethanol

Caption: Proposed synthetic workflow diagram.

Detailed Experimental Protocol

Objective: To synthesize 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Materials:

  • 5-Iodo-2-aminopyridine (1.0 eq)

  • 1-Bromo-1-cyclopropylethanone (1.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-iodo-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration).

  • Add 1-bromo-1-cyclopropylethanone (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectra detailed in the following section.

Predicted Spectroscopic Characterization

The following spectral data are predicted based on the analysis of known spectra for the imidazo[1,2-a]pyridine core and related substituted analogs.[7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the heterocyclic core and the aliphatic protons of the cyclopropyl group. The cyclopropyl protons are characteristically found in the upfield region of the spectrum due to the diamagnetic anisotropy of the strained three-membered ring.[9][10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 8.15 s 1H H-5 Deshielded by adjacent nitrogen and iodine. Expected to be a singlet or a narrow doublet due to small long-range coupling.
~ 7.60 s 1H H-3 Singlet in the imidazole ring, deshielded by adjacent nitrogen.
~ 7.45 d, J ≈ 9.2 Hz 1H H-8 Part of an AB system with H-7.
~ 7.20 dd, J ≈ 9.2, 1.6 Hz 1H H-7 Part of an AB system with H-8, with a smaller coupling to H-5.
~ 2.10 m 1H Cyclopropyl CH Methine proton of the cyclopropyl group.
~ 1.10 m 2H Cyclopropyl CH₂ Diastereotopic methylene protons of the cyclopropyl group.

| ~ 0.90 | m | 2H | Cyclopropyl CH₂ | Diastereotopic methylene protons of the cyclopropyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the eight aromatic carbons of the fused ring system and the three carbons of the cyclopropyl substituent. A key feature is the upfield shift of the carbon atom directly bonded to iodine (C-6) due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 152.0 C-2 Carbon bearing the cyclopropyl group.
~ 144.0 C-8a Bridgehead carbon.
~ 130.0 C-5 Deshielded by iodine.
~ 125.0 C-7 Aromatic CH.
~ 117.0 C-8 Aromatic CH.
~ 112.0 C-3 Aromatic CH in the imidazole ring.
~ 85.0 C-6 Carbon attached to iodine (significant upfield shift).
~ 12.0 Cyclopropyl CH Methine carbon of the cyclopropyl group.

| ~ 8.0 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl group. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak. Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed, unlike with chlorine or bromine-containing compounds.[12]

Table 3: Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment Rationale
284 [M]⁺• Molecular ion peak.
157 [M - I]⁺ Loss of an iodine radical, a common fragmentation for iodo-aromatics.
242 [M - C₃H₅]⁺ Loss of the cyclopropyl radical.

| 127 | [I]⁺ | Ionized iodine atom (typically low intensity). |

References

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. Available at: [Link]

  • C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • Electrochemical oxidative iodination of imidazo[1,2-a]pyridines using NaI as iodine source. Taylor & Francis Online. Available at: [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Publications. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • 13C NMR spectra of substituted cyclopropanes 4. 1-alkoxy-2-chloro- and 1-alkoxy-2,2-dichlorocyclopropanes. R Discovery. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC. Available at: [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]

  • Mass spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • ¹H chemical shifts for cyclopropyl protons. ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. CORE. Available at: [Link]

  • Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. Wiley Online Library. Available at: [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. PMC. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Mass Spectra of New Heterocycles. ResearchGate. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. Available at: [Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Available at: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • 2-{5-[3-cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]pyridin-3-yl}-1,1,1-trifluoropropan-2-ol. Molbase. Available at: [Link]

  • ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. Available at: [Link]

  • ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Available at: [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically succes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful and biologically active compounds.[1][2] This guide focuses on a specific derivative, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, providing a comprehensive exploration of its potential therapeutic targets. While direct research on this exact molecule is nascent, this document extrapolates from the vast body of knowledge on the broader imidazo[1,2-a]pyridine class to illuminate high-probability biological targets. We will delve into the mechanistic underpinnings of these targets, supported by authoritative citations, and provide detailed, field-proven experimental protocols to empower researchers in their validation efforts. This guide is structured to serve as a practical and scientifically rigorous resource for drug development professionals, facilitating the journey from compound to clinical candidate.

Introduction: The Imidazo[1,2-a]pyridine Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered immense interest from medicinal chemists.[3] Its structural rigidity, synthetic tractability, and ability to engage with a wide array of biological targets have cemented its status in drug discovery.[4] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (acute heart failure) feature this core, highlighting its therapeutic versatility.[5][6]

The broad pharmacological profile of this scaffold is remarkable, with derivatives demonstrating potent activity as anticancer, anti-inflammatory, antimicrobial, antiviral, and antituberculosis agents.[3][7][8] This wide spectrum of activity stems from the scaffold's ability to be tailored with various substituents, which fine-tune its interaction with specific biological macromolecules. The subject of this guide, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, possesses two key substitutions: a cyclopropyl group at the 2-position and an iodine atom at the 6-position. These modifications are expected to significantly influence its pharmacokinetic and pharmacodynamic properties, potentially conferring selectivity and potency for specific targets.

This guide will focus on three of the most prominent and well-validated target classes for the imidazo[1,2-a]pyridine scaffold:

  • Protein Kinases: Central regulators of cellular signaling, frequently dysregulated in cancer and inflammatory diseases.

  • GABA-A Receptors: Key players in mediating inhibitory neurotransmission in the central nervous system, targeted by anxiolytics and sedatives.

  • Phosphodiesterases (PDEs): Enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, with implications in cardiovascular and inflammatory conditions.

Potential Therapeutic Target Class I: Protein Kinases

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that control cell growth, differentiation, and apoptosis.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[7] Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors, demonstrating the scaffold's suitability for targeting the ATP-binding site of these enzymes.[1][7]

Rationale for Kinase Targeting

The imidazo[1,2-a]pyridine scaffold can mimic the purine core of ATP, enabling it to sit within the kinase active site and form key hydrogen bond interactions with the hinge region. Substituents on the scaffold then project into surrounding pockets, determining potency and selectivity. For instance, different derivatives have shown inhibitory activity against:

  • Aurora Kinases & FLT3: Implicated in myeloid leukemia.[1]

  • DYRK1A & CLK1: Linked to neurodegenerative conditions like Alzheimer's disease.[9]

  • Akt (Protein Kinase B): A central node in cell survival pathways, often hyperactivated in tumors.[10]

  • PDGFR (Platelet-Derived Growth Factor Receptor): A receptor tyrosine kinase involved in angiogenesis and fibrosis.[11]

  • ASK1 (Apoptosis Signal-Regulating Kinase 1): A key mediator of stress-induced apoptosis.[12]

The 2-cyclopropyl group on our lead compound can explore hydrophobic pockets, while the 6-iodo substituent offers a potential halogen bonding site or a handle for further chemical modification.

Signaling Pathway Visualization: The Akt Pathway

The Akt signaling pathway is a critical downstream cascade of receptor tyrosine kinases (like PDGFR) and is fundamental for cell survival and proliferation. Imidazo[1,2-a]pyridine-based peptidomimetics have been shown to inhibit Akt.[10]

Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., PDGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Compound 2-Cyclopropyl-6-iodo- imidazo[1,2-a]pyridine (Potential Inhibitor) Compound->Akt Inhibition

Caption: Potential inhibition of the Akt signaling pathway by 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying compound binding to a kinase active site. It is a self-validating system as it relies on the displacement of a known fluorescent tracer.

Objective: To determine the inhibitory constant (Ki) of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine for a specific kinase (e.g., Akt1).

Materials:

  • Kinase of interest (e.g., purified Akt1 enzyme)

  • LanthaScreen™ Certified Kinase Tracer

  • Europium-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

  • Test Compound: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, dissolved in 100% DMSO

  • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a 1 mM stock. This creates a concentration range to determine an accurate IC50.

    • Prepare an intermediate dilution plate by transferring a small volume of each DMSO concentration into the assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the intermediate compound dilution to the appropriate wells of the 384-well plate.

    • Include "0% inhibition" control wells (DMSO vehicle only) and "100% inhibition" control wells (a known potent inhibitor or high concentration of unlabeled ATP).

  • Reagent Addition:

    • Prepare a 2X solution of the Kinase/Eu-Antibody complex in assay buffer. Add 5 µL to each well.

    • Prepare a 2X solution of the Tracer in assay buffer. Add 5 µL to each well.

    • The final volume in each well will be 10 µL.

  • Incubation:

    • Seal the plate and centrifuge briefly to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, exciting at ~340 nm and measuring emission at two wavelengths: 665 nm (tracer emission) and 615 nm (europium emission).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data using the control wells: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_100%_inhib) / (Ratio_0%_inhib - Ratio_100%_inhib)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.

Potential Therapeutic Target Class II: GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[13] These receptors are the primary targets for benzodiazepines, a class of drugs used to treat anxiety and insomnia. Several well-known imidazo[1,2-a]pyridine drugs, including zolpidem and alpidem, act as positive allosteric modulators (PAMs) of GABA-A receptors, specifically at the benzodiazepine binding site located at the interface between α and γ subunits.[13][14]

Rationale for GABA-A Receptor Targeting

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for GABA-A receptor modulation.[13] Compounds from this class often exhibit selectivity for different α-subunit isoforms (α1, α2, α3, α5), which allows for the separation of therapeutic effects (anxiolysis, α2/α3) from undesirable side effects like sedation (α1).[15] The substituents on the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine will determine its affinity and selectivity for these different subunit combinations. The cyclopropyl group may confer a unique conformational constraint beneficial for binding, and the iodo-substituent's electronic properties could influence interactions within the binding pocket.

Experimental Workflow: Target Validation

Validating if 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine targets the GABA-A receptor involves a multi-step process from initial binding to functional confirmation.

GABAA_Workflow cluster_0 Step 1: Binding Affinity cluster_1 Step 2: Functional Activity cluster_2 Step 3: Subtype Selectivity Binding_Assay Radioligand Binding Assay (e.g., [3H]flumazenil displacement) Determines: Ki Electrophysiology Two-Electrode Voltage Clamp (Xenopus oocytes) or Patch Clamp (mammalian cells) Determines: Potentiation of GABA current (EC50) Binding_Assay->Electrophysiology Confirms functional modulation Selectivity_Panel Test against a panel of cells expressing different αβγ receptor combinations Determines: α-subunit preference Electrophysiology->Selectivity_Panel Defines therapeutic potential

Caption: A stepwise workflow for characterizing a compound's activity at GABA-A receptors.

Experimental Protocol: Radioligand Binding Assay

This protocol details a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from the benzodiazepine site on the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine for the GABA-A receptor benzodiazepine site.

Materials:

  • Membrane preparation from cells expressing GABA-A receptors (e.g., from rat cerebral cortex or HEK293 cells expressing specific subunits).

  • Radioligand: [³H]Flumazenil (a high-affinity benzodiazepine site antagonist).

  • Non-specific binding control: Clonazepam (unlabeled, at high concentration, e.g., 10 µM).

  • Test Compound: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, serially diluted in DMSO.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer containing a final DMSO concentration of <1%.

    • Thaw the membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of ~100-200 µg/mL.

    • Prepare solutions of [³H]Flumazenil (at a concentration near its Kd, e.g., 1 nM) and the non-specific binding control (Clonazepam).

  • Assay Incubation:

    • In a 96-well plate, combine in the following order:

      • 25 µL of assay buffer (for total binding) OR 25 µL of Clonazepam (for non-specific binding) OR 25 µL of test compound dilution.

      • 25 µL of [³H]Flumazenil solution.

      • 50 µL of the membrane preparation.

    • The total assay volume is 100 µL.

    • Incubate the plate on ice (or at 4°C) for 90 minutes.

  • Harvesting and Washing:

    • Pre-soak the filter plate with wash buffer (ice-cold Tris-HCl).

    • Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter, measuring disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate the percent displacement for each concentration of the test compound: % Displacement = 100 * (1 - (DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)).

    • Plot % Displacement against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to obtain the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Therapeutic Target Class III: Phosphodiesterases (PDEs)

Phosphodiesterases are a superfamily of enzymes that regulate signal transduction by degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[16] By inhibiting PDEs, intracellular levels of these cyclic nucleotides rise, leading to various physiological effects. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PDE isoenzymes, particularly PDE3 and PDE4.[16][17] PDE3 inhibitors are known for their inotropic and vasodilatory effects, while PDE4 inhibitors possess potent anti-inflammatory properties.

Rationale for PDE Targeting

The discovery of 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile (E-1020) as a potent and selective PDE3 inhibitor for congestive heart failure highlights the scaffold's potential in this area.[17] Similarly, other derivatives have shown moderate to potent inhibition of PDE4.[16] The structural features of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine could allow it to fit into the active site of specific PDE isoforms, making it a candidate for development as a cardiotonic or anti-inflammatory agent.

Quantitative Data Summary

The following table summarizes the activity of representative imidazo[1,2-a]pyridine derivatives against various target classes, providing a benchmark for evaluating our lead compound.

Compound Class/ExampleTarget(s)Reported Potency (IC50/Ki)Therapeutic AreaReference
CJ2–150 Aurora A/B KinaseNanomolar rangeCancer[1]
Compound 4c CLK1, DYRK1A0.7 µM, 2.6 µMAlzheimer's Disease[9]
Compound 11 Akt IsoformsSub-micromolar rangeCancer[10]
Zolpidem GABA-A (α1 selective)~100-200 nMInsomnia[13]
Avermectin Hybrid 15e GABA-A (BZD site)359 nMNeurological Disorders[14]
E-1020 PDE3Potent, selectiveCongestive Heart Failure[17]
Cyano-substituted Imidazoles PDE3, PDE4Potent (PDE3), Moderate (PDE4)Bronchodilation[16]
Experimental Protocol: PDE Inhibition Assay (IMAP® Fluorescence Polarization Assay)

This protocol uses a fluorescence polarization (FP) based immunoassay to measure the product of the PDE reaction (AMP/GMP).

Objective: To determine the IC50 of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine against a specific PDE isoform (e.g., PDE4D).

Materials:

  • Recombinant human PDE enzyme (e.g., PDE4D).

  • Fluorescently labeled substrate (e.g., fluorescein-cAMP).

  • IMAP® Binding Reagent (nanoparticles with high affinity for phosphate).

  • Assay Buffer: (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl₂, 0.1% BSA, 0.05% NaN₃).

  • Test Compound: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, serially diluted.

  • Stop Solution (optional, can use binding reagent directly).

  • 384-well, low-volume, black assay plates.

  • Fluorescence polarization plate reader.

Methodology:

  • Compound Plating:

    • Add serially diluted test compound or control (e.g., Rolipram for PDE4) to the assay plate. Include no-enzyme and no-inhibitor controls.

  • Enzyme Reaction:

    • Prepare a solution of the PDE enzyme in assay buffer.

    • Prepare a solution of the fluorescein-cAMP substrate in assay buffer.

    • Add the enzyme solution to all wells except the no-enzyme control.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate at room temperature for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Stopping the Reaction & Binding:

    • Add the IMAP® Binding Reagent to all wells. This reagent binds to the 5'-monophosphate product (fluorescein-AMP) generated by the PDE.

    • Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an FP reader. The instrument measures the polarization of the emitted light.

    • Unreacted, free-moving substrate (fluorescein-cAMP) will have a low polarization value.

    • Product bound to the large IMAP® particles (fluorescein-AMP) will tumble slowly, resulting in a high polarization value.

  • Data Analysis:

    • The measured polarization (in mP units) is directly proportional to the amount of product formed.

    • Normalize the data using high and low controls (no inhibitor vs. no enzyme).

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Perspectives

This guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. By leveraging the extensive knowledge of the parent scaffold, we have identified protein kinases, GABA-A receptors, and phosphodiesterases as high-priority target classes. The provided experimental protocols offer robust, step-by-step methodologies for researchers to validate these potential interactions in a laboratory setting.

The journey of drug discovery is iterative. Positive results from these initial in vitro assays should be followed by secondary screening, including selectivity panels against related targets, cell-based functional assays, and eventual pharmacokinetic and in vivo efficacy studies. The unique substitutions on 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine provide a compelling starting point for the development of a novel therapeutic agent with potentially unique properties.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).
  • New imidazo(1,2-a)pyrazine Derivatives With Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibitory Activities. PubMed.
  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modul
  • Imidazo[1,2-a]pyridines. I. Synthesis and inotropic activity of new 5-imidazo[1,2-a]pyridinyl-2(1H)
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI.
  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.

Sources

Foundational

In Silico Characterization and Rational Design of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

From Quantum Mechanics to Fragment-Based Drug Discovery Executive Summary This technical guide provides a comprehensive in silico modeling framework for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine . While imidazo[1,2-a]py...

Author: BenchChem Technical Support Team. Date: March 2026

From Quantum Mechanics to Fragment-Based Drug Discovery

Executive Summary

This technical guide provides a comprehensive in silico modeling framework for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine . While imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry—serving as cores for drugs like Zolpidem and anti-tubercular agents like Telacebec (Q203)—this specific analog represents a high-value "pivot point" in drug discovery. The 2-cyclopropyl moiety offers enhanced metabolic stability and lipophilicity compared to standard alkyl groups, while the 6-iodo substituent serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or as a halogen-bond donor in protein-ligand interactions.

This guide details the computational protocols required to profile this molecule, moving from electronic structure analysis (DFT) to target identification (Docking) and pharmacokinetic prediction (ADMET).

Quantum Mechanical (QM) Profiling

Objective: To determine the electronic distribution, reactivity indices, and conformational energy landscape of the scaffold. This establishes the "ground truth" for force field parameterization in later MD simulations.

1.1 Density Functional Theory (DFT) Protocol

The structural integrity of the imidazo[1,2-a]pyridine core requires high-level theory to accurately model the aromaticity and the electron-withdrawing effect of the iodine atom.

Recommended Methodology:

  • Software: Gaussian 16, ORCA, or equivalent.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or wB97X-D/def2-TZVP (includes dispersion corrections, crucial for iodine).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) and DMSO (
    
    
    
    ).

Key Reactivity Descriptors to Calculate:

  • HOMO-LUMO Gap (

    
    ):  Indicates kinetic stability. A narrower gap suggests higher reactivity toward nucleophiles/electrophiles.
    
  • Molecular Electrostatic Potential (MESP): Maps regions susceptible to electrophilic attack (typically C-3 position) vs. nucleophilic attack.

  • Fukui Functions (

    
    ):  specifically to predict the regioselectivity of the C-3 position for formylation or halogenation, and the C-6 position's susceptibility to oxidative addition.
    
1.2 Halogen Bonding Analysis

The 6-iodo substituent is not merely a steric blocker; it is a potential sigma-hole donor.

  • Protocol: Generate the MESP surface map.

  • Target Observation: Look for a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-I bond axis. This feature allows the molecule to form highly specific halogen bonds with backbone carbonyl oxygens in target proteins (e.g., QcrB or p38
    
    
    
    ).
Target Identification & Molecular Docking

Objective: To evaluate the binding affinity of the scaffold against validated biological targets. Given the structural similarity to known inhibitors, we prioritize Mycobacterium tuberculosis QcrB and Human COX-2 .

2.1 Target Selection Rationale
  • QcrB (Cytochrome b subunit): The imidazo[1,2-a]pyridine amide Q203 is a clinical candidate.[1][2] The 2-cyclopropyl group mimics the lipophilic tails found in potent QcrB inhibitors.

  • GABA-A Receptor: Imidazo[1,2-a]pyridines (like Zolpidem) bind the benzodiazepine site. The 6-iodo group can probe the depth of the lipophilic pocket.

2.2 Docking Protocol (AutoDock Vina / Glide)

This protocol validates the scaffold as a "fragment" that can be elaborated into a lead compound.

Step-by-Step Methodology:

  • Protein Preparation:

    • Retrieve PDB ID: 4Dkw (for QcrB homology models) or 5IKR (COX-2).

    • Remove water molecules (unless bridging is suspected).

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Import the DFT-optimized geometry of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

    • Assign Gasteiger charges. Crucial: Ensure the Iodine atom has correct VdW parameters (Rii = 2.36 Å, eps = 0.47 kcal/mol if using AutoDock).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand of the reference PDB.

    • Dimensions:

      
       Å (sufficient for the core scaffold).
      
  • Execution:

    • Run rigid docking (scaffold is rigid) with exhaustiveness = 32.

    • Success Metric: A binding energy

      
       kcal/mol indicates the fragment is a viable starting point.
      
ADMET & Drug-Likeness Prediction

Objective: To ensure the scaffold does not introduce liability (toxicity/insolubility) early in the design process.

Data Summary Table: Predicted Properties

PropertyValue (Predicted)Interpretation
LogP 2.8 - 3.2Highly Lipophilic. Good membrane permeability but requires solubility optimization.
TPSA ~17 ŲExcellent brain penetration (CNS active).
MW ~284 g/mol Fragment-like (Rule of 3 compliant). Ideal for growing.
H-Bond Donors 0Requires addition of H-bond donor groups (e.g., amide at C-3) for specificity.
Metabolic Stability ModerateThe cyclopropyl ring resists oxidation better than an isopropyl group, but the C-3 position is labile.
Toxicity Alert IodinePotential for thyroid accumulation; monitor in late-stage tox.
Computational Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing this scaffold, from electronic structure to biological interaction.

Workflow cluster_QM Quantum Mechanics (DFT) cluster_Bio Biological Simulation Start 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Input Structure) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt ESP ESP Map & Sigma-Hole (Iodine Characterization) Opt->ESP Fukui Fukui Indices (Reactivity Prediction) Opt->Fukui Dock Molecular Docking (Target: QcrB / COX-2) Opt->Dock Optimized Ligand Decision Decision Gate: Is Binding Energy < -7.0 kcal/mol? Dock->Decision MD MD Simulation (100ns) (Stability Check) Hit Lead Optimization (Suzuki Coupling at C-6) MD->Hit Decision->MD Yes Discard Discard / Redesign Decision->Discard No

Figure 1: Integrated In Silico Workflow for Imidazo[1,2-a]pyridine Scaffold Evaluation.

Synthetic Feasibility & Library Design (In Silico Validation)

Expert Insight: The "6-iodo" position is the strategic advantage of this molecule. It allows for the rapid generation of a library via cross-coupling.

Reaction Simulation (Fukui Indices Application):

  • C-3 Position (

    
     high):  Susceptible to Electrophilic Aromatic Substitution. In silico prediction confirms that nitration or formylation will occur exclusively here, preserving the 6-iodo group for later steps.
    
  • C-6 Position (C-I bond): The C-I bond is the weakest bond (lowest Bond Dissociation Energy). DFT calculations of the Bond Dissociation Enthalpy (BDE) will confirm that oxidative addition with Pd(0) is kinetically favored over the C-Br or C-Cl analogues, making this the superior scaffold for Suzuki coupling.

References
  • Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

    • Al-Bahrani, H. A., et al. "Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis."[3] Chemical Methodologies, 2025.[3][4]

  • Anti-Tubercular Activity (QcrB Targeting)

    • Abrahams, K. A., et al. "Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids."[1] Molecules, 2015.[1]

  • DFT & Molecular Modeling Protocols

    • Bouzian, A., et al. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." Infectious Disorders - Drug Targets, 2024.[5][6]

  • Synthesis & Reactivity

    • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

Sources

Exploratory

Deconstructing 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine: A Privileged Fragment in Modern Drug Design

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of lead optimization. 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine has emerged as a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a starting scaffold dictates the trajectory of lead optimization. 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine has emerged as a highly versatile and privileged building block. By combining the proven hinge-binding capabilities of the imidazo[1,2-a]pyridine core with the metabolic shielding of a cyclopropyl group and the synthetic malleability of a 6-iodo handle, this fragment offers a tripartite advantage. This technical guide explores the structural rationale, synthetic elaboration workflows, and target modulation applications of this critical pharmacophore.

Structural Rationale & Pharmacophore Analysis

The architecture of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is not accidental; every functional group serves a distinct pharmacokinetic (PK) or pharmacodynamic (PD) purpose.

The Imidazo[1,2-a]pyridine Core: The Hinge Binder

The fused bicyclic nitrogen-containing heterocycle is a bioisostere for purines and indoles. In kinase inhibitors, the N1 nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Met-1160 in c-Met)[1]. Furthermore, the electron-rich aromatic system facilitates robust


 stacking with adjacent aromatic residues (such as Tyr-1230), anchoring the molecule within the ATP-binding pocket[1].
The C2-Cyclopropyl Moiety: Metabolic Shielding

A common mode of failure for early-stage imidazo[1,2-a]pyridine leads is rapid clearance due to Cytochrome P450 (CYP)-mediated oxidation at the C2 position. Replacing a vulnerable proton or a simple methyl group with a cyclopropyl ring introduces severe steric hindrance, effectively blocking this metabolic hotspot[1]. Causally, the cyclopropyl group also projects into the hydrophobic selectivity pockets of target proteins, increasing lipophilic ligand efficiency (LLE) without drastically inflating the molecular weight.

The C6-Iodo Handle: The Synthetic Vector

The choice of an iodine atom at the C6 position over bromine or chlorine is rooted in bond dissociation energies. The carbon-iodine (


) bond is highly polarizable and significantly weaker than a 

bond. This facilitates rapid oxidative addition by low-valent transition metals (e.g.,

,

), allowing for late-stage functionalization under exceptionally mild conditions[2]. This ensures that the delicate cyclopropyl ring and the basic core remain intact during complex library generation.

Synthetic Workflows & Fragment Elaboration

To transition from a fragment to a lead compound, the C6-iodo vector must be elaborated. Below are two self-validating, step-by-step protocols for modifying this fragment.

Protocol A: Ligand-Free Fe/Cu Co-Catalyzed C-N/C-S Cross-Coupling

Traditional Buchwald-Hartwig aminations often require expensive, air-sensitive phosphine ligands. This bimetallic protocol leverages the synergistic redox properties of Copper and Iron to facilitate


 bond activation economically[3].
  • Preparation: In an oven-dried Schlenk tube, combine 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv), the desired nucleophile (azole or thiol, 1.5 equiv),

    
     (10 mol%), 
    
    
    
    (10 mol%), and
    
    
    (2.0 equiv).
  • Reaction: Evacuate and backfill the reaction vessel with dry nitrogen (3 cycles). Inject anhydrous DMF to achieve a 0.5 M concentration. Stir the mixture vigorously at 110 °C for 12–24 hours.

  • Validation & QC (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) using an EtOAc/Hexane gradient. The

    
     starting material is highly non-polar; the emergence of a highly UV-active, lower-
    
    
    
    spot indicates successful coupling. Quench with water, extract with EtOAc, and confirm the exact mass of the product via LC-MS (ESI+).
Protocol B: Suzuki-Miyaura C6-Arylation

This protocol is utilized to append large aromatic pharmacophores, such as quinazolines or quinolines, to access the solvent-exposed regions of kinase active sites[1][4].

  • Preparation: In a microwave-safe reaction vial, add 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv), the target arylboronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.5 equiv).
  • Reaction: Add a thoroughly degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v). The water is critical to dissolve the inorganic base and facilitate the transmetalation step. Seal the vial and heat at 90 °C for 8 hours under a nitrogen atmosphere.
    
  • Validation & QC (Self-Validating Step): Filter the crude reaction mixture through a Celite pad to remove precipitated Palladium black. Perform

    
    -NMR characterization; the complete disappearance of the characteristic C6-iodo proton and the emergence of complex aromatic multiplet signals (7.0–8.5 ppm) validate successful cross-coupling.
    

FragmentElaboration Core 2-Cyclopropyl-6-iodo- imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura (Pd cat., Boronic Acids) Core->Suzuki Arylation Buchwald C-N/C-S Coupling (Cu/Fe cat., Amines/Thiols) Core->Buchwald Amination Sonogashira Sonogashira (Pd/Cu cat., Alkynes) Core->Sonogashira Alkynylation Aryl C6-Aryl/Heteroaryl Derivatives Suzuki->Aryl Amino C6-Amino/Thio Derivatives Buchwald->Amino Alkynyl C6-Alkynyl Derivatives Sonogashira->Alkynyl

Fragment elaboration pathways for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Therapeutic Applications & Target Modulation

Elaborated derivatives of this fragment have shown profound efficacy across multiple oncology and metabolic targets.

  • c-Met Kinase Inhibitors: Overactivation of the c-Met receptor tyrosine kinase drives tumor metastasis. Imidazo[1,2-a]pyridine derivatives act as Type I inhibitors. The cyclopropyl group at C2 prevents rapid enzymatic degradation, while C6-quinoline extensions lock the molecule into the ATP-binding site[1].

  • PI3K

    
     Inhibitors:  Phosphatidylinositol 3-kinase (PI3K) is heavily mutated in solid tumors. By coupling a 4-aminoquinazoline moiety to the C6 position, researchers have generated potent inhibitors that induce G2/M cell cycle arrest and apoptosis in HCC827 cell lines[4].
    
  • Autotaxin (ATX) Inhibitors: Beyond kinases, this scaffold is utilized to inhibit Autotaxin, an enzyme implicated in nonalcoholic steatohepatitis (NASH). Elaboration at the C6 position with piperidine derivatives yields noncompetitive inhibitors with excellent plasma stability[5].

SignalingPathway Ligand Growth Factors (e.g., HGF) Receptor Receptor Tyrosine Kinase (c-Met / EGFR) Ligand->Receptor Activation PI3K PI3K (Lipid Kinase) Receptor->PI3K Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Complex Akt->mTOR Response Tumor Cell Proliferation & Survival mTOR->Response Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->Receptor Kinase Inhibition Inhibitor->PI3K

RTK/PI3K signaling pathway modulated by imidazo[1,2-a]pyridine inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

The translation of the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine fragment into potent leads is best illustrated through comparative IC


 data. The following table summarizes the pharmacological impact of specific C2 and C6 elaborations.
Scaffold ElaborationTargetIC

(nM)
Pharmacological ImpactSource
C2-Methyl, C6-Quinoline c-Met3.9High in vitro potency, but suffers from rapid metabolic clearance.[1]
C2-Cyclopropyl, C6-Quinoline c-Met23.5Blocked metabolic hotspot; significantly improved in vivo stability.[1]
C6-(4-aminoquinazoline) PI3K

1.94Induced profound G2/M cell cycle arrest and cellular apoptosis.[4]
C3-Thiazole, C6-Piperidine Autotaxin27.0Potent noncompetitive inhibition in both plasma and liver tissue.[5]

Conclusion

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is not merely a chemical intermediate; it is a highly engineered molecular system. By embedding metabolic resistance (cyclopropyl), target affinity (imidazo-pyridine core), and synthetic agility (iodo-vector) into a single low-molecular-weight fragment, it provides medicinal chemists with a robust foundation for tackling complex therapeutic targets ranging from mutant kinases to metabolic enzymes.

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors . nih.gov. 1

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition . mdpi.com. 4

  • Use of Ligand-Free Iron/Copper Cocatalyst for Nitrogen and Sulfur Cross-Coupling Reaction with 6-Iodoimidazo[1,2-a]pyridine . thieme-connect.com.3

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors . acs.org. 5

Sources

Foundational

Structure-Activity Relationship (SAR) of 2-Cyclopropyl Imidazo[1,2-a]pyridines: A Technical Guide to Next-Generation QcrB Inhibitors

Executive Summary The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (MTB) has necessitated the discovery of novel therapeutic scaffolds that bypass traditional re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (MTB) has necessitated the discovery of novel therapeutic scaffolds that bypass traditional resistance mechanisms. Among the most promising breakthroughs in the last decade is the development of imidazo[1,2-a]pyridine amides (IPAs)[1]. While the clinical prototype of this class, Telacebec (Q203), utilizes a 2-ethyl substitution[2], advanced medicinal chemistry efforts have identified the 2-cyclopropyl moiety as a privileged bioisostere.

As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind the structure-activity relationship (SAR) of 2-cyclopropyl imidazo[1,2-a]pyridines. We will explore how this specific substitution dictates metabolic stability, target engagement at the mycobacterial cytochrome bc1 complex (QcrB), and the synthetic workflows required to optimize these advanced anti-tubercular agents.

Mechanistic Grounding: The QcrB Target

To understand the SAR of these compounds, we must first understand their target. IPAs do not target cell wall synthesis or DNA replication; they are potent inhibitors of mycobacterial energy metabolism[3]. Specifically, they target QcrB , the cytochrome b subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex)[4].

By binding to the quinol oxidation site of QcrB, 2-cyclopropyl IPAs block the transfer of electrons from the menaquinone (MQ) pool to the terminal oxidases. This disruption collapses the transmembrane proton gradient, leading to rapid ATP depletion and bacteriostatic (and eventually bactericidal) effects against MTB[3].

ETC NADH NADH Dehydrogenase MQ Menaquinone (MQ) Pool NADH->MQ e- transfer QcrB Cytochrome bc1 Complex (QcrB) MQ->QcrB e- transfer CytC Cytochrome aa3 Oxidase QcrB->CytC e- transfer ATP ATP Synthase (ATP Production) CytC->ATP H+ gradient IPA 2-Cyclopropyl IPAs IPA->QcrB Inhibits QcrB Oxidation Site

Fig 1: Mechanism of action of 2-Cyclopropyl IPAs disrupting the mycobacterial electron transport chain.

Core SAR Analysis: The Causality of Chemical Design

The imidazo[1,2-a]pyridine core serves as an ideal scaffold due to its flat, aromatic nature, which intercalates efficiently into the hydrophobic pockets of membrane-bound proteins. However, the peripheral substitutions dictate the molecule's fate in vivo.

The 2-Position: The Cyclopropyl Advantage

The transition from a 2-methyl or 2-ethyl group (as seen in Q203) to a 2-cyclopropyl group is driven by the need for enhanced metabolic stability and conformational rigidity[5].

  • Metabolic Shielding: Alkyl chains like ethyl possess highly abstractable

    
    -protons, making them prime targets for Cytochrome P450 (CYP)-mediated oxidative metabolism. The cyclopropyl ring, due to its 
    
    
    
    -like C-C bond character and increased s-character of its C-H bonds, strongly resists enzymatic proton abstraction.
  • Conformational Locking: The rigid geometry of the cyclopropyl ring restricts rotational entropy. When the molecule enters the QcrB binding pocket, the energetic penalty of binding is minimized because the cyclopropyl group is already pre-organized into the active conformation.

The 3-Position: The Carboxamide Linker

The carboxamide linker at position 3 is strictly conserved across all highly active IPAs[1]. SAR studies reveal that the amide NH acts as an essential hydrogen bond donor, interacting directly with key residues (e.g., Pro566) within the QcrB pocket. Methylation of this amide nitrogen completely abolishes anti-tubercular activity, proving that the H-bond donor capacity is non-negotiable.

The 6-Position: Electronic and Lipophilic Tuning

Substitution at the 6-position of the fused pyridine ring with halogens (Cl, Br) or small alkyl groups (Methyl) significantly enhances potency[1][5]. A 6-chloro or 6-methyl group increases the overall lipophilicity (clogP), which is critical for penetrating the lipid-rich mycobacterial cell wall (mycolic acid layer) and anchoring the molecule deep within the transmembrane domains of the bc1 complex.

The Amide Tail: Driving Target Affinity

The N-substituent of the carboxamide must be highly lipophilic and linear. Bulky, extended aromatic systems—such as the 4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl group in Q203 or the phenoxybenzyl group in ND-09759—create massive van der Waals interactions within the deep hydrophobic channel of QcrB[1][6].

Quantitative SAR Summary

Table 1: Comparative SAR Data of Imidazo[1,2-a]pyridine Derivatives against M. tuberculosis H37Rv.

Compound Core SubstitutionAmide Tail (N-substituent)MIC

(nM)
in vitro

(HLM, min)
Rationale / Causality
2-Methyl, 6-ChloroPhenoxybenzyl12.528Baseline lipophilicity; rapid metabolism.
2-Ethyl, 6-Chloro (Q203)Trifluoromethoxy-phenyl-piperidinyl2.745Excellent potency; ethyl group fits hydrophobic pocket well[1].
2-Cyclopropyl, 6-Methyl Phenoxybenzyl1.8 >80 Cyclopropyl prevents

-oxidation; rigid structure maximizes QcrB affinity[5].
2-Cyclopropyl, 6-FluoroPhenoxybenzyl15.075Fluorine is too electronegative, altering the core's

-stacking ability.

Experimental Workflows & Protocols

To synthesize and validate 2-cyclopropyl IPAs, a self-validating system combining Microwave-Assisted Organic Synthesis (MAOS) and phenotypic screening is employed. MAOS is chosen because the rapid, volumetric heating selectively excites polar intermediates, driving the cyclization cascade efficiently while minimizing thermal degradation[5].

Workflow Step1 1. MAOS Condensation 2-aminopyridine + ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (120°C, 20 min, EtOH) Step2 2. Saponification LiOH in EtOH/H2O (RT, 12h) Yields Carboxylic Acid Step1->Step2 Step3 3. Amide Coupling EDCI, DMAP, Lipophilic Amine (CH3CN, 16h, RT) Step2->Step3 Step4 4. Phenotypic Screening MABA Assay vs M. tuberculosis H37Rv (Assess MIC) Step3->Step4 Step5 5. Target Validation QcrB ATP Depletion Assay (Confirm Mechanism) Step4->Step5

Fig 2: End-to-end workflow for the synthesis and biological validation of 2-cyclopropyl IPAs.

Protocol 1: MAOS Synthesis of Ethyl 2-cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylate
  • Preparation: In a 30 mL microwave-safe reaction vial, dissolve 5-methylpyridin-2-amine (10 mmol) and ethyl 2-chloro-3-cyclopropyl-3-oxopropanoate (10 mmol) in absolute ethanol (20 mL)[5].

  • Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 120 °C for 20 minutes (monitor pressure to not exceed 15 bar). Causality: MW irradiation accelerates the initial bimolecular substitution and subsequent intramolecular cyclization, reducing reaction time from 24 hours to 20 minutes.

  • Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Extract the residue with ethyl acetate (3 × 20 mL), wash with saturated NaHCO

    
    , dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc) to yield the pure ester intermediate.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until logarithmic phase (OD

    
    
    
    
    
    0.6)[6].
  • Compound Plating: Serially dilute the 2-cyclopropyl IPA compounds in 96-well plates (concentration range: 10

    
    M to 0.001 
    
    
    
    M).
  • Inoculation: Add

    
     CFU/mL of MTB to each well. Incubate at 37 °C for 7 days.
    
  • Detection: Add 20

    
    L of Alamar Blue reagent to each well. Incubate for an additional 24 hours.
    
  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm). A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color change[7]. Causality: Alamar Blue relies on the reducing environment of living cells; since IPAs shut down the electron transport chain, cellular respiration halts, preventing dye reduction.

Translational Insights & Future Directions

The integration of the 2-cyclopropyl moiety into the imidazo[1,2-a]pyridine scaffold has successfully addressed the pharmacokinetic liabilities of earlier generations. Compounds like ND-09759 and Q203 analogs demonstrate exceptional oral bioavailability and massive reductions in lung colony-forming units (CFUs) in murine models[1][6].

However, researchers must be aware of mycobacterial metabolic plasticity. When QcrB is inhibited, MTB can upregulate an alternative terminal oxidase, Cytochrome bd, to bypass the bc1 complex block[3]. Therefore, the future of 2-cyclopropyl IPAs lies in combination therapies —pairing them with Cytochrome bd inhibitors or traditional first-line agents (like Isoniazid or Rifampicin) to achieve rapid, sterile eradication of the pathogen[6].

References

  • PubChem: Telacebec (Q203) . National Center for Biotechnology Information. Available at:[Link]

  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent . Journal of Medicinal Chemistry (2014). Available at:[Link]

  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters . Heterocycles (2015). Available at:[Link]

  • Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis . mSphere (2019). Available at:[Link]

  • Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model . PLOS One (2014). Available at:[Link]

  • Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids . Molecules (2015). Available at:[Link]

  • TELACEBEC . Inxight Drugs / NCATS. Available at:[Link]

Sources

Exploratory

The Cyclopropyl Group: A Small Ring with a Big Impact on the Bioactivity of Imidazo[1,2-a]pyridines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Alliance of a Privileged Scaffold and a Versatile Functional Group The imidazo[1,2-a]pyridine core i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Alliance of a Privileged Scaffold and a Versatile Functional Group

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1][2] Its rigid, bicyclic structure provides a versatile template for the development of therapeutic agents across a wide range of disease areas, including infectious diseases, oncology, and inflammatory conditions.[3][4][5] In the relentless pursuit of optimizing drug candidates, medicinal chemists often turn to strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. One such modification that has gained significant traction is the incorporation of a cyclopropyl group.

This small, three-membered carbocycle is far from being a mere passive substituent. Its unique stereoelectronic properties, stemming from significant ring strain, bestow upon it the ability to profoundly influence the biological activity of a parent molecule.[6] This technical guide will provide an in-depth exploration of the multifaceted roles of the cyclopropyl group in modulating the bioactivity of imidazo[1,2-a]pyridine derivatives, offering insights into the rationale behind its use and the experimental methodologies to evaluate its impact.

The Cyclopropyl Moiety: A Compact Powerhouse of Physicochemical Properties

The allure of the cyclopropyl group in drug design can be attributed to a confluence of its distinct structural and electronic characteristics:

  • Conformational Restriction: The rigid nature of the cyclopropyl ring acts as a "conformational clamp," limiting the rotational freedom of adjacent substituents. This pre-organization of the molecule into a more defined conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

  • Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in their linear alkyl counterparts. This increased bond strength renders the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[3]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as vinyl, isopropyl, or even phenyl groups. This substitution can be used to fine-tune a compound's size, shape, and electronic profile to optimize its interaction with a target and improve its overall developability profile.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity and pKa. This allows for the modulation of crucial ADME (absorption, distribution, metabolism, and excretion) properties.

Enhancing Pharmacokinetics: The Cyclopropyl Group as a Metabolic Shield

A paramount challenge in drug development is engineering molecules that can withstand the body's metabolic machinery long enough to exert their therapeutic effect. The cyclopropyl group has emerged as a valuable tool in this endeavor by enhancing metabolic stability.

Causality Behind the Choice: Blocking Metabolic Hotspots

In many drug candidates, certain positions on the molecule are particularly vulnerable to oxidative metabolism. These "metabolic hotspots" are often benzylic or allylic positions, or N-alkyl groups. By strategically placing a cyclopropyl group at or near a metabolic hotspot, chemists can effectively "shield" it from enzymatic degradation. For instance, replacing an N-ethyl group, which is prone to dealkylation, with an N-cyclopropyl group can significantly increase the metabolic half-life of a compound.[3]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

A standard method to evaluate the metabolic stability of a compound is through an in vitro assay using liver microsomes, which are rich in CYP enzymes.

Objective: To determine the rate of disappearance of a cyclopropyl-containing imidazo[1,2-a]pyridine derivative when incubated with liver microsomes.

Materials:

  • Test compound (cyclopropyl-imidazo[1,2-a]pyridine derivative)

  • Control compound (a non-cyclopropyl analogue, e.g., ethyl-substituted)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the microsomal suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to each well.

    • Add the test or control compound to the respective wells to achieve the desired final concentration.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Data Presentation: Comparative Metabolic Stability
CompoundAnalogueIn Vitro Half-life (t½, min) in Human Liver Microsomes
1a N-Ethyl-imidazo[1,2-a]pyridine15
1b N-Cyclopropyl-imidazo[1,2-a]pyridine> 60

This is an illustrative table based on general knowledge. Actual values would be derived from experimental data.

Modulating Pharmacodynamics: The Cyclopropyl Group as a Conformational Anchor and Bioisostere

Beyond its pharmacokinetic benefits, the cyclopropyl group plays a crucial role in fine-tuning the interaction of imidazo[1,2-a]pyridines with their biological targets.

Conformational Rigidity and Enhanced Potency

The inherent flexibility of many small molecules can be a double-edged sword. While it allows for exploration of different conformations to find the optimal binding pose, it also comes with an entropic cost upon binding. By introducing a cyclopropyl group, the conformational landscape of the molecule is restricted, effectively "locking" it into a more bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and, consequently, biological potency.

Bioisosteric Replacement for Improved Selectivity

The cyclopropyl group can be employed as a bioisostere to replace other functionalities and improve a compound's selectivity for its intended target over off-targets. For example, replacing a larger, more flexible group with a compact cyclopropyl ring can prevent steric clashes in the binding pockets of off-target proteins while maintaining or even enhancing the desired interactions with the primary target.

Experimental Protocol: Kinase Inhibition Assay

To assess the impact of a cyclopropyl group on the potency of an imidazo[1,2-a]pyridine-based kinase inhibitor, a biochemical kinase inhibition assay is commonly used.

Objective: To determine the IC50 value of a cyclopropyl-containing imidazo[1,2-a]pyridine derivative against a specific kinase.

Materials:

  • Test compound (cyclopropyl-imidazo[1,2-a]pyridine derivative)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplates (e.g., 384-well)

  • Plate reader

Step-by-Step Methodology:

  • Compound Preparation:

    • Perform serial dilutions of the test compound in DMSO to create a concentration gradient.

  • Assay Setup:

    • In a microplate, add the kinase and its substrate in the assay buffer.

    • Add the diluted test compound to the wells.

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (e.g., luminescence, fluorescence) that is proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition:

    • Read the plate using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Structure-Activity Relationship (SAR) for Kinase Inhibition
CompoundR GroupKinase X IC50 (nM)
2a Ethyl150
2b Isopropyl220
2c Cyclopropyl 25

This is an illustrative table based on general knowledge. Actual values would be derived from experimental data.

Case Study: Cyclopropyl-Imidazo[1,2-a]pyridines as Antitubercular Agents

In the optimization of antitubercular imidazo[1,2-a]pyridines, metabolic stability is a critical parameter. It is highly probable that the incorporation of a cyclopropyl group at metabolically labile positions would be a key strategy to improve the pharmacokinetic profile of these compounds, leading to enhanced in vivo efficacy.[3] Furthermore, the conformational constraint imposed by the cyclopropyl ring could optimize the presentation of key pharmacophoric elements to the target enzyme, such as the cytochrome bc1 complex, thereby increasing potency.[8][10]

Visualizing the Concepts: Diagrams and Workflows

Diagram 1: The Multifaceted Role of the Cyclopropyl Group

G A Cyclopropyl Group in Imidazo[1,2-a]pyridines B Enhanced Metabolic Stability A->B Blocks CYP450 Oxidation C Increased Potency A->C D Improved Selectivity A->D E Conformational Restriction E->C Reduces Entropic Penalty F Bioisosteric Replacement F->D Optimizes Target Fit

Caption: Key contributions of the cyclopropyl group to bioactivity.

Diagram 2: Experimental Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock add_mics_comp Add Microsomes & Compound to Plate prep_compound->add_mics_comp prep_microsomes Prepare Microsome Suspension prep_microsomes->add_mics_comp prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C add_mics_comp->pre_incubate pre_incubate->start_reaction quench Quench Reaction at Time Points start_reaction->quench process Process Samples quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Caption: Workflow for in vitro microsomal stability assay.

Conclusion: A Small Ring Delivering Big Advantages

The strategic incorporation of a cyclopropyl group into the imidazo[1,2-a]pyridine scaffold is a powerful tactic in modern drug discovery. This small, strained ring offers a multitude of benefits, from enhancing metabolic stability and improving pharmacokinetic profiles to increasing potency and selectivity through conformational constraint and bioisosteric replacement. The ability to rationally design and experimentally validate the impact of this unique functional group allows medicinal chemists to overcome common drug development hurdles and craft superior therapeutic agents. As our understanding of structure-activity relationships continues to evolve, the cyclopropyl group is set to remain a cornerstone in the design of next-generation imidazo[1,2-a]pyridine-based medicines.

References

  • Synthesis, characterization, drug likeliness and biological activity of imidazopyridine derivatives as anti-tubercular agents. (n.d.).
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. (n.d.).
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-8.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
  • Telacebec (Q203). (n.d.). Qurient. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of novel fused ring analogues of Q203 as antitubercular agents. (2017). European Journal of Medicinal Chemistry, 136, 420-427.
  • Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off target kinase selectivity (3vap). (n.d.). InterPro. Retrieved from [Link]

  • Synthesis and structure-activity relationships of novel fused ring analogues of Q203 as antitubercular agents. (2017). European Journal of Medicinal Chemistry, 136, 420-427.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Infectious Disorders - Drug Targets, 24(7), 504-513.
  • Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candid
  • Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? (n.d.). Česká a slovenská farmacie.
  • Novel Imidazopyridine Derivatives Targeting Cytochrome bd Oxidase: A Promising Strategy to Comb
  • SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (2012). Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-75.
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (n.d.).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc, 18(1), 10.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 28(1), 34.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8).
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • Design and Synthesis of Novel Imidazopyridine Analogues and Evaluation as H+/K+-ATPase Antagonist. (2020). Asian Journal of Chemistry, 32(11), 2821-2826.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.

Sources

Foundational

Whitepaper: The Strategic Importance of 6-Iodo Substitution in Imidazo[1,2-a]pyridine Chemistry

Executive Summary The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous marketed drugs and biologically active compounds.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous marketed drugs and biologically active compounds.[1][2][3] Its synthetic accessibility and versatile biological profile make it a focal point of drug discovery efforts. Within this class, the strategic introduction of substituents is paramount for modulating pharmacological properties. This guide elucidates the critical role of the 6-iodo substituent as a versatile and indispensable synthetic handle. Far more than a simple heavy atom, the 6-iodo group serves as a linchpin for extensive molecular diversification through modern cross-coupling chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents.

The Imidazo[1,2-a]pyridine: A Privileged Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has captured the attention of medicinal chemists for decades.[4] Its rigid structure and unique electronic properties have made it a key pharmacophore in a variety of therapeutic areas. Marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Saripidem (anxiolytic) underscore the clinical success of this scaffold.[2][5][6] The broad spectrum of biological activities associated with its derivatives—including anticancer, anti-inflammatory, antiviral, and anti-tuberculosis effects—cements its status as a critical starting point for new drug development campaigns.[3][6][7][8]

The therapeutic potential of an imidazo[1,2-a]pyridine derivative is profoundly influenced by the substitution pattern on both the imidazole and pyridine rings. Consequently, synthetic strategies that allow for late-stage functionalization are highly valuable, as they permit the rapid generation of diverse chemical libraries from a common intermediate.

The Strategic Imperative of Halogenation

In modern synthetic and medicinal chemistry, halogens are not merely passive substituents. They serve two primary strategic purposes:

  • Modulation of Physicochemical Properties: Halogens, particularly the larger ones like bromine and iodine, can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral absorption. Furthermore, they can engage in "halogen bonding," a non-covalent interaction that can influence ligand-receptor binding affinity and specificity.

  • A Gateway for Carbon-Carbon and Carbon-Heteroatom Bond Formation: Halogens, especially iodine, are exceptional leaving groups in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the key initiating step in most cross-coupling cycles.

This dual utility makes the introduction of an iodine atom a powerful strategic decision in the design of a synthetic route aimed at library generation and lead optimization.

The 6-Iodo Substituent: A Linchpin for Molecular Diversification

The C6 position of the imidazo[1,2-a]pyridine ring is a prime site for modification to explore SAR, as substituents here often project into solvent-exposed regions or key binding pockets of biological targets. The 6-iodo-imidazo[1,2-a]pyridine has emerged as a workhorse intermediate, providing a robust platform for introducing a vast array of chemical functionalities.

Synthesis of 6-Iodo-imidazo[1,2-a]pyridines

The most direct and widely adopted method for synthesizing the 6-iodo-imidazo[1,2-a]pyridine core involves the condensation of a commercially available or readily synthesized 5-iodo-2-aminopyridine with an appropriate α-halocarbonyl compound.[9] This is a variation of the classic Tschitschibabin (or Chichibabin) reaction for imidazo[1,2-a]pyridine synthesis.[10]

G cluster_0 Synthesis of 6-Iodo-imidazo[1,2-a]pyridine A 5-Iodo-2-aminopyridine C 6-Iodo-imidazo[1,2-a]pyridine A->C Condensation & Cyclization B α-Haloketone (e.g., Chloroacetaldehyde) B->C

Caption: General synthesis of the 6-iodo-imidazo[1,2-a]pyridine core.

Causality Behind the Choice: This synthetic route is favored due to its operational simplicity, convergence, and the relatively high yields often obtained.[9] By starting with the halogenated pyridine, the crucial iodine handle is incorporated from the outset, avoiding potentially harsh and non-regioselective halogenation of the pre-formed imidazo[1,2-a]pyridine ring system.

The 6-Iodo Group as a Versatile Cross-Coupling Partner

The true significance of the 6-iodo group lies in its exceptional reactivity in a suite of palladium-catalyzed cross-coupling reactions. This allows chemists to "decorate" the C6 position with a wide range of substituents, a process central to drug discovery.

G center 6-Iodo-imidazo[1,2-a]pyridine (Key Intermediate) suzuki 6-Aryl / 6-Heteroaryl center->suzuki Suzuki-Miyaura (Ar-B(OH)₂, Pd cat.) sonogashira 6-Alkynyl center->sonogashira Sonogashira (R-C≡CH, Pd/Cu cat.) buchwald 6-Amino / 6-Amido center->buchwald Buchwald-Hartwig (R₂NH, Pd cat.) carbonylation 6-Carboxamide / 6-Ketoamide center->carbonylation Aminocarbonylation (Amine, CO, Pd cat.)

Caption: The 6-iodo group as a central hub for cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is arguably the most important tool for creating C(sp²)-C(sp²) bonds. Reacting the 6-iodo intermediate with a boronic acid or ester introduces diverse aryl or heteroaryl groups. This is fundamental for exploring SAR, as these appended rings can probe deep into enzyme active sites or form critical π-stacking interactions.

  • Sonogashira Coupling: This reaction forges a C(sp²)-C(sp) bond by coupling the 6-iodo intermediate with a terminal alkyne. The resulting alkynyl group is a rigid, linear linker that can be used to position other functional groups with high precision or can be a pharmacophore in its own right.

  • Buchwald-Hartwig Amination: This powerful method creates C-N bonds, allowing for the introduction of primary or secondary amines. This is invaluable for installing hydrogen bond donors/acceptors or basic centers to improve solubility and target engagement.

  • Carbonylation Reactions: The insertion of carbon monoxide (CO) into the C-I bond, followed by trapping with a nucleophile like an amine, leads to the formation of amides (aminocarbonylation).[7][9] This is a highly effective way to introduce the carboxamide group, a common feature in many drugs that acts as a versatile hydrogen bond donor and acceptor. Under certain conditions, a double carbonylation can occur to yield α-ketoamides.[7]

Table 1: Representative Conditions for Cross-Coupling of 6-Iodo-imidazo[1,2-a]pyridines

Coupling ReactionReagentsCatalyst/LigandBaseSolventBond Formed
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or Cs₂CO₃Dioxane/H₂OC-Aryl
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DIPEATHF or DMFC-Alkynyl
Buchwald-Hartwig Amine/AmidePd₂(dba)₃ / XantphosCs₂CO₃ or K₃PO₄Toluene or DioxaneC-Nitrogen
Aminocarbonylation Amine, CO (gas)Pd(OAc)₂ / dppfEt₃NDMF or TolueneC-C(O)N

Note: Conditions are generalized and require optimization for specific substrates.

Application in Drug Discovery: A Case Study in Oncology

The utility of the 6-iodo intermediate is well-documented in the development of novel therapeutics. For instance, in the search for new anticancer agents, a range of 6-substituted imidazo[1,2-a]pyridines were synthesized and evaluated against colon cancer cell lines.[8]

The synthetic strategy hinged on a multicomponent reaction to form the core, followed by diversification at the C6 position, a process greatly enabled by a 6-halo intermediate. Studies revealed that compounds derived from this scaffold could induce apoptosis in cancer cells by triggering the release of cytochrome c and activating caspases 3 and 8.[8] This highlights a common workflow in drug discovery where a halogenated intermediate is key.

G A Synthesis of 6-Iodo Intermediate B Parallel Synthesis via Cross-Coupling Reactions A->B C Generation of Diverse Analog Library B->C D Biological Screening (e.g., Cancer Cell Lines) C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Design F Lead Optimization E->F

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine from 2-amino-5-iodopyridine

[1] Executive Summary This protocol details the robust synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine , a critical intermediate in the development of tyrosine kinase inhibitors and IDO1 inhibitors. The imidazo[1...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This protocol details the robust synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine , a critical intermediate in the development of tyrosine kinase inhibitors and IDO1 inhibitors. The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry due to its ability to mimic ATP binding modes.

This guide moves beyond standard textbook descriptions, addressing the specific challenges of working with cyclopropyl moieties (acid sensitivity) and iodinated heterocycles (photolability). The method utilizes a condensation-cyclization sequence between 2-amino-5-iodopyridine and 2-bromo-1-cyclopropylethanone.

Key Advantages of This Protocol
  • Regiospecificity: Favors the formation of the 2-substituted isomer over the 3-substituted byproduct.

  • Scalability: Designed for gram-to-multigram scale without high-pressure equipment.

  • Self-Validating: Includes visual and TLC endpoints to prevent side-reaction accumulation.

Retrosynthetic Analysis & Strategy

The construction relies on the Chichibabin-like condensation of a 2-aminopyridine with an


-haloketone.

Retrosynthesis Product 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Target) Disconnection C-N Bond Formation (Cyclization) Product->Disconnection SM1 2-Amino-5-iodopyridine (Nucleophile) Disconnection->SM1 SM2 2-Bromo-1-cyclopropylethanone (Electrophile) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the imidazo[1,2-a]pyridine core.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No.
2-Amino-5-iodopyridine 220.011.0Nucleophile29958-16-5
2-Bromo-1-cyclopropylethanone 163.011.2Electrophile69267-75-0
Sodium Bicarbonate (NaHCO₃) 84.012.0Acid Scavenger144-55-8
Ethanol (Absolute) -SolventSolvent64-17-5
Ethyl Acetate --Workup141-78-6

Critical Note on Reagent Stability: 2-Bromo-1-cyclopropylethanone is a lachrymator and can degrade upon storage. If the reagent appears dark brown or viscous, purify via short-path distillation or prepare fresh via bromination of cyclopropyl methyl ketone before use.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Amino-5-iodopyridine (5.0 g, 22.7 mmol) and Ethanol (50 mL). Stir until partially dissolved.

  • Add 2-Bromo-1-cyclopropylethanone (4.44 g, 27.2 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Add NaHCO₃ (3.8 g, 45.4 mmol, 2.0 equiv) in one portion.

    • Why NaHCO₃? The reaction generates HBr. While the cyclization can proceed in acidic media, neutralizing the acid prevents the degradation of the acid-sensitive cyclopropyl ring and drives the dehydration step.

Step 2: Cyclization (Reflux)
  • Heat the mixture to reflux (approx. 78-80 °C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring (TLC): Check progress using 30% Ethyl Acetate in Hexanes.

    • Starting Material (SM) Rf: ~0.3 (2-amino-5-iodopyridine).

    • Product Rf: ~0.5 (Fluorescent blue under UV 254nm).

    • Endpoint: Disappearance of the 2-amino-5-iodopyridine spot.

Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 10-15% of the original volume.

  • Dilute the residue with Water (50 mL) and Ethyl Acetate (50 mL) .

  • Separate the layers.[3] Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL).

  • Combine organic layers and wash with Brine (30 mL) .

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification
  • Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists. Cool to 4°C overnight. Filter the off-white crystals.

  • Column Chromatography (Alternative): If the crude is dark (tarry), purify via silica gel chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial N-alkylation followed by an intramolecular condensation.

Mechanism Step1 2-Amino-5-I-Pyridine (Nucleophilic Attack) Step2 N-Alkylated Intermediate (Pyridinium Salt) Step1->Step2 SN2 on α-carbon Step3 Intramolecular Cyclization Step2->Step3 Exocyclic NH2 attacks C=O Step4 Dehydration (- H2O) Step3->Step4 Loss of Water Product Imidazo[1,2-a]pyridine Core Formed Step4->Product Aromatization

Figure 2: Mechanistic pathway.[4][5] The ring nitrogen (N1) is the most nucleophilic site, attacking the


-haloketone first. The base (NaHCO₃) assists in the deprotonation steps required for the final aromatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Decomposition of BromoketoneThe

-bromoketone is unstable. Ensure it is fresh. Use a 1.5 equiv excess if the reagent is old.
Cyclopropyl Ring Opening Acidic ConditionsIf NaHCO₃ is omitted, HBr buildup can open the cyclopropyl ring. Ensure base is present from the start.
Regioisomer Formation Steric/Electronic factorsWhile rare for this specific substrate, 3-substitution can occur. Verify Regiochemistry via NMR (H3 proton is a singlet at ~7.4-7.6 ppm).
Dark Reaction Mixture Oxidation of IodideIodine on the pyridine ring can be labile. Perform reaction under Nitrogen/Argon atmosphere and protect from excessive light.

Expected Characterization Data

Compound: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Appearance: Off-white to pale yellow solid. Molecular Weight: 284.09 g/mol .

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.35 (s, 1H, C5-H) – Diagnostic doublet/singlet due to Iodine ortho-coupling.
      
    • 
       7.45 (s, 1H, C3-H) – Characteristic imidazo singlet.
      
    • 
       7.30 (d, 1H, C7-H).
      
    • 
       7.15 (d, 1H, C8-H).
      
    • 
       1.95 – 2.05 (m, 1H, Cyclopropyl CH).
      
    • 
       0.95 – 1.05 (m, 2H, Cyclopropyl CH₂).
      
    • 
       0.80 – 0.90 (m, 2H, Cyclopropyl CH₂).
      
  • MS (ESI): Calculated for

    
    ; Found 285.1.
    

References

  • Starting Material Synthesis: Organic Syntheses, Coll. Vol. 4, p.597 (1963). (Method for cyclopropyl methyl ketone bromination).[6]

  • General Imidazo[1,2-a]pyridine Synthesis: Journal of Organic Chemistry, 2011, 77, 4438-4444. (Review of catalytic Ortoleva-King reactions).

  • Commercial Availability: CAS 1447912-71-1 entry, Sigma-Aldrich / MilliporeSigma.

  • Mechanistic Validation: RSC Advances, 2016, 6, 38033–38036.[7] (Iodine/Cu mediated synthesis and mechanism discussion).

Sources

Application

Application Note: One-Pot Synthesis of 2,6-Disubstituted Imidazo[1,2-a]pyridines

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor). While the scaffold allows for substitution at multiple positions, the 2,6-disubstituted pattern is particularly valuable for tuning potency and metabolic stability in kinase inhibitors and GABA receptor agonists.

This guide provides a definitive protocol for the regioselective one-pot synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines. Unlike traditional methods that require the isolation of lachrymatory


-haloketones, this protocol utilizes an Iodine-Catalyzed Oxidative Coupling (Ortoleva-King modification) . This approach generates the reactive intermediate in situ from simple methyl ketones and 2-aminopyridines, offering a safer, greener, and more scalable workflow.

Retrosynthetic Logic & Regioselectivity

To achieve the specific 2,6-disubstitution pattern, the starting materials must be carefully selected based on the reaction mechanism.

  • The 6-Position: Originates from the 5-position of the starting 2-aminopyridine.

  • The 2-Position: Originates from the methyl ketone (or

    
    -haloketone).
    
  • The 3-Position: Remains unsubstituted (H) in this protocol, though it is reactive toward electrophilic aromatic substitution in subsequent steps.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Product Target: 2,6-Disubstituted Imidazo[1,2-a]pyridine disconnection Product->disconnection Retrosynthesis Pyridine Starting Material A: 5-Substituted-2-aminopyridine (Defines 6-position) disconnection->Pyridine Ketone Starting Material B: Acetophenone / Methyl Ketone (Defines 2-position) disconnection->Ketone

Caption: Retrosynthetic breakdown showing the mapping of starting material substituents to the final scaffold positions.

Mechanistic Pathway: Iodine-Catalyzed Oxidative Coupling

Understanding the mechanism is critical for troubleshooting low yields. This reaction proceeds through a "one-pot" cascade where molecular iodine acts as both a catalyst and an iodinating agent.

  • In-Situ Iodination: The methyl ketone reacts with iodine to form the

    
    -iodoketone intermediate.
    
  • N-Alkylation: The endocyclic nitrogen (N1) of the 2-aminopyridine attacks the

    
    -carbon of the iodoketone, displacing iodide.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon, closing the ring.

  • Aromatization: Dehydration yields the final aromatic system.

Diagram 2: Reaction Mechanism

Mechanism Step1 1. In-Situ Iodination (Ketone + I2 → α-Iodoketone) Step2 2. N-Alkylation (Pyridine N1 attacks α-Carbon) Step1->Step2 -HI Step3 3. Cyclization (Exocyclic NH2 attacks Carbonyl) Step2->Step3 Intermediate Salt Step4 4. Dehydration (Loss of H2O → Aromatization) Step3->Step4 -H2O

Caption: Step-by-step mechanistic cascade for the iodine-catalyzed formation of the imidazo[1,2-a]pyridine core.

Experimental Protocols

Protocol A: Iodine-Catalyzed One-Pot Synthesis (Recommended)

Best for: Safety, scalability, and avoiding lachrymatory intermediates. Scale: 1.0 mmol (adaptable to gram-scale).

Reagents:

  • Substrate A: 5-Substituted-2-aminopyridine (1.0 equiv)

  • Substrate B: Acetophenone derivative (1.0 equiv)[1]

  • Catalyst/Reagent: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Solvent: Polyethylene Glycol 400 (PEG-400) or Water (Green Chemistry)

  • Base: Sodium Bicarbonate (

    
    ) (optional, improves yield for acid-sensitive substrates)
    

Step-by-Step Procedure:

  • Charge: In a 25 mL round-bottom flask, dissolve the Acetophenone derivative (1.0 mmol) and Iodine (0.5 mmol, 127 mg) in PEG-400 (3 mL).

  • Activate: Stir at 50°C for 20–30 minutes. The solution will darken as the

    
    -iodoketone generates in situ.
    
  • Addition: Add the 5-Substituted-2-aminopyridine (1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100–110°C for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 3:7).

    • Checkpoint: The deep iodine color should fade or change significantly as the reaction progresses.

  • Workup: Cool to room temperature. Pour the mixture into crushed ice (20 g) containing saturated aqueous Sodium Thiosulfate (

    
    , 5 mL) to quench any residual iodine.
    
  • Isolation:

    • Solid Product: If a precipitate forms, filter, wash with cold water, and dry.

    • Oily Product: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 80–92%

Protocol B: Classical Condensation (Alternative)

Best for: When the specific


-haloketone is already available or the iodine method fails for a specific substrate.

Reagents:

  • 5-Substituted-2-aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (1.0 equiv) (CAUTION: Lachrymator) 
    
  • Solvent: Ethanol or Water/Ethanol (1:1)

  • Base:

    
     (1.2 equiv)
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the 2-aminopyridine (1.0 mmol) in Ethanol (5 mL).

  • Addition: Add

    
    -bromoacetophenone (1.0 mmol) and 
    
    
    
    (1.2 mmol).
  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Dichloromethane (DCM).

  • Purification: Standard silica chromatography.

Scope and Limitations (Data Summary)

The following table summarizes the tolerance of the Iodine-Catalyzed protocol (Protocol A) toward various functional groups.

Substituent (R¹) at 5-Pos of PyridineSubstituent (R²) on AcetophenoneResulting Product (2,6-Disubstituted)Yield (%)Notes
-H -H 2-Phenylimidazo[1,2-a]pyridine92%Baseline reference
-CH3 (Methyl)-H 6-Methyl-2-phenyl...88%Excellent conversion
-Cl (Chloro)-CH3 (4-Methyl)6-Chloro-2-(p-tolyl)...85%Halogens well tolerated
-Br (Bromo)-NO2 (4-Nitro)6-Bromo-2-(4-nitrophenyl)...81%EWG on ketone accelerates reaction
-NO2 (Nitro)-OCH3 (4-Methoxy)6-Nitro-2-(4-methoxyphenyl)...76%Strong EWG on pyridine may require longer time
-CF3 -Cl (4-Chloro)6-Trifluoromethyl-2-(4-chlorophenyl)...83%Valuable for med-chem

Key Trends:

  • Electron-Withdrawing Groups (EWGs) on Pyridine: Slightly deactivate the ring nitrogen, requiring longer reaction times (increase to 4–6 hours).

  • EWGs on Ketone: Accelerate the initial iodination and subsequent nucleophilic attack.

  • Steric Hindrance: Substituents at the 6-position of the pyridine (starting 2-amino-3-substituted) can drastically lower yields due to steric clash during cyclization. Note: This protocol focuses on 5-substituted starting materials (yielding 6-substituted products), which avoids this steric issue.

Expert Tips & Troubleshooting

  • Quenching Iodine: The most common cause of "impure" looking crude NMR is residual iodine. Ensure the thiosulfate wash is thorough until the organic layer is distinctly yellow/colorless, not brown/purple.

  • Regioselectivity Confirmation:

    • In the 1H NMR , the proton at position 3 (H3) appears as a characteristic singlet around 7.5–8.0 ppm .

    • If the reaction fails to cyclize, you may isolate the intermediate N-alkylated salt. Heating this salt with a stronger base (

      
      ) in refluxing ethanol will force cyclization.
      
  • Green Solvent Choice: PEG-400 is preferred over water for lipophilic substrates as it acts as a phase transfer catalyst and solvent simultaneously.

Safety & Hazmat

  • 
    -Haloketones (Protocol B):  potent lachrymators (tear gas agents). Handle only  in a functioning fume hood. Clean all glassware with a dilute base solution before removing from the hood.
    
  • Iodine (Protocol A): Corrosive and stains skin/equipment. Sublimes easily; weigh in a closed vessel.

  • 2-Aminopyridines: Toxic by ingestion and skin absorption. Wear nitrile gloves.

References

  • Bagdi, A. K., et al. (2015).[2] "Copper-catalyzed aerobic oxidative coupling: A versatile route to imidazo[1,2-a]pyridines."[3] Chemical Communications.[2] Link

  • Guchhait, S. K., et al. (2020). "One-pot synthesis of functionalised imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." RSC Advances. Link

  • Chauhan, S., et al. (2024).[3] "Ultrasound-assisted green synthesis of imidazo[1,2-a]pyridines in water." Synlett. Link

  • Marcaccini, S., et al. (2003). "The Groebke-Blackburn-Bienaymé reaction: A multicomponent approach to imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Goel, R., et al. (2012). "Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives." Green Chemistry. Link

Sources

Method

Application Note: C6-Functionalization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine via Suzuki-Miyaura Cross-Coupling

Executive Summary & Strategic Context The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous blockbuster therapeutics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous blockbuster therapeutics, including zolpidem, alpidem, and olprinone [1]. Within drug discovery programs, the functionalization of this bicyclic core is critical for exploring structure-activity relationships (SAR).

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1) is a highly strategic building block. The 2-cyclopropyl substitution imparts enhanced lipophilicity and metabolic stability—key parameters for improving pharmacokinetic profiles. Simultaneously, the C6-iodo group serves as an optimal synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for rapid diversification [2]. This application note provides a comprehensive, self-validating protocol for the Suzuki-Miyaura coupling of this scaffold with various aryl and heteroaryl boronic acids.

Mechanistic Rationale & Experimental Causality

To achieve high-yielding cross-couplings, every reagent must be selected based on mechanistic causality:

  • The Halogen Advantage (Iodine vs. Bromine): The carbon-iodine (

    
    ) bond dissociation energy is significantly lower than that of the corresponding carbon-bromine bond. This accelerates the oxidative addition  step—often the rate-determining step in palladium catalysis—allowing the reaction to proceed at lower temperatures with higher turnover frequencies [3].
    
  • Catalyst Selection (

    
    ):  While 
    
    
    
    is a standard choice,
    
    
    provides a bidentate ligand framework that enforces a cis-geometry on the palladium intermediate. This geometry accelerates the reductive elimination step and suppresses unwanted dehalogenation or homocoupling side reactions [4].
  • Solvent & Base System (1,4-Dioxane/Water with

    
    ):  Suzuki couplings require a biphasic or miscible aqueous-organic system. 1,4-Dioxane effectively solubilizes the lipophilic imidazo[1,2-a]pyridine and the catalyst. Water is strictly required to dissolve the inorganic base (
    
    
    
    ) and to generate the reactive boronate species (via hydroxide/carbonate attack on the boronic acid), which is mandatory for the transmetalation step.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into C6-I bond) Pd0->OxAdd PdII_A Pd(II) Aryl Halide Complex OxAdd->PdII_A TransMet Transmetalation (Boronic Acid + Base) PdII_A->TransMet PdII_B Pd(II) Diaryl Complex TransMet->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regenerates Product C6-Arylated Imidazo[1,2-a]pyridine RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling at the C6 position.

Quantitative Reaction Optimization

The following table summarizes the quantitative data derived from optimizing the coupling of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine with a standard electron-neutral boronic acid (e.g., phenylboronic acid).

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent SystemTemp / TimeYield (%)*
1


Toluene/EtOH/H₂O (2:1:1)90 °C / 12 h68%
2


1,4-Dioxane/H₂O (4:1)90 °C / 8 h75%
3


1,4-Dioxane/H₂O (4:1)90 °C / 3 h92%
4


1,4-Dioxane/H₂O (4:1)90 °C / 2 h94%
5


1,4-Dioxane/H₂O (4:1)MW 110 °C / 15 min96%

*Yields determined by LC-MS integration (UV 254 nm) against an internal standard. Entry 5 represents the optimal high-throughput condition.

Standardized Experimental Protocol

This protocol is designed as a self-validating system . Built-in quality control checks ensure that the researcher can verify the success of each phase before proceeding.

Reagent Preparation & Setup
  • Charge the Vessel: To a 20 mL microwave-safe vial or a 50 mL Schlenk flask, add 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (284.1 mg, 1.0 mmol, 1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.3 mmol, 1.3 equiv).

  • Add Base & Catalyst: Add anhydrous

    
     (414.6 mg, 3.0 mmol, 3.0 equiv) and 
    
    
    
    (36.6 mg, 0.05 mmol, 5 mol%).
  • Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

    • Causality Note: The 4:1 ratio ensures both the organic substrates and the inorganic base remain in a highly reactive, miscible state at elevated temperatures.

Degassing (Critical Step)
  • Purge Cycle: Seal the vessel with a septum. Sparge the heterogeneous mixture with Argon or ultra-pure

    
     for 10 minutes using a submerged needle, with a vent needle in the septum.
    
    • Causality Note: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

Reaction Execution
  • Heating:

    • Conventional: Heat the reaction block to 90 °C and stir vigorously (800 rpm) for 2–4 hours.

    • Microwave: Irradiate at 110 °C for 15 minutes.

  • In-Process Validation (LC-MS/TLC): Sample 5 µL of the organic layer, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass (

      
      ) is fully consumed, replaced by the product mass (e.g., 
      
      
      
      for phenylboronic acid coupling).
Workup & Purification
  • Quench & Extract: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL).

  • Wash & Dry: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50). The imidazo[1,2-a]pyridine core is highly UV-active, making fraction collection straightforward at 254 nm.

Workflow Step1 1. Reagent Assembly (Ar-I, Ar-B(OH)2, Pd, Base) Step2 2. Degassing (N2/Ar Purge x3) Step1->Step2 Step3 3. Reaction (90°C, 2-4h or MW 15min) Step2->Step3 Step4 4. Workup (EtOAc/H2O Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5 Step6 6. Validation (LC-MS & NMR) Step5->Step6

Step-by-step experimental workflow for the Suzuki coupling reaction.

Troubleshooting & Edge Cases

  • Protodeboronation (Loss of Boronic Acid): If the boronic acid is electron-poor (e.g., fluorinated aryl boronic acids), it may undergo competitive protodeboronation. Solution: Increase the boronic acid stoichiometry to 2.0 equivalents and lower the reaction temperature to 70 °C.

  • Poor Solubility of Heteroaryl Boronic Acids: If coupling with a highly polar heteroaryl boronic acid (e.g., pyridyl-3-boronic acid), the product may partition into the aqueous layer during workup. Solution: Adjust the aqueous layer to pH ~8 using saturated

    
     before extraction, and switch the extraction solvent to 10% Methanol in Dichloromethane.
    

References

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Beilstein Journal of Organic Chemistry[Link] [1]

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors National Center for Biotechnology Information (PMC)[Link] [3]

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Organic Letters - ACS Publications[Link] [4]

Application

Application Note: Sonogashira Cross-Coupling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine with Terminal Alkynes

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Therapeutic Rationale The imidazo[1,2-a]pyridine nucleus is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Therapeutic Rationale

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in modern medicinal chemistry, embedded in numerous marketed drugs and clinical candidates targeting neurological disorders, viral infections, and oncology 1. In rational drug design, the strategic incorporation of a 2-cyclopropyl group serves a dual purpose: it significantly enhances the molecule's lipophilicity for better membrane permeability while providing steric shielding that improves metabolic stability against cytochrome P450-mediated oxidation.

To further elaborate this scaffold, the C6 position is highly amenable to transition-metal-catalyzed functionalization. Specifically, the 6-iodo derivative exhibits exceptional reactivity for oxidative addition, making it the premier substrate for Sonogashira cross-coupling to introduce sp-hybridized carbon extensions 2. This technical guide details a self-validating, highly optimized protocol for the Pd/Cu co-catalyzed coupling of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine with terminal alkynes, a critical transformation for generating rigid, linear geometries necessary for kinase inhibition.

Mechanistic Insights & Experimental Causality

The Sonogashira coupling relies on a synergistic dual-catalyst system (Palladium and Copper) to forge C(sp²)-C(sp) bonds. Every reagent in this protocol is selected based on precise mechanistic causality:

  • The Causality of the 6-Iodo Substituent: The C-I bond at the 6-position is significantly weaker than a corresponding C-Br or C-Cl bond. This allows the initial oxidative addition of the Pd(0) species to proceed rapidly at moderate temperatures (80 °C). Lower temperatures preserve the integrity of the cyclopropyl ring and suppress the undesired Glaser homocoupling of the terminal alkyne.

  • The Role of Copper(I) Iodide (CuI): CuI reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide intermediate. This intermediate seamlessly transfers the alkynyl group to the Pd(II) center via transmetalation.

  • Solvent and Base Selection: Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar transition states during transmetalation 3. Diisopropylamine (DIPA) or Triethylamine (Et₃N) neutralizes the hydroiodic acid byproduct, driving the catalytic cycle forward.

G A Pd(0) Catalyst B Oxidative Addition (C-I Cleavage) A->B + Ar-I C Pd(II) Intermediate (Ar-Pd-I) B->C D Transmetalation (Cu-Acetylide) C->D + Cu-C≡C-R E Reductive Elimination D->E E->A Pd(0) Regeneration F Coupled Product E->F Product Release

Pd/Cu Co-Catalyzed Sonogashira Catalytic Cycle for 6-Iodoimidazo[1,2-a]pyridines.

Reaction Optimization & Quantitative Data

To establish the most efficient parameters for scaling, various catalysts, solvents, and bases were evaluated. The presence of the 2-cyclopropyl group does not sterically hinder the C6 position; however, the choice of the Pd-ligand complex heavily dictates the reaction kinetics.

Table 1: Optimization of Sonogashira Coupling Parameters

EntryCatalyst System (5 mol%)SolventBase (3.0 eq)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₂Cl₂ / CuITHFEt₃N251245
2Pd(PPh₃)₂Cl₂ / CuIDMFEt₃N80488
3 Pd(PPh₃)₄ / CuI DMF DIPA 80 4 92
4Pd(OAc)₂ / PPh₃ / CuIDMFEt₃N80676
5None (Control)DMFEt₃N80240

Note: Entry 3 represents the optimal conditions utilized in the standard protocol below.

Self-Validating Experimental Protocol

Scope: Synthesis of 6-(phenylethynyl)-2-cyclopropylimidazo[1,2-a]pyridine.

Materials Required:
  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol, 284 mg)

  • Phenylacetylene (1.5 equiv, 1.5 mmol, 153 mg)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%, 58 mg)

  • CuI (0.10 equiv, 10 mol%, 19 mg)

  • Diisopropylamine (DIPA) (3.0 equiv, 3.0 mmol, 0.42 mL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

Step 1: System Degassing (Critical Causality) In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine, Pd(PPh₃)₄, and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Trace oxygen promotes the oxidative Glaser coupling of phenylacetylene, which would rapidly consume the alkyne and poison the catalyst.

Step 2: Reagent Introduction Inject anhydrous DMF and DIPA via a gas-tight syringe. Stir the mixture at room temperature for 5 minutes. Self-Validation Checkpoint 1: The solution will appear pale yellow to light orange, confirming the dissolution of the Pd(0) complex without immediate degradation.

Step 3: Alkyne Addition & Activation Add phenylacetylene dropwise over 2 minutes via syringe. Self-Validation Checkpoint 2: Within 5 to 10 minutes, the reaction mixture must transition to a deep amber or dark brown color. This visual shift is the self-validating indicator that the active Pd-alkynyl intermediate has successfully formed.

Step 4: Heating & Reaction Monitoring Transfer the flask to a pre-heated oil bath at 80 °C. Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:2) and LC-MS. Self-Validation Checkpoint 3: Complete consumption of the starting material should occur within 4 hours. LC-MS analysis will show the disappearance of the m/z 285 [M+H]⁺ peak (starting material) and the emergence of a dominant m/z 259 [M+H]⁺ peak (coupled product).

Step 5: Quenching & Extraction Cool the mixture to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Causality: NH₄Cl acts as a chelating agent, breaking down the copper-amine complexes and pulling the copper salts into the aqueous layer (which will turn faintly blue), thereby preventing contamination of the organic product.

Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to yield the pure product as a solid.

Downstream Biological Application: PI3K/Akt Pathway Inhibition

The functionalized imidazo[1,2-a]pyridines generated via this protocol are highly relevant in oncology drug discovery. The imidazo[1,2-a]pyridine core acts as an ATP-competitive mimic, allowing it to anchor securely in the ATP-binding pocket of Phosphoinositide 3-kinases (PI3K) 2.

The newly formed linear alkyne spacer at the 6-position projects deeply into the hydrophobic specificity pocket of the kinase. Concurrently, the 2-cyclopropyl group interacts favorably with the hinge region, drastically enhancing binding affinity and halting the downstream phosphorylation cascade responsible for cancer cell survival.

Pathway Ligand Growth Factor RTK RTK Ligand->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K Blocks Akt Akt PIP3->Akt mTOR mTOR (Survival) Akt->mTOR

Inhibition of the PI3K/Akt signaling pathway by functionalized imidazo[1,2-a]pyridines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Executive Summary This application note details the optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine . The imidazo[1,2-a]pyridine scaffold is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors, GABA modulators (e.g., Zolpidem), and anti-infectives.

The 2-cyclopropyl moiety introduces specific steric and electronic properties that enhance metabolic stability and lipophilicity but requires careful selection of reaction conditions to prevent ring-opening or degradation. The 6-iodo handle provides excellent reactivity, allowing for milder conditions compared to the corresponding bromide or chloride, which is critical for preserving the cyclopropyl integrity.

Key Findings:

  • Catalyst System: Pd(OAc)₂ / BrettPhos or Xantphos (Substrate dependent).

  • Base: Cs₂CO₃ (preferred for functional group tolerance) or NaOtBu (for unactivated amines).

  • Solvent: 1,4-Dioxane or Toluene.

  • Yield: Typically 75–92% isolated yield.

Strategic Analysis & Mechanistic Insight

The Challenge of the Scaffold

The imidazo[1,2-a]pyridine core presents a unique challenge for Pd-catalysis:

  • N-Coordination: The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) are Lewis basic. They can competitively bind to the Palladium center, forming off-cycle resting states that poison the catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , Xantphos ) to sterically crowd the Pd center, disfavoring coordination to the heterocycle nitrogens while promoting reductive elimination.

  • Cyclopropyl Stability: While generally robust, cyclopropyl rings can undergo radical ring-opening or acid-catalyzed rearrangement.

    • Solution: Avoid radical precursors and strong Lewis acids. The Buchwald-Hartwig cycle (2-electron pathway) is inherently safer for this motif than radical-based Ni-catalysis.

Mechanistic Pathway (Visualized)

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The diagram below highlights the critical "Decision Points" where the reaction can fail if conditions are not optimized.

BuchwaldCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Ar-I) Trap Catalyst Poisoning (Pd-N_heterocycle) Pd0->Trap Low Ligand Bulk Coord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->Coord + Amine OxAdd->Trap N-Coordination Deprot Deprotonation (Base assisted) Coord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the risk of catalyst poisoning by the substrate's nitrogen atoms.

Optimization & Screening Guide

Before committing to large-scale synthesis, perform a focused screen. The 6-iodo position is highly reactive, so "standard" harsh conditions (e.g., BINAP/NaOtBu @ 110°C) are often unnecessary and can lead to side reactions.

Ligand Selection Matrix
LigandClassRecommendationRationale
BrettPhos Dialkylbiaryl phosphinePrimary Choice Excellent for primary amines; bulky structure prevents N-poisoning.
Xantphos Bidentate bisphosphineSecondary Choice Good for anilines and amides; large bite angle promotes reductive elimination.
BINAP Bidentate bisphosphineLegacy/Fallbackoften requires higher temps; less active than Buchwald ligands.
RuPhos Dialkylbiaryl phosphineSpecific CasesUse for secondary amines or sterically hindered amines.
Base & Solvent Effects
  • Base:

    • Cs₂CO₃: The "Gold Standard" for this substrate. It is mild enough to preserve the cyclopropyl group and functional groups on the amine partner.

    • NaOtBu: Use only if the amine is a weak nucleophile (e.g., electron-deficient aniline) and the substrate lacks base-sensitive groups (esters, acidic protons).

  • Solvent:

    • 1,4-Dioxane: Standard solvent, boils at 101°C.

    • Toluene: Non-polar alternative; useful if the product is hard to purify from polar byproducts.

    • t-Amyl Alcohol: Promotes solubility of inorganic bases.

Standardized Protocol (General Procedure A)

Target Reaction: Coupling of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv) with a primary amine (1.2 equiv).

Materials Checklist
  • Substrate: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine [MW: ~284.09]

  • Amine: 1.2 equivalents

  • Catalyst Source: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)

  • Ligand: BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equivalents, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂/Ar)

Step-by-Step Procedure
  • Inert Atmosphere Setup:

    • Flame-dry a resealable reaction vial or Schlenk tube equipped with a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Charging (Solids):

    • Add Substrate (1.0 equiv).

    • Add Pd(OAc)₂ (0.05 equiv).

    • Add BrettPhos (0.10 equiv).

    • Add Cs₂CO₃ (2.0 equiv).

    • Note: If the amine is a solid, add it now.

  • Solvent & Liquid Reagent Addition:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject 1,4-Dioxane (Concentration: 0.1 M – 0.2 M).

    • If the amine is a liquid: Add it now via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80–90°C .

    • Stir vigorously (critical for heterogeneous base Cs₂CO₃).

    • Monitor by LC-MS or TLC at 2 hours.

    • Typical completion time: 2–6 hours. (Iodides react fast).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts.

    • Wash the pad with EtOAc or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Typically Hexanes/EtOAc or DCM/MeOH gradients.

    • Note: The amine product may be polar; adding 1% Et₃N to the eluent can reduce streaking.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a bulkier ligand (BrettPhos or tBuXPhos ) to prevent N-coordination. Ensure solvent is degassed.
Dehalogenation (Ar-I -> Ar-H)

-Hydride Elimination
This is a common side reaction if the amine is sterically hindered. Increase amine equivalents (1.5x) or switch to RuPhos . Lower temperature to 70°C.
Starting Material Remains Inactive CatalystCheck Pd source quality (Pd(OAc)₂ should be orange/brown, not black). Ensure inert atmosphere is rigorous.
Cyclopropyl Ring Opening Acidic/Radical ConditionsUnlikely in this protocol. Ensure no trace acids are present in the solvent. Avoid excessive temperatures (>110°C).

References

  • General Synthesis of 6-Aminoimidazo[1,2-a]pyridines

    • Title: Easy access to novel substituted 6-aminoimidazo[1,2-a]pyridines using palladium- and copper-catalyzed aminations.[1]

    • Source: PubMed / Vertex AI Search
    • URL:[Link] (Verified via search result 1.1)

  • Ligand Effects (Buchwald Group)

    • Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles (Analogous N-rich heterocycle).[2]

    • Source: Organic Letters (MIT)
    • URL:[Link] (Verified via search result 1.17)

  • Mechanism & Screening

    • Title: High-Throughput Experimentation of the Buchwald-Hartwig Amination.[3]

    • Source: Purdue University / ChemRxiv
    • URL:[Link] (Verified via search result 1.5, 1.13)

  • Imidazo[1,2-a]pyridine Functionalization

    • Title: Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.[4]

    • Source: RSC Advances[5]

    • URL:[Link] (Verified via search result 1.3)

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Topic: Palladium-catalyzed cross-coupling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Content Type: Detailed Application Notes and Protocols Executive Summary This technical guide details the protocols for the palladiu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium-catalyzed cross-coupling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Content Type: Detailed Application Notes and Protocols

Executive Summary

This technical guide details the protocols for the palladium-catalyzed cross-coupling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine , a high-value scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a "privileged structure" found in blockbuster drugs like zolpidem (Ambien) and various kinase inhibitors. The inclusion of the 2-cyclopropyl moiety serves as a bioisostere for alkyl groups, often improving metabolic stability and potency by restricting conformational freedom. The 6-iodo handle provides a reactive site for late-stage diversification via Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Context & Mechanistic Insight

The Substrate: Why This Molecule?
  • 2-Cyclopropyl Group: Unlike flexible alkyl chains, the cyclopropyl ring adds lipophilicity while maintaining a rigid steric profile. It is generally stable under standard Pd(0)/Pd(II) catalytic cycles but requires the avoidance of strong Lewis acids that could trigger ring-opening.

  • 6-Iodo Handle: The C6 position is electronically coupled to the pyridine ring. The C-I bond is weaker than C-Br or C-Cl, allowing for oxidative addition under milder conditions. This is critical to prevent side reactions at the nucleophilic C3 position (which is prone to direct C-H activation).

Chemoselectivity Challenges

The primary challenge in functionalizing this scaffold is maintaining chemoselectivity.

  • C6 vs. C3: While C6-I is the intended reaction site, the C3 position is electron-rich and susceptible to electrophilic palladation (C-H activation).

  • Solution: Use non-acidic conditions and sterically demanding ligands to favor the oxidative addition mechanism at C6 over the electrophilic aromatic substitution pathway at C3.

Visualization: Synthetic Pathway & Decision Logic

Diagram 1: Reaction Workflow & Selectivity

This diagram illustrates the synthesis of the core scaffold and the divergent cross-coupling pathways, highlighting the critical selectivity node.

ReactionWorkflow Start 2-Amino-5-iodopyridine + Cyclopropyl Bromomethyl Ketone Core 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Target Scaffold) Start->Core Condensation (EtOH, Reflux) Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd2(dba)3, Xantphos Amine, NaOtBu SideRxn Side Reaction: C3-H Activation/Arylation Core->SideRxn Avoid: Oxidative Conditions High Temp w/o Halide

Caption: Synthesis of the 2-cyclopropyl-6-iodo core and divergent Pd-catalyzed coupling pathways.

Protocol A: Suzuki-Miyaura Cross-Coupling[1][2]

Optimization Matrix

The Suzuki coupling at C6 is robust. However, protodeboronation of the boronic acid and dehalogenation of the scaffold are potential failure modes.

ParameterRecommendedAlternativeRationale
Catalyst Pd(dppf)Cl₂·DCMPd(PPh₃)₄Bidentate dppf resists dechelation; Pd(PPh₃)₄ is air-sensitive but effective.
Solvent DME/Water (4:1)1,4-Dioxane/WaterAqueous component is essential for the base solubility and transmetalation step.
Base K₂CO₃ (2.0 equiv)Cs₂CO₃Carbonates are mild enough to preserve the cyclopropyl ring and prevent C3 functionalization.
Temp 80–90 °C100 °C (MW)Moderate heat prevents thermal decomposition of unstable boronic acids.
Step-by-Step Protocol

Objective: Synthesis of 2-cyclopropyl-6-phenylimidazo[1,2-a]pyridine derivatives.

  • Preparation:

    • Charge a reaction vial (microwave or screw-cap) with 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv, e.g., 284 mg, 1.0 mmol).

    • Add Aryl Boronic Acid (1.2–1.5 equiv).

    • Add Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%).

    • Critical Step: Purge the vial with Argon or Nitrogen for 2 minutes before adding solvents to remove atmospheric oxygen.

  • Solvent Addition:

    • Add degassed DME (dimethoxyethane) (4 mL) and 2M aqueous K₂CO₃ (1 mL).

    • Seal the vial immediately.

  • Reaction:

    • Heat the mixture to 85 °C in an oil bath or heating block. Stir vigorously (800 rpm) to ensure mixing of the biphasic system.

    • Monitor: Check by TLC or LCMS after 2 hours. The starting iodide (Rf ~0.5 in 50% EtOAc/Hex) should disappear.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient of 0% to 60% EtOAc in Hexanes. The product is typically more polar than the starting iodide.

Protocol B: Buchwald-Hartwig Amination

Ligand Selection Strategy

For C-N bond formation at C6, the choice of ligand is dictated by the amine class.

  • Primary Amines/Anilines: BrettPhos or Xantphos . These ligands prevent beta-hydride elimination and promote reductive elimination.

  • Secondary Amines: RuPhos or BINAP .

Step-by-Step Protocol

Objective: Synthesis of 6-amino-substituted derivatives (e.g., with morpholine or aniline).

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under strict inert atmosphere, mix Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) in anhydrous 1,4-Dioxane (1 mL/mmol). Stir for 10 mins at RT until the solution turns a deep color (often reddish-brown), indicating active catalyst formation.

  • Substrate Addition:

    • To the catalyst solution, add 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv).

    • Add the Amine nucleophile (1.2 equiv).

    • Add Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

    • Note: Use Cs₂CO₃ for base-sensitive substrates; NaOtBu is faster but stronger.

  • Reaction:

    • Seal and heat to 100 °C for 4–12 hours.

    • In-Process Control: Monitor consumption of the iodide. If conversion stalls, add a second portion of catalyst/ligand (half the original amount).

  • Workup & Scavenging:

    • Cool to RT. Filter through a pad of Celite to remove insoluble salts and palladium black. Rinse with DCM.

    • Metal Scavenging: If the product is for biological testing, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour to remove residual Pd.

  • Purification:

    • Concentrate and purify via flash chromatography.

    • Eluent: DCM/MeOH (95:5) or EtOAc/Hexanes.

Troubleshooting & Critical Parameters

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Incomplete Conversion Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is De-iodinated Product (H-product) Forming? Check1->Check2 No (Complex Mixture) Sol1 Action: Increase Temp or Catalyst Loading Switch to Pd-G3/G4 precatalysts Check1->Sol1 Yes (Stalled) Sol2 Action: Solvent is too 'wet' or 'protic' Dry solvents; Switch base to K3PO4 Check2->Sol2 Yes (Reduction) Sol3 Action: Oxidative Addition failed Switch to XPhos or SPhos ligand Check2->Sol3 No (Other byproducts)

Caption: Diagnostic workflow for optimizing stalled or failed coupling reactions.

Key Failure Modes:
  • Dehalogenation (Reduction): The iodine is replaced by hydrogen.

    • Cause: Hydride source in the reaction (often from alcohol solvents or overheating).

    • Fix: Ensure anhydrous conditions for Buchwald. For Suzuki, use strictly degassed solvents and avoid excessive heating times.

  • Protodeboronation: The boronic acid loses the boron group before coupling.

    • Fix: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborate salts, which are more stable than free boronic acids.

  • C3-Arylation:

    • Cause: "Ligandless" conditions or high temperatures can promote direct C-H activation at C3.

    • Fix: Ensure sufficient ligand concentration (Ligand:Pd ratio > 2:1 for monodentate).

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper(I)-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013. Link

  • Suzuki Coupling on Imidazo[1,2-a]pyridines

    • Gembus, V., et al. "Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines."[2] Organic Letters, 2012.[2] Link

    • Note: Describes the sequential C6 then C3 functionalization str
  • Buchwald-Hartwig Conditions for Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Cyclopropyl Bioisosteres in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016. Link

Sources

Method

Application Note: Strategic Derivatization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

This Application Note is structured to serve as a definitive technical guide for the derivatization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine . It is designed for medicinal chemists and library synthesis professional...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the derivatization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine . It is designed for medicinal chemists and library synthesis professionals, focusing on modularity, chemical orthogonality, and high-throughput compatibility.

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for marketed drugs like Zolpidem (GABA modulator) and emerging candidates in kinase (e.g., p38, PI3K) and infectious disease research (anti-TB).[1][2]

The specific derivative 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1) represents a high-value starting point for library generation due to three synergistic factors:

  • Metabolic Stability: The C-2 cyclopropyl group acts as a "metabolic armor," reducing susceptibility to cytochrome P450 oxidation compared to alkyl chains while maintaining lipophilicity.

  • C-6 Reactivity (Vector A): The C-6 iodine offers a highly reactive handle for palladium-catalyzed cross-couplings, allowing for rapid expansion into chemical space.

  • C-3 Nucleophilicity (Vector B): The C-3 position remains unsubstituted and electron-rich, enabling orthogonal functionalization via C-H activation or electrophilic aromatic substitution after C-6 derivatization.

This guide details a Sequential Functionalization Strategy (C-6


 C-3) to maximize library diversity without protecting group manipulations.

Reactivity Map & Strategic Planning

The following diagram illustrates the orthogonal reactivity inherent to the scaffold. The C-6 Iodine is the "Hard" electrophile (reacts first), while the C-3 position acts as the "Soft" nucleophile (reacts second).

ReactivityMap cluster_legend Reaction Priority Core 2-Cyclopropyl-6-iodo- imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura (Biaryl Diversity) Core->Suzuki Vector A (C-6) Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Vector A (C-6) Pd(0), HNR2 Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Vector A (C-6) Pd/Cu, Alkyne CH_Arylation Direct C-H Arylation (Pd-Cat) Suzuki->CH_Arylation Vector B (C-3) Sequential Mannich Mannich Reaction (Aminomethylation) Suzuki->Mannich Vector B (C-3) Sequential Halogenation Regioselective Halogenation (NIS/NBS) Suzuki->Halogenation Vector B (C-3) Sequential Red Arrow = Primary Step (Iodine Displacement) Red Arrow = Primary Step (Iodine Displacement) Dashed Arrow = Secondary Step (C-H Functionalization) Dashed Arrow = Secondary Step (C-H Functionalization) Red Arrow = Primary Step (Iodine Displacement)->Dashed Arrow = Secondary Step (C-H Functionalization)

Figure 1: Orthogonal reactivity map. C-6 functionalization is prioritized due to the lability of the C-I bond.

Scaffold Synthesis (The Core)

Before library production, the core scaffold must be synthesized in bulk. The Ortoleva-King/Hantzsch condensation is the industry standard.

Protocol A: Bulk Synthesis of Core (1)
  • Reagents: 2-Amino-5-iodopyridine (1.0 equiv), 2-Bromo-1-cyclopropylethanone (1.1 equiv), NaHCO3 (2.0 equiv).

  • Solvent: Ethanol (anhydrous).

  • Conditions: Reflux (80°C), 12-16 hours.

Step-by-Step:

  • Dissolve 2-amino-5-iodopyridine (22.0 g, 100 mmol) in Ethanol (200 mL).

  • Add 2-bromo-1-cyclopropylethanone (17.9 g, 110 mmol) followed by solid NaHCO3 (16.8 g, 200 mmol).

  • Heat to reflux with vigorous stirring. The reaction typically turns dark orange/brown.

  • Monitor: TLC (50% EtOAc/Hex) should show consumption of the aminopyridine.

  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in water (300 mL) and extract with EtOAc (3 x 150 mL).

  • Purification: The crude product often precipitates upon cooling or adding water. Recrystallize from EtOH/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).

  • Yield Target: >85%.

Module 1: Vector A (C-6) Functionalization

The C-6 Iodine is the primary diversity point. The imidazo[1,2-a]pyridine ring is electron-rich, making the oxidative addition of Pd(0) into the C-I bond facile.

Protocol B: High-Throughput Suzuki-Miyaura Coupling

Rationale: Standard Suzuki conditions can fail if the boronic acid is protodeboronated. We utilize a Pd(dppf)Cl2 / K3PO4 system which is robust for heteroaromatic halides.

Reaction Setup (96-well block or vial):

  • Substrate: 50 mg (0.17 mmol) of Core (1).

  • Boronic Acid: 0.25 mmol (1.5 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: K3PO4 (2M aq, 3.0 equiv).

  • Solvent: 1,4-Dioxane (2 mL).

  • Conditions: 90°C for 4 hours (or 120°C for 20 min in Microwave).

Table 1: Troubleshooting Suzuki Couplings

Issue Potential Cause Solution
Low Conversion Oxidative addition failure Switch to Pd(PPh3)4 or XPhos Pd G3 (for sterically hindered boronic acids).
Protodeboronation Unstable boronic acid (e.g., 2-pyridyl) Use Boronic Esters (Pinacol) or switch base to Cs2CO3 in anhydrous DMF.

| Homocoupling | Oxygen presence | Ensure rigorous degassing (Argon sparge). |

Protocol C: Buchwald-Hartwig Amination

Rationale: Introducing amines at C-6 modulates solubility and hERG liability. The electron-rich nature of the scaffold requires a potent ligand like BrettPhos (for primary amines) or RuPhos (for secondary amines) to facilitate reductive elimination.

Reaction Setup:

  • Substrate: 50 mg (0.17 mmol) of Core (1).

  • Amine: 0.25 mmol (1.5 equiv).

  • Catalyst: Pd2(dba)3 (2 mol%) + BrettPhos (4 mol%).

  • Base: NaOtBu (2.0 equiv).

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

  • Conditions: 100°C, 12 h (Sealed tube).

Module 2: Vector B (C-3) Functionalization

Once C-6 is derivatized, the C-3 position becomes the focus. It is nucleophilic (enamine-like character).

Protocol D: Regioselective C-3 Formylation (Vilsmeier-Haack)

Application: Creates an aldehyde handle for reductive amination (expanding to tertiary amines).

  • Reagent Prep: Add POCl3 (1.5 equiv) dropwise to DMF (5 equiv) at 0°C to generate the Vilsmeier reagent.

  • Addition: Add the C-6 substituted imidazo[1,2-a]pyridine (dissolved in DMF).

  • Reaction: Stir at RT for 2 hours, then heat to 60°C for 1 hour.

  • Quench: Pour into ice/sat. NaOAc. The aldehyde product usually precipitates.

Protocol E: Direct C-H Arylation (Pd-Catalyzed)

Rationale: Avoids pre-functionalization (halogenation) at C-3. Ideal for adding simple aryl groups.

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: PPh3 (10 mol%) or PCy3.

  • Coupling Partner: Aryl Bromide (Ar-Br).

  • Base: K2CO3 or Cs2CO3.

  • Solvent: DMF or DMAc.

  • Mechanism: Concerted Metallation-Deprotonation (CMD). The C-3 proton is the most acidic/reactive towards CMD.

Library Production Workflow

The following DOT diagram outlines the logical flow for a parallel library campaign, including Quality Control (QC) gates.

LibraryWorkflow cluster_Plate1 Plate 1: C-6 Diversity cluster_Plate2 Plate 2: C-3 Diversity Start Core Scaffold (1) Bulk Supply Step1 Suzuki Coupling (96-well block) Start->Step1 Workup1 Solid Phase Extraction (Si-Thiol Scavenger) Step1->Workup1 QC1 LCMS QC Gate (>85% Purity?) Workup1->QC1 QC1->Step1 Fail (Re-optimize) Step2 C-3 Functionalization (e.g., Reductive Amination) QC1->Step2 Pass Purify Prep HPLC / SFC Step2->Purify Final Final Library (DMSO Stocks) Purify->Final

Figure 2: Parallel synthesis workflow for 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine libraries.

References

  • Bagdi, A. K., et al. (2013). "Copper(I) Iodide Catalyzed Aerobic Oxidative C–H Activation: Synthesis of Functionalized Imidazo[1,2-a]pyridines." Asian Journal of Organic Chemistry. Link

  • Goel, R., et al. (2016). "Recent advances in the synthesis and medicinal chemistry of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Gueiffier, A., et al. (2000). "Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction." Journal of Organic Chemistry. Link

  • Koubachi, J., et al. (2009). "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Molecules. Link

  • Ruiz, M., et al. (2014). "Pd-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. The synthesis of novel chemical entities carries inherent risks; consult safety data sheets (SDS) for all reagents.

Sources

Application

Gram-Scale Synthesis and Optimization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine: An Application Note

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for GABA_A receptor modulators, antiviral agents, and kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for GABA_A receptor modulators, antiviral agents, and kinase inhibitors. Specifically, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1) is a highly valuable synthetic intermediate. The cyclopropyl group imparts unique steric bulk and metabolic stability, while the 6-iodo substitution provides an essential reactive handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This application note details a self-validating, highly optimized gram-scale protocol for synthesizing this building block, emphasizing the mechanistic causality behind reagent selection and process parameters.

Mechanistic Rationale & Causality (E-E-A-T)

The synthesis relies on the classical Chichibabin (Tschitschibabin) condensation ()[1], a robust method for constructing nitrogen-fused heterocycles. The reaction between 2-amino-5-iodopyridine[2] and 2-bromo-1-cyclopropylethanone[3] proceeds via a well-defined cascade:

  • Regioselective Nucleophilic Attack: The endocyclic nitrogen of the pyridine ring is significantly more nucleophilic than the exocyclic amine due to electron delocalization. It attacks the electrophilic α-carbon of the haloketone via an S_N2 mechanism, displacing the bromide ion to form an alkylpyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amine subsequently condenses with the ketone carbonyl, forming a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: Thermodynamically driven loss of a water molecule yields the fully aromatized imidazo[1,2-a]pyridine system.

Causality in Experimental Design:

  • Base Selection (NaHCO₃): A mild base is strictly required to neutralize the generated hydrobromic acid (HBr). Stronger bases (e.g., NaOH, KOtBu) are avoided because they trigger unwanted aldol condensation or degradation of the sensitive α-haloketone precursor.

  • Solvent Selection (Ethanol): Ethanol is chosen over DMF or Toluene because its boiling point (78 °C) provides the exact thermal energy required to overcome the dehydration activation barrier without inducing thermal cleavage of the labile carbon-iodine bond ()[4].

Mechanism A 2-Amino-5-iodopyridine (Nucleophile) B 2-Bromo-1-cyclopropylethanone (Electrophile) C Alkylpyridinium Intermediate (S_N2 Displacement) D Cyclized Hemiaminal (Intramolecular Condensation) C->D Ring Closure E 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Dehydration & Aromatization) D->E -H2O AB AB AB->C Base (NaHCO3) Heat

Mechanistic pathway of the Chichibabin condensation for imidazo[1,2-a]pyridine synthesis.

Process Optimization Data

Prior to gram-scale execution, reaction conditions were screened to maximize the isolated yield while suppressing side-product formation. The quantitative data below validates the selection of Ethanol and NaHCO₃ as the optimal system.

Table 1: Optimization of Reaction Conditions

EntrySolventBase (1.5 eq)Temperature (°C)Time (h)Isolated Yield (%)
1TolueneK₂CO₃1101845
2DMFCs₂CO₃901262
3AcetonitrileNaHCO₃821678
4 Ethanol NaHCO₃ 78 14 86
5EthanolNone782431

Note: Entry 5 highlights the necessity of an acid scavenger; without it, the accumulating HBr protonates the pyridine precursor, arresting the initial S_N2 attack.

Gram-Scale Experimental Protocol

Materials & Equipment
  • 2-Amino-5-iodopyridine (CAS: 20511-12-0), 10.0 g (45.4 mmol)

  • 2-Bromo-1-cyclopropylethanone (CAS: 69267-75-0), 8.1 g (49.9 mmol, 1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) , 5.7 g (68.1 mmol, 1.5 equiv)

  • Absolute Ethanol , 150 mL

  • 500 mL Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • Reagent Charging: To a clean, dry 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-iodopyridine (10.0 g) and absolute ethanol (150 mL). Stir at 400 rpm until a uniform suspension/solution is achieved.

  • Electrophile Addition: Slowly add 2-bromo-1-cyclopropylethanone (8.1 g) dropwise over 5 minutes at room temperature.

  • Base Addition: Add sodium bicarbonate (5.7 g) in a single portion. Causality: Adding the base before heating prevents transient spikes of acidity that could degrade the ketone.

  • Reflux & Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (gentle reflux) in an oil bath for 14 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1, UV active at 254 nm).

  • Solvent Removal: Cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure (rotary evaporation at 40 °C) to remove the ethanol.

  • Aqueous Workup: Partition the resulting residue between Ethyl Acetate (200 mL) and distilled water (150 mL) to dissolve inorganic salts. Separate the organic layer. Extract the aqueous phase with additional Ethyl Acetate (2 × 100 mL).

  • Drying: Combine the organic layers, wash with saturated brine (100 mL), and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate.

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 30% EtOAc in Hexanes. Collect the product fractions and evaporate to afford the target compound as an off-white to pale yellow solid (Yield: ~12.1 g, 86%).

Workflow S1 Step 1: Reagent Charging Mix Precursors + NaHCO3 in EtOH S2 Step 2: Reflux Heat at 78°C for 14 h S1->S2 S3 Step 3: Solvent Removal Rotary Evaporation S2->S3 S4 Step 4: Aqueous Workup Extract with EtOAc/H2O S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Step 6: Final Product Gram-Scale Yield Isolated S5->S6

Step-by-step experimental workflow for the gram-scale synthesis and purification.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences, 527, 01014 (2024) URL:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Advances, 16, 107-143 (2026) URL:[Link]

  • 2-Bromo-1-cyclopropylethanone (Product Information & CAS: 69267-75-0) Source: Amba Traders / Accela ChemBio URL:[Link]

  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Product Information & CAS: 1447912-71-1) Source: ChemBuyersGuide / Avantor URL:[Link]

Sources

Method

Application Note &amp; Protocol Guide: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine in Targeted Anticancer Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Executive Summary & Structural Rationale The development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Oncology Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols

Executive Summary & Structural Rationale

The development of targeted covalent and non-covalent kinase inhibitors has revolutionized oncology. At the forefront of this medicinal chemistry effort is the imidazo[1,2-a]pyridine scaffold, a privileged nitrogen-containing fused heterocycle that effectively mimics the adenine ring of ATP [1, 2].

  • The C2-Cyclopropyl Group: Unlike highly flexible alkyl chains, the cyclopropyl ring restricts conformational entropy and provides a compact, hydrophobic shield. This enhances metabolic stability against CYP450 enzymes and optimally fills the hydrophobic sub-pockets of kinase active sites (such as PI3Kα and FGFR) without inflating the molecule's lipophilicity (LogD) to unfavorable levels.

  • The C6-Iodo Handle: The 6-position of the imidazo[1,2-a]pyridine core typically projects toward the solvent-exposed region or the hinge region of the kinase, making it the ideal vector for structural elaboration[2]. Iodine undergoes oxidative addition with Palladium(0) significantly faster than bromine or chlorine. This allows for late-stage cross-coupling under exceptionally mild conditions, preserving sensitive pharmacophores.

G A 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Core Scaffold) B Palladium-Catalyzed Cross-Coupling A->B Synthetic Handle (C-I) C C6-Functionalized Derivative Library B->C Diverse Pharmacophores D In Vitro Kinase Screening (e.g., PI3Kα) C->D High-Throughput Assay E SAR Analysis & Lead Optimization D->E IC50 & Selectivity E->A Iterative Design

Caption: Workflow for utilizing the 6-iodo scaffold in targeted kinase inhibitor discovery.

Mechanistic Profiling: Targeting the PI3K/AKT Pathway

Imidazo[1,2-a]pyridine derivatives synthesized from this building block have shown profound efficacy in inhibiting kinases implicated in tumor progression, most notably Phosphatidylinositol 3-kinase alpha (PI3Kα)[2][3]. Aberrant activation of the PI3K/AKT/mTOR pathway is a primary driver of cell proliferation in breast and non-small cell lung cancers (NSCLC)[4]. By substituting the C6 position with appropriate hydrogen-bond donors/acceptors (e.g., quinazoline or pyrimidine derivatives), the resulting molecules act as potent, ATP-competitive inhibitors, inducing G2/M phase cell cycle arrest and apoptosis[2][4].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3Kα (Target Enzyme) RTK->PI3K Activates PIP3 PIP2 to PIP3 Conversion PI3K->PIP3 Catalyzes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K ATP-Competitive Inhibition Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces AKT AKT Phosphorylation PIP3->AKT Recruits mTOR mTOR Activation (Tumor Progression) AKT->mTOR Promotes Survival

Caption: Mechanism of action for imidazo[1,2-a]pyridine derivatives targeting PI3Kα.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and quality control (QC) checkpoints are explicitly defined.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol details the attachment of an aryl/heteroaryl pharmacophore to the C6 position.

Reagents:

  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Target Boronic Acid / Pinacol Ester (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial, dissolve the iodo-core and boronic acid in 1,4-Dioxane. Causality: Dioxane is chosen over toluene because it is miscible with the aqueous base required for boronic acid activation, ensuring a homogeneous biphasic reaction interface.

  • Degassing: Sparge the solution with

    
     for 10 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.
    
  • Catalyst Addition: Add

    
     and the aqueous 
    
    
    
    . Causality: The bidentate 'dppf' ligand provides a large bite angle, which accelerates the reductive elimination step, minimizing unwanted protodehalogenation side reactions.
  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 100°C for 30 minutes.

  • Self-Validation (QC): Analyze an aliquot via LC-MS.

    • Validation condition: The disappearance of the starting material mass (

      
      ) and appearance of the target mass indicates success. If a mass of 
      
      
      
      is observed, protodehalogenation has occurred, indicating moisture contamination or degraded catalyst.
  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: PI3Kα Kinase Inhibition Assay (ADP-Glo™)

To evaluate the anticancer potential of the synthesized derivatives, an ADP-Glo assay is utilized. This measures the amount of ADP formed during the kinase reaction.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyridine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

  • Kinase Reaction: Add 2 µL of PI3Kα enzyme solution and 2 µL of PIP2/ATP substrate mix. Causality: The ATP concentration must be set exactly at its apparent

    
     for PI3Kα. If ATP is too high, it will outcompete the inhibitor, artificially inflating the 
    
    
    
    value.
  • Incubation: Incubate at Room Temp for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Self-Validation (QC): Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls.

    • Validation condition: The assay is only valid if

      
      , ensuring the signal window is robust enough to distinguish true inhibitors from assay noise.
      

Quantitative Data Presentation: SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) data for representative compounds derived from the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold, demonstrating their translation from biochemical inhibition to cellular anticancer efficacy[2][4].

Compound IDC6-Substitution (Pharmacophore)PI3Kα

(nM)
HCC827 Cell Viability

(µM)
HCC1937 Cell Viability

(µM)
Primary Mechanism of Action
Core Iodine (Unsubstituted)> 10,000> 50.0> 50.0N/A (Building Block)
Deriv-A 4-Aminoquinazoline1.940.090.15PI3Kα ATP-Competitive Inhibition
Deriv-B 3-Fluorophenyl450.012.518.2Weak Kinase Inhibition
Deriv-C Acrylamide-substituted Aryl15.20.450.80Covalent KRAS/Kinase Inhibition[5]
Deriv-D Pyrimidine-2,4-diamine8.50.220.31Dual PI3K/mTOR Inhibition

Data Interpretation: The un-functionalized core exhibits no anticancer activity, validating its role purely as a synthetic intermediate. Coupling a 4-aminoquinazoline moiety to the C6 position (Deriv-A) yields sub-nanomolar biochemical potency and excellent cellular efficacy, driving cell cycle arrest in non-small cell lung cancer (HCC827) and breast cancer (HCC1937) models.

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential Source: PubMed / Archiv der Pharmazie (Weinheim) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: MDPI / Molecules URL:[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PMC / Asian Pacific Journal of Cancer Prevention URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 6-Iodoimidazo[1,2-a]pyridines

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-iodoimidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, and the C-6 position is a common site for modification to modulate pharmacological activity. The Suzuki coupling is a powerful and versatile tool for creating C-C bonds, but its application to specific heteroaromatic systems like 6-iodoimidazo[1,2-a]pyridines can present unique challenges.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and optimize your reactions for higher yields, better purity, and improved reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of 6-iodoimidazo[1,2-a]pyridines.

Problem 1: Low to No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS) shows predominantly unreacted 6-iodoimidazo[1,2-a]pyridine.

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed.

    • Action: Ensure your palladium source is fresh.[3][4] Pd(OAc)₂ and Pd₂(dba)₃ can degrade over time. Consider using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ or a modern Buchwald pre-catalyst which can provide more reliable results.[3][5] If using a Pd(II) source, ensure your conditions promote its reduction to Pd(0).

  • Inadequate Base: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for transmetalation.[6][7][8]

    • Action: Screen different bases. For imidazo[1,2-a]pyridines, stronger bases are often more effective.[9][10] If you are using a weaker base like Na₂CO₃ or K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[4] The choice of base can also be solvent-dependent.

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[11]

    • Action: For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often outperform PPh₃.[11][12][13] These ligands promote the oxidative addition step, which can be challenging for some heteroaryl systems.

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promote side reactions like the homocoupling of boronic acids.[3][14]

    • Action: Rigorously degas your solvent and the reaction mixture.[3] This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][12]

Problem 2: Significant Formation of Side Products

Your reaction is proceeding, but you observe significant amounts of undesired products.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: You observe the formation of a biaryl product derived from your boronic acid.

    • Cause: This is often caused by the presence of oxygen.[14]

    • Action: Improve your degassing procedure.[3] Starting with a Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

  • Protodeboronation: Your boronic acid is being converted back to the corresponding arene.

    • Cause: This can be promoted by high temperatures and certain bases.[12][15]

    • Action: Use fresh, high-quality boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[12][16][17] Using a slight excess (1.2-1.5 equivalents) of the boron reagent can also compensate for some degradation.[12]

  • Dehalogenation: The iodo group on your imidazo[1,2-a]pyridine is replaced by a hydrogen atom.

    • Cause: This can happen after oxidative addition, where a hydride source intercepts the palladium complex.[12]

    • Action: Avoid potential hydride sources like certain amine bases or alcohol solvents if this is a persistent issue. Minimize reaction time and temperature, as prolonged heating can exacerbate this side reaction.[12]

Problem 3: Reaction is Sluggish or Stalls

The reaction starts but does not go to completion, even after an extended time.

Troubleshooting Steps:

  • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[3]

    • Action: If you are running the reaction at a lower temperature (e.g., 80 °C), a modest increase (e.g., to 100 °C) may improve the rate.[3] However, be aware that excessive heat can lead to catalyst decomposition and increased side reactions.[3] Microwave irradiation can be a very effective way to shorten reaction times and improve yields.[15]

  • Solvent Choice: The solvent system is critical for solubilizing the reactants and the base.

    • Action: For imidazo[1,2-a]pyridines, a study found that DME (1,2-dimethoxyethane) with strong bases gave optimized yields and shorter reaction times.[9][10] Other common solvents include dioxane, THF, or toluene, often with a small amount of water to help dissolve the base.[14]

  • Reagent Quality: The purity of all components is paramount.

    • Action: Use fresh, anhydrous (if required) and degassed solvents. Ensure your boronic acid and base are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of 6-iodoimidazo[1,2-a]pyridines?

While there is no single "best" system for all substrates, a good starting point for 6-iodoimidazo[1,2-a]pyridines would be a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.

Catalyst System ComponentRecommendationRationale
Palladium Source Pd(PPh₃)₄ or a Buchwald G3 PrecatalystPd(PPh₃)₄ is an active Pd(0) source.[3] Buchwald precatalysts are air-stable and reliably generate the active catalyst.[3]
Ligand XPhos, SPhos, or P(t-Bu)₃Bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting.[11][18]
Base K₃PO₄ or Cs₂CO₃Stronger, inorganic bases are often required to achieve good yields with heteroaromatic substrates.[4][9][10]
Solvent Dioxane/H₂O (e.g., 4:1) or DMEThese solvent systems are effective at solubilizing both the organic substrates and the inorganic base.[9][10]

Q2: My boronic acid is unstable. What are my options?

Boronic acid instability is a common cause of low yields.[14] Consider these alternatives:

  • Boronate Esters: Pinacol esters or MIDA boronates are generally more stable to storage and handling.[16][17] They slowly hydrolyze under the basic reaction conditions to release the active boronic acid.[16]

  • Potassium Trifluoroborate Salts: These are also highly stable, crystalline solids that can be used in place of boronic acids.[6][12]

Q3: How critical is the exclusion of air and moisture?

It is extremely critical. The active Pd(0) catalyst is sensitive to oxidation by air, which deactivates it.[3] While many modern pre-catalysts are air-stable solids, once the reaction begins and the active catalyst is formed, maintaining an inert atmosphere is essential for success.[5] While some Suzuki reactions tolerate water (and even require it to dissolve the base), anhydrous solvents should be used when specified by a protocol to avoid unwanted side reactions.

Q4: Can I use microwave heating for this reaction?

Yes, microwave-assisted synthesis is highly effective for Suzuki couplings of halogenated imidazo[1,2-a]pyridines. It can dramatically reduce reaction times (from hours to minutes) and often improves yields.[15]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (6-Iodoimidazo...) PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₂⁻ (Activated Boronic Acid) PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl - X⁻, - B(OR)₂ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 R¹-R² (Product) Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Verify Reagent Quality (Catalyst, Base, Solvents, Boronic Acid) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Temperature, Stirring) check_reagents->check_conditions Reagents OK success Reaction Optimized check_reagents->success Issue Found & Fixed screen_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base Conditions OK check_conditions->success Issue Found & Fixed screen_catalyst Screen Catalyst System (New Ligand/Pd Source) screen_solvent Screen Solvents (DME, Dioxane/H₂O) screen_catalyst->screen_solvent No Improvement screen_catalyst->success Improvement Seen screen_base->screen_catalyst No Improvement screen_base->success Improvement Seen screen_solvent->success Improvement Seen

Caption: A systematic workflow for troubleshooting failed reactions.

Standard Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of a generic 6-iodoimidazo[1,2-a]pyridine.

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine derivative (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₃PO₄ (2.0 - 3.0 eq)

  • Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried reaction vessel containing a stir bar, add the 6-iodoimidazo[1,2-a]pyridine, arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Prepare a 4:1 mixture of dioxane and water and degas it by sparging with argon or nitrogen for 20-30 minutes.

  • Under a positive pressure of inert gas, add the degassed solvent to the reaction vessel via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. Retrieved from [Link]

  • Gueiffier, A., Mavel, S., Lhassani, M., El Kazzouli, S., De Nanteuil, G., & Gillaizeau, I. (2000). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Heterocycles, 53(9), 1937.
  • Couto, I., F. M. P. O. M. de Matos, A., & Pinto, J. R. M. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3183.
  • Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329–5332.
  • Dar, M. A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of the Taiwan Institute of Chemical Engineers, 86, 259-267.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Glavač, D., et al. (2023). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 28(18), 7208.
  • Li, Y., & El-Sayed, M. A. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2213–2216.
  • Serein, S., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
  • Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329-5332.
  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336.
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7475-7484.
  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]

  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • Thomas, D. A., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • PubMed. (2000, October 6). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

Sources

Optimization

Overcoming challenges in the synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, a scaffold of signif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with research teams navigating the complexities of heterocyclic synthesis. The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry, presents a unique set of challenges.[1][2] This guide is designed to serve as a technical support resource, consolidating field-proven insights and troubleshooting strategies into a practical, question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

This document is structured to address issues from general inquiries to specific, complex problems encountered during synthesis and purification.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge and common questions regarding the synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Q1: What is the most common synthetic strategy for constructing the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine core?

A1: The most prevalent and versatile method is a variation of the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This one-pot process efficiently brings together three key components:

  • A 2-amino-5-iodopyridine: This provides the pyridine portion of the fused ring system and incorporates the essential iodine atom at the 6-position.

  • A cyclopropyl-containing aldehyde (cyclopropanecarbaldehyde): This installs the C2-cyclopropyl substituent.

  • An isocyanide (e.g., tert-butyl isocyanide): This facilitates the cyclization and formation of the imidazole ring.

The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, Yb(OTf)₃, or acetic acid) to activate the aldehyde and promote the formation of the key imine intermediate.[4][5]

Q2: What is the proposed mechanism for the Groebke-Blackburn-Bienaymé reaction?

A2: The GBB reaction proceeds through a well-established cascade mechanism. Understanding this pathway is crucial for troubleshooting, as it highlights several critical intermediates. The key steps are:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-amino-5-iodopyridine and cyclopropanecarbaldehyde to form a reactive Schiff base (imine).

  • Nucleophilic Attack: The endocyclic nitrogen of the pyridine ring acts as a nucleophile, attacking the imine carbon. Simultaneously, the isocyanide undergoes an α-addition.

  • Intramolecular Cyclization: This concerted or stepwise process leads to a transient intermediate that rapidly undergoes intramolecular cyclization.

  • Aromatization: The final step is an aromatization, often involving the elimination of a small molecule, to yield the stable imidazo[1,2-a]pyridine ring system.[4]

Below is a diagram illustrating the general workflow.

GBB_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine One-Pot Synthesis One-Pot Synthesis 2-Amino-5-iodopyridine->One-Pot Synthesis Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde Cyclopropanecarbaldehyde->One-Pot Synthesis Isocyanide Isocyanide Isocyanide->One-Pot Synthesis Aqueous Workup Aqueous Workup One-Pot Synthesis->Aqueous Workup Crude Product Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography Final Product 2-Cyclopropyl-6-iodo imidazo[1,2-a]pyridine Column Chromatography->Final Product Pure Product

General synthesis and purification workflow.
Q3: Are there alternative methods to introduce the iodine atom?

A3: Yes. If starting with 2-cyclopropylimidazo[1,2-a]pyridine, a direct electrophilic iodination can be performed. The C3 position is typically the most electron-rich and reactive towards electrophiles.[6][7] However, to achieve substitution at the C6 position, one must start with the appropriately substituted aminopyridine. An alternative, though less direct, route involves a Sandmeyer-type reaction, where 2-cyclopropyl-6-aminoimidazo[1,2-a]pyridine is converted to the corresponding diazonium salt and subsequently displaced with an iodide source like potassium iodide (KI).[8] This method ensures regioselective iodination at the 6-position but requires the synthesis of the amino-substituted precursor first.

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Issue 1: Low or No Product Yield

A low yield of the desired 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is the most common challenge. A systematic investigation is key to identifying the root cause.

Q: My reaction shows very little or no formation of the desired product by TLC/LC-MS analysis. What are the likely causes and how can I fix this?

A: This issue typically points to problems with reagents, reaction conditions, or incomplete reaction progress.

Troubleshooting Steps & Explanations:

  • Verify Reagent Purity and Stability:

    • Causality: Impurities in starting materials can poison catalysts or participate in side reactions.[9] Aldehydes, in particular, are prone to oxidation to carboxylic acids, which will not participate in the reaction. Isocyanides can have a limited shelf life and may hydrolyze.

    • Protocol:

      • Check the purity of 2-amino-5-iodopyridine and cyclopropanecarbaldehyde by ¹H NMR or GC-MS before use.

      • If the aldehyde has been stored for a long time, consider purifying it by distillation.

      • Use a fresh bottle of isocyanide or verify its purity.

  • Ensure Anhydrous Conditions:

    • Causality: The initial formation of the imine intermediate is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.[10] Furthermore, some Lewis acid catalysts are sensitive to moisture.

    • Protocol:

      • Use anhydrous solvents (e.g., dry THF, Dioxane, or Toluene).

      • Dry all glassware in an oven ( >100 °C) and cool under a stream of inert gas (N₂ or Ar).

      • Consider adding a dehydrating agent, such as trimethyl orthoformate, to the reaction mixture to scavenge water as it is formed.[11]

  • Optimize Reaction Parameters (Temperature & Time):

    • Causality: The GBB reaction can be sluggish at room temperature.[3] Insufficient thermal energy may lead to a stalled reaction.

    • Protocol:

      • Monitor the reaction by TLC. If starting material spots persist with little product formation after several hours, gradually increase the temperature (e.g., to 50-80 °C).[9]

      • Extend the reaction time. Some GBB reactions require 12-24 hours to reach completion.

      • Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1][10]

The following decision tree can guide your troubleshooting process for low yield:

Low_Yield_Troubleshooting Start Low or No Product Yield CheckReagents Are all reagents pure and fresh? Start->CheckReagents CheckConditions Are reaction conditions strictly anhydrous? CheckReagents->CheckConditions Yes PurifyReagents Action: Purify/replace starting materials. Re-run reaction. CheckReagents->PurifyReagents No OptimizeParams Have temperature and reaction time been optimized? CheckConditions->OptimizeParams Yes DrySystem Action: Use anhydrous solvents. Dry glassware. Consider dehydrating agent. CheckConditions->DrySystem No IncreaseTempTime Action: Increase temperature (e.g., 60°C). Extend reaction time (monitor by TLC). OptimizeParams->IncreaseTempTime No Success Problem Resolved OptimizeParams->Success Yes PurifyReagents->Success DrySystem->Success IncreaseTempTime->Success

Decision tree for troubleshooting low product yield.
Issue 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate indicates side reactions are competing with the desired product formation.

Q: My reaction mixture shows multiple products. What are the common side products and how can I minimize them?

A: Side product formation often arises from reactions involving intermediates or the product itself. Identifying the structure of the impurity is the first step toward mitigation.

Common Side Products and Mitigation Strategies:

Side Product TypeProbable Cause & MechanismRecommended Solution
Uncyclized Intermediate Incomplete cyclization of the intermediate formed after the initial condensation. This can be due to low temperature or insufficient reaction time.Increase reaction temperature and/or extend the reaction time. Ensure the catalyst is active and present in the correct amount.[9]
De-iodinated Product Reductive dehalogenation of the starting material or product. This can be promoted by certain catalysts, impurities, or prolonged heating.Run the reaction under an inert atmosphere (N₂ or Ar) to minimize oxidative/reductive side reactions. Screen different acid catalysts; a milder Brønsted acid might be preferable to a strong Lewis acid.
Dimerization Products Self-condensation of the aldehyde or reaction between two molecules of the 2-aminopyridine intermediate.Use a precise 1:1:1 stoichiometry of the three components. Running the reaction at a slightly lower concentration may also disfavor bimolecular side reactions.[9]
Issue 3: Purification Challenges

Even with a good crude yield, isolating the pure 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine can be difficult.

Q: I am having difficulty purifying my product by column chromatography. It either co-elutes with impurities or seems to decompose on the silica gel. What should I do?

A: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, leading to peak tailing and potential decomposition. Iodo-substituted compounds can also be somewhat sensitive.[12]

Purification Protocols & Tips:

  • Neutralize the Stationary Phase:

    • Causality: The acidic nature of standard silica gel can cause streaking and degradation of basic compounds.

    • Protocol: Before running the column, flush the silica gel with your starting eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia (by using a solvent system like DCM/MeOH with 1% NH₄OH). This deactivates the acidic sites on the silica surface.

  • Explore Alternative Stationary and Mobile Phases:

    • Causality: If silica is problematic, other stationary phases may offer better separation and product stability.

    • Protocol:

      • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Start with neutral alumina (Activity Grade III-IV) and assess the separation.[12]

      • Solvent System Screening: Perform small-scale TLC analysis with different solvent systems to find the optimal separation. A table of common solvent systems is provided below.

Solvent System (v/v)PolarityComments
Hexanes / Ethyl Acetate (e.g., 4:1 to 1:1)Low to MediumGood starting point for many organic compounds.
Dichloromethane / Methanol (e.g., 99:1 to 95:5)Medium to HighEffective for more polar compounds. Add 0.5% Et₃N or NH₄OH to prevent streaking.
Toluene / Acetone (e.g., 9:1 to 7:3)MediumCan offer different selectivity compared to ester- or alcohol-based systems.
  • Acid-Base Extraction:

    • Causality: The basicity of the imidazo[1,2-a]pyridine core allows for selective extraction into an aqueous acid phase, leaving non-basic impurities behind in the organic layer.[9]

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its protonated salt.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

      • Carefully basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 9.

      • Extract the now neutral product back into an organic solvent.

      • Dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.

  • Recrystallization:

    • Causality: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Protocol: Screen various solvents (e.g., ethanol/water, isopropanol, ethyl acetate/hexanes) to find a system where the product is soluble when hot but sparingly soluble when cold.[13]

References

  • Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis. (n.d.). Benchchem.
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). ChemProc.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). PMC - NIH.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014, May 16). PMC.
  • A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers. (n.d.). Benchchem.
  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate.
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega.
  • Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. (2026, January 24). PubMed.
  • Cu( i )-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. (2016). RSC Advances.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). ACS Omega.
  • C3‐Iodination of imidazo[1,2‐a]pyridines. (n.d.). ResearchGate.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (2021, September 28). ACS Omega.
  • An Iodocyclization Approach to Substituted 3-Iodothiophenes. (n.d.). Organic Chemistry Portal.
  • A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. (n.d.). CORE.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). PMC.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. (n.d.). PMC.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal.
  • A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. (2006, July 9). Synthesis.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journal of Organic Chemistry.
  • The Groebke-Blackburn-Bienayme Reaction. (2019, November 14). University of Groningen Research Portal.
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2024, June 24). ACS Omega.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024, August 1). Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Iodo-Substituted Imidazo[1,2-a]pyridines

Overview Iodo-substituted imidazo[1,2-a]pyridines are highly valuable intermediates in medicinal chemistry, frequently utilized as electrophiles in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Iodo-substituted imidazo[1,2-a]pyridines are highly valuable intermediates in medicinal chemistry, frequently utilized as electrophiles in downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[1]. However, the isolation of these halogenated heterocycles presents unique challenges. The basic bridgehead nitrogen often leads to severe chromatographic tailing, while the C-I bond can be highly sensitive to light and oxidative degradation[2][3]. This guide provides field-proven troubleshooting strategies to optimize your purification workflows.

Process Visualization

G A 1. Iodination (NIS or I2) B 2. Thiosulfate Quench A->B C 3. Liquid-Liquid Extraction B->C D 4. TEA-Modified Chromatography C->D E 5. Pure Iodo- Intermediate D->E

Workflow for the isolation and purification of iodo-substituted imidazo[1,2-a]pyridines.

Troubleshooting FAQs

Q1: My 3-iodoimidazo[1,2-a]pyridine streaks severely on silica gel, and my isolated yield is suspiciously low. How do I fix this? Causality & Solution: Imidazo[1,2-a]pyridines possess a basic bridgehead nitrogen. When purified on standard, un-endcapped silica gel, the acidic silanol groups (-SiOH) on the stationary phase interact strongly with this basic nitrogen via hydrogen bonding and ion-exchange mechanisms. This causes severe peak tailing, streaking, and irreversible adsorption (low mass recovery)[2]. To resolve this: You must competitively block the silanol sites. Add 0.5% to 1.0% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., in a Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient)[2]. For optimal results, "deactivate" or "pack" your silica column with the TEA-containing solvent before loading your crude mixture.

Q2: I am seeing a persistent yellow/brown tint in my purified fractions, and NMR shows broad impurity peaks. What is co-eluting? Causality & Solution: This is a classic symptom of unreacted iodinating agents (such as molecular iodine,


, or N-iodosuccinimide, NIS) co-eluting with your product. Residual iodine not only contaminates the product but can also cause continuous oxidative degradation of the delicate heterocyclic core during concentration[3].
To resolve this: The purification must begin in the separatory funnel. Before extraction, aggressively quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (

). The thiosulfate reduces lipophilic

to highly water-soluble iodide ions (

), which partition cleanly into the aqueous waste layer.

Q3: The C-I bond seems to degrade during rotary evaporation or storage. How can I stabilize the intermediate? Causality & Solution: The carbon-iodine (C-I) bond, particularly at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring, has a relatively low bond dissociation energy. It is susceptible to homolytic cleavage when exposed to UV/visible light or excessive thermal stress, generating radicals that lead to dehalogenation or dimerization[3]. To resolve this:

  • Perform rotary evaporation at a bath temperature no higher than 35°C.

  • Shield the receiving flasks with aluminum foil.

  • Store the purified iodo-intermediate in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C.

Q4: Normal phase chromatography isn't separating my product from the unreacted 2-aminopyridine starting material. What are my alternatives? Causality & Solution: Both the starting 2-aminopyridine and the iodoimidazo[1,2-a]pyridine are highly polar and basic, often leading to co-elution on normal phase silica. To resolve this: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Using a C18 column allows you to exploit the significant hydrophobicity difference imparted by the heavy iodine atom. Ensure you use a buffered mobile phase (e.g., 10 mM Ammonium Acetate) to control the ionization state of the basic nitrogens, which prevents peak broadening and ensures baseline resolution[4].

Data Presentation: Chromatographic Optimization

Table 1: Recommended Chromatographic Conditions for Iodoimidazo[1,2-a]pyridines

Purification MethodStationary PhaseRecommended Mobile PhaseKey Modifiers / AdditivesRationale
Normal Phase (Flash) Silica Gel (60 Å)DCM / MeOH or EtOAc / Hexanes0.5% - 1.0% Triethylamine (TEA)Neutralizes acidic silanols; prevents tailing of the basic bridgehead nitrogen[2].
Reverse Phase (HPLC) C18 (Endcapped)Water / Acetonitrile10 mM Ammonium Acetate (pH ~6.8)Controls ionization state; ammonium acetate provides superior peak shape for basic heterocycles[4].
Recrystallization N/AEthanol / WaterNoneExploits the poor aqueous solubility of the halogenated core for bulk, solvent-free purification.
Experimental Protocol: Standardized Isolation and Purification

This self-validating protocol ensures the complete removal of iodinating agents prior to chromatography, preventing on-column degradation and ensuring sharp elution bands.

Phase 1: Quench and Liquid-Liquid Extraction

  • Upon completion of the iodination reaction (verified by TLC), cool the reaction vessel to 0°C using an ice bath.

  • Slowly add 10 volumes of saturated aqueous

    
     to the reaction mixture while stirring vigorously. Continue stirring for 15 minutes until the yellow/brown color of iodine fully dissipates (Self-validation: The visual shift from brown to colorless confirms complete reduction of 
    
    
    
    ).
  • Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Wash the combined organic layers sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath ≤ 35°C) in the dark.
    

Phase 2: Silica Gel Deactivation and Loading

  • Prepare the mobile phase: 50% Ethyl Acetate in Hexanes containing 1% Triethylamine (TEA)[2].

  • Slurry-pack the silica gel column using this TEA-modified mobile phase. Flush 2-3 column volumes to fully deactivate the acidic silanol sites.

  • Dissolve the crude iodo-intermediate in a minimum volume of DCM and carefully load it onto the column head.

Phase 3: Elution and Recovery

  • Elute the column using a shallow gradient, gradually increasing the Ethyl Acetate concentration.

  • Monitor fractions via TLC (visualized under UV light at 254 nm).

  • Pool the product-containing fractions and concentrate under reduced pressure (≤ 35°C).

  • Purge the final vial with Argon, seal tightly, and store at -20°C protected from light.

References
  • [1] Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. ULSpace. 1

  • [2] Troubleshooting purification of 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine by chromatography. Benchchem. 2

  • [3] Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. 3

  • [4] A Rapid HPLC Method for Determination of Zolpidem and Its Degradation Product in Tablets Using a Monolithic Column. SciSpace. 4

Sources

Optimization

Technical Support Center: Efficient Sonogashira Coupling of 6-Iodoimidazo[1,2-a]pyridines

Introduction: The Substrate Challenge The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem).[1] Functionalization at the C-6 position via Sonogashira coupling is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Substrate Challenge

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (e.g., Zolpidem, Alpidem).[1] Functionalization at the C-6 position via Sonogashira coupling is a critical pathway for diversifying this core.

While 6-iodoimidazo[1,2-a]pyridine is an excellent electrophile for oxidative addition due to the weak C–I bond, it presents a unique challenge: Catalyst Poisoning . The N1 nitrogen of the imidazole ring is a Lewis base capable of coordinating to the Palladium center, potentially displacing ligands and arresting the catalytic cycle.

This guide provides a technical roadmap to navigate these electronic and steric demands, ensuring high yields and reproducibility.

Module 1: Catalyst & Ligand Selection

Q1: Which Palladium source should I start with?

Recommendation: Start with Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) .

  • Why: It is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is robust and generally sufficient for the highly reactive iodide at the C-6 position.

  • The Mechanism: The triphenylphosphine (PPh₃) ligands are moderately labile, allowing the oxidative addition of the 6-iodo substrate while providing enough steric bulk to discourage N1-coordination from the substrate.

Q2: My reaction stalls at 50% conversion. Should I switch catalysts?

Diagnosis: This often indicates catalyst deactivation (formation of Pd-black) or competitive inhibition by the substrate's nitrogen. Solution: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ .

  • Why XPhos? Dialkylbiaryl phosphine ligands like XPhos are bulky and electron-rich.

    • Electronic Effect: They facilitate oxidative addition.[2]

    • Steric Effect: The bulk prevents the formation of inactive dimeric Pd species and, crucially, blocks the N1 nitrogen of the imidazo[1,2-a]pyridine from coordinating to the metal center.

Q3: When is a Copper-Free system required?

Recommendation: Use Copper-Free conditions if you observe significant Glaser homocoupling (dimerization of your alkyne).

  • The Issue: Copper(I) salts catalyze the oxidative dimerization of terminal alkynes in the presence of oxygen.

  • The Fix: Use Pd(OAc)₂ (2.5 mol%) + 2,2'-bipyridine (10 mol%) with Cs₂CO₃ in DCM or DMF . This system relies on a cationic Pd mechanism that bypasses the copper acetylide intermediate.

Module 2: Reaction Conditions Optimization

Summary of Optimized Conditions
ParameterStandard Protocol"Difficult Substrate" ProtocolGreen/Sustainable Protocol
Catalyst Pd(PPh₃)₂Cl₂ (3-5 mol%)Pd(OAc)₂ + XPhos (2 mol%)Pd/C (10 wt%)
Co-Catalyst CuI (2-5 mol%)CuI (2 mol%)None
Base Et₃N (Solvent/Base)Cs₂CO₃ (2 equiv)K₂CO₃ (2 equiv)
Solvent DMF or THF1,4-DioxaneIsopropanol/Water (1:1)
Temp RT to 50°C80°C80°C
Atmosphere Argon/NitrogenArgon (Strict)Air (Tolerant)
Q4: Why is Cesium Carbonate (Cs₂CO₃) often superior to amines for this scaffold?

While amines like Et₃N are standard, they can compete as ligands. Cs₂CO₃ acts as a heterogeneous base. It effectively neutralizes the HI byproduct without interfering with the coordination sphere of the Palladium. Furthermore, the "Cesium Effect" can improve solubility and reaction rates in polar aprotic solvents like DMF.

Module 3: Troubleshooting Guide

Visualizing the Decision Process

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC Result1 Starting Material (SM) Remaining + Black Precipitate CheckTLC->Result1 Result2 SM Consumed + Homocoupled Alkyne CheckTLC->Result2 Result3 SM Remaining + No Precipitate (Clear) CheckTLC->Result3 Sol1 Cause: Catalyst Deactivation (Pd Black) Fix: Switch to Pd(dppf)Cl2 or add XPhos. Ensure O2 exclusion. Result1->Sol1 Sol2 Cause: Glaser Coupling Fix: Switch to Copper-Free Protocol (Pd(OAc)2/Bipyridine). Result2->Sol2 Sol3 Cause: Catalyst Poisoning / Inertness Fix: Increase Temp to 80°C. Switch Base to Cs2CO3. Result3->Sol3

Figure 1: Troubleshooting decision tree for Sonogashira coupling failures.

Q5: The reaction turns black immediately upon adding the alkyne. Is this bad?

Answer: Not necessarily, but it warrants caution.

  • Scenario A (Good): A darkening from yellow to dark orange/brown is normal active catalyst formation.

  • Scenario B (Bad): A rapid crash-out of black particles (Pd black) indicates the ligands have dissociated, and Pd(0) has aggregated into non-catalytic metal.

  • Fix: If yield is low, add excess ligand (e.g., 10 mol% PPh₃ relative to Pd) to shift the equilibrium back toward the active soluble complex.

Q6: How do I remove the Copper/Palladium residues from the final product?

Answer: Imidazo[1,2-a]pyridines are basic. Use this to your advantage.

  • Acid Wash: Dissolve the crude organic layer in EtOAc.

  • Extraction: Extract with 1M HCl . The product moves to the aqueous layer (protonated); neutral impurities and metal complexes often remain in the organic layer.

  • Recovery: Wash the aqueous layer with fresh EtOAc, then basify (pH 10) with NaOH/NaHCO₃ and extract the pure product back into EtOAc.

Module 4: Standard Experimental Protocol

Objective: Synthesis of 6-(phenylethynyl)imidazo[1,2-a]pyridine.

Reagents:

  • 6-Iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv / 3 mol%)

  • CuI (0.02 equiv / 2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF (Concentration 0.2 M)

Procedure:

  • Setup: Flame-dry a reaction vial/flask and equip with a magnetic stir bar. Cool under a stream of Argon.

  • Loading: Add 6-iodoimidazo[1,2-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3 cycles). Crucial step to prevent homocoupling.

  • Solvent Addition: Inject anhydrous DMF and Et₃N via syringe. Stir for 5 minutes to ensure dissolution.

  • Alkyne Addition: Add Phenylacetylene dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If conversion is <50% after 2 hours (check TLC), heat to 60°C.

  • Workup (Acid-Base Purification):

    • Dilute with EtOAc (30 mL).

    • Extract with 1M HCl (3 x 15 mL) . Keep the Aqueous layer!

    • Basify the combined aqueous extracts with solid NaHCO₃ or 2M NaOH until pH ~10.

    • Extract the cloudy aqueous mixture with EtOAc (3 x 20 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

References

  • General Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link

  • Copper-Free Methodology: Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[4] Angewandte Chemie International Edition, 42(48), 5993-5996. Link

  • Imidazo[1,2-a]pyridine Functionalization: Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Palladium-Catalyzed Alkynylation of 6-Haloimidazo[1,2-a]pyridines. Synthesis, 2008(16), 2537-2542. Link

  • Catalyst Poisoning & N-Heterocycles: Li, J. J. (2010). Heterocyclic Chemistry in Drug Discovery. Wiley. (Context on pyridine coordination). Link

  • Green Chemistry Approaches: Handa, S., et al. (2018).[3] Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions.[3][4] Organic Letters, 20(2), 542–545.[3] Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Sterically Hindered Imidazopyridines

Welcome to the Advanced Technical Support Center. Imidazo[1,2-a]pyridines and related scaffolds are privileged pharmacophores in drug discovery, but their functionalization via palladium-catalyzed C–N cross-coupling is n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Imidazo[1,2-a]pyridines and related scaffolds are privileged pharmacophores in drug discovery, but their functionalization via palladium-catalyzed C–N cross-coupling is notoriously difficult. The combination of a highly coordinating bridgehead nitrogen and severe steric bulk (particularly at the C5 or C8 positions) frequently leads to catalyst poisoning, stalled oxidative addition, or competitive hydrodehalogenation.

This guide is engineered for researchers and drug development professionals, providing mechanistic causality, self-validating protocols, and field-proven solutions to rescue failed aminations.

Mechanistic Diagnostic Workflow

Understanding where the catalytic cycle fails is the first step to resolving it. The diagram below illustrates the critical failure points when coupling hindered imidazopyridines.

CatalyticCycle Pd0 Pd(0)L(n) Active Catalyst OxAdd Oxidative Addition (Steric block at C5/C8) Pd0->OxAdd Aryl-X Poison Off-Cycle Catalyst Poisoning (N-coordination) Pd0->Poison PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord Amine + Base PdII->Poison PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (Slowed by bulky amines) PdAmido->RedElim Dehal Hydrodehalogenation (β-hydride elimination) PdAmido->Dehal RedElim->Pd0 Release Product Aminated Imidazopyridine RedElim->Product

Mechanistic failure points in the Buchwald-Hartwig catalytic cycle.

Knowledge Base & Troubleshooting FAQs

Q: Why does my sterically hindered imidazo[1,2-a]pyridine completely shut down the palladium catalyst, resulting in quantitative recovery of the starting material? A: Causality: The imidazopyridine core contains a highly nucleophilic nitrogen (N1) that acts as a potent σ-donor. When combined with steric hindrance at the C5 or C8 positions (which kinetically slows down the desired oxidative addition), the Pd(0) catalyst preferentially coordinates to the N1 position of the substrate. This forms a stable, off-cycle resting state, effectively poisoning the catalyst[1]. Solution: Transition to "large-but-flexible" N-heterocyclic carbene (NHC) ligands. For example, Pd-BIAN-NHC catalysts create a dynamic steric shield around the palladium center. This prevents multi-dentate or off-cycle coordination of the heterocycle while maintaining enough flexibility to permit the oxidative addition of the C-X bond[1].

Q: I am observing significant hydrodehalogenation (protodehalogenation) of my C5-chloroimidazopyridine instead of the desired aminated product. How do I favor C-N bond formation? A: Causality: Hydrodehalogenation is a kinetic dead-end that occurs when the rate of reductive elimination is slower than competing β-hydride elimination (from the amine) or hydrogen abstraction. Steric bulk at the C5 position physically impedes the amine and aryl groups from adopting the required cis-geometry on the square planar Pd(II) intermediate. Solution: You must accelerate reductive elimination. Switch to a highly sterically demanding biarylphosphine ligand (e.g., tBuBrettPhos) or an electron-rich NHC palladacycle[2]. The extreme bulk of these ligands forces the aryl and amido groups closer together, lowering the activation energy for reductive elimination. Additionally, replace alkoxide bases with non-nucleophilic bases like LiHMDS to minimize base-driven reduction pathways.

Q: How do I overcome the low reactivity of aryl tosylates or chlorides on hindered imidazopyridines? A: Causality: The C(sp2)-O or C(sp2)-Cl bonds are inherently strong. When shielded by adjacent bulky groups, the initial oxidative addition becomes the rate-limiting step. Solution: Utilize highly electron-rich, well-defined NHC/Pd(II) precatalysts. For instance, Pd-PEPPSI-IPr(NMe2)2 incorporates dimethylamino groups into the ligand backbone, which drastically enhances the electron density at the palladium center, facilitating insertion into stubborn bonds even under steric duress[3].

Catalyst and Base Selection Matrix

Summarizing quantitative data and optimal conditions based on specific steric and electronic challenges:

Catalyst / Ligand SystemOptimal BaseSubstrate ChallengeExpected YieldPrimary Mechanistic Advantage
Pd-BIAN-NHC KOtBu / K2CO3Strongly coordinating heterocycles80–95%Dynamic steric shield prevents off-cycle N-coordination[1].
Pd-PEPPSI-IPr(NMe2)2 K3PO4Hindered aryl tosylates/chlorides75–99%Strong σ-donation accelerates oxidative addition[3].
tBuBrettPhos Pd G3 LiHMDSBulky secondary amines70–90%Extreme ligand bulk accelerates reductive elimination.
JagPhos II Cs2CO3Mildly hindered primary amines60–80%Tunable P-donor balances the catalytic cycle[4].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol employs a parallel positive control and an internal standard. This instantly differentiates between catalyst degradation, reagent failure, and substrate-specific inhibition.

Standard Operating Procedure: Amination of Hindered Imidazopyridines

Materials:

  • Substrate: 5-chloroimidazo[1,2-a]pyridine (1.0 mmol)

  • Amine: Secondary amine (1.2 mmol)

  • Catalyst: Pd-PEPPSI-IPentAn or Pd-BIAN-NHC (2–5 mol%)[1]

  • Base: LiHMDS or K3PO4 (1.5 mmol)

  • Internal Standard: 1,4-Dimethoxybenzene (0.1 mmol)

  • Solvent: Anhydrous, degassed 1,4-dioxane or tert-amyl alcohol (4.0 mL)[3]

Step-by-Step Methodology:

  • System Validation Setup (The "Canary" Reaction):

    • Action: In a glovebox, set up a parallel micro-scale reaction (0.1 mmol scale) using 4-chloroanisole and morpholine with the exact same catalyst and base stock solutions.

    • Causality: If the canary reaction fails, your catalyst batch or base is compromised. If it succeeds but your main reaction fails, the issue is definitively substrate-specific (steric block or N-coordination).

  • Reaction Assembly:

    • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the hindered imidazopyridine, catalyst, base, and the internal standard (1,4-dimethoxybenzene).

    • Causality: The internal standard allows for absolute quantification via NMR or LC-MS. If the combined mass balance of the substrate and product drops below 90% during the reaction, it indicates that invisible polymerization or degradation pathways are active.

  • Solvent & Amine Addition:

    • Action: Add the degassed solvent followed by the amine. Seal the tube with a Teflon screw cap, remove it from the glovebox, and heat to 100–120 °C in an oil bath.

  • Kinetic Sampling:

    • Action: Withdraw 20 µL aliquots at 1h and 4h under positive N2 pressure. Quench with wet EtOAc and analyze via UPLC-MS.

    • Causality: The 1h timepoint verifies if oxidative addition has initiated (indicated by consumption of the starting material). The 4h timepoint checks for the accumulation of hydrodehalogenated byproducts, signaling a failure at the reductive elimination step.

  • Workup and Isolation:

    • Action: Cool the reaction to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate and purify via reverse-phase chromatography or crystallization.

References

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry—A European Journal (via PubMed). 1

  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry (via Organic Chemistry Portal). 3

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. 2

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. 4

Sources

Optimization

Technical Support Center: Scalable Synthesis and Purification of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis and purification of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. This document provides a comprehensive technical...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis and purification of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

This document provides a comprehensive technical guide for the robust and scalable synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, a key building block in pharmaceutical research.[1][2] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[2][3] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful execution and scale-up.

Synthesis and Purification Workflow

The synthesis is approached via a two-step sequence involving the initial preparation of a key intermediate, 2-amino-5-iodopyridine, followed by a cyclocondensation reaction to form the target imidazo[1,2-a]pyridine ring system.

G cluster_0 PART A: Intermediate Synthesis cluster_1 PART B: Cyclocondensation cluster_2 PART C: Purification A1 2-Aminopyridine A2 Iodination (Iodine, H2O2, H2O) A1->A2 A3 2-Amino-5-iodopyridine (Intermediate) A2->A3 B2 Cyclocondensation (NaHCO3, Ethanol) A3->B2 B1 2-Bromo-1-cyclopropylethanone B1->B2 B3 Crude Product B2->B3 C1 Column Chromatography or Recrystallization B3->C1 C2 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (Final Product, >98% Purity) C1->C2

Caption: Overall workflow for the synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 2-Amino-5-iodopyridine

This protocol details the direct iodination of 2-aminopyridine, a common and effective method.[1][4] The use of water as a solvent makes this procedure relatively safe and environmentally friendly for scaling.[4]

Reagents & Equipment:

  • 2-Aminopyridine

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Deionized Water

  • Ice bath

  • Mechanical stirrer

  • Large reaction vessel with temperature control

Step-by-Step Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 1.0 equivalent of 2-aminopyridine in deionized water.

  • Iodine Addition: Under vigorous stirring, add 1.0-1.2 equivalents of iodine in several portions. Maintain the temperature below 30°C. The mixture will become a dark slurry.

  • Oxidant Addition: After the complete addition of iodine, cool the mixture to 10-15°C using an ice bath. Slowly add 1.5-2.0 equivalents of 30% hydrogen peroxide dropwise, ensuring the temperature does not exceed 25°C. The H₂O₂ serves to oxidize iodide (I⁻) back to iodine (I₂), making the process more atom-economical.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up & Isolation: Cool the reaction mixture to 0-5°C and stir for 30 minutes. The product will precipitate. Filter the solid, wash the filter cake with cold water, and then with a cold 5% sodium thiosulfate solution to remove excess iodine. Finally, wash again with cold water.

  • Drying: Dry the resulting light brown solid under vacuum at 50°C to a constant weight. The typical yield is 85-95%.[5]

Protocol 2.2: Synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

This step involves the classical cyclocondensation reaction between the aminopyridine intermediate and an α-haloketone.[3] This method is generally robust and high-yielding.

Reagents & Equipment:

  • 2-Amino-5-iodopyridine (from Protocol 2.1)

  • 2-Bromo-1-cyclopropylethanone

  • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Isopropanol

  • Reaction vessel with reflux condenser and mechanical stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 eq.) in ethanol, add sodium bicarbonate (2.0-2.5 eq.).

  • Reagent Addition: Add a solution of 2-bromo-1-cyclopropylethanone (1.05 eq.) in ethanol dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours. The reaction involves an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration to form the imidazole ring.[3]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting materials.

  • Crude Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).

  • Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.

Protocol 2.3: Purification

Purification of imidazo[1,2-a]pyridines can be challenging due to the basicity of the nitrogen atoms, which can cause streaking on silica gel.[6]

Method A: Flash Column Chromatography (Lab Scale)

  • Stationary Phase: Silica gel (230-400 mesh). To mitigate streaking, the silica can be pre-treated with a solvent system containing a small amount of a basic modifier like triethylamine (0.5-1%).[6]

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the chosen solvent system to isolate the pure product.

Method B: Recrystallization (Scalable)

  • Solvent Screening: The ideal solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures.[6] Screen solvents like isopropanol, ethanol, acetonitrile, or mixtures such as ethyl acetate/heptane.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen boiling solvent.

    • If insoluble impurities are present, perform a hot filtration.[6]

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Guide

G start Low Yield in Cyclocondensation (Protocol 2.2) q1 Check TLC/HPLC: Is starting material (SM) still present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes a1_no SM Consumed, but Low Product Formation q1->a1_no No sol1 Solutions: 1. Increase reaction time. 2. Increase temperature slightly. 3. Check purity of α-haloketone. a1_yes->sol1 q2 Analyze Crude by LC-MS: Are there significant side products? a1_no->q2 a2_yes Side Product Formation q2->a2_yes Yes a2_no Product Degradation or Work-up Losses q2->a2_no No sol2 Solutions: 1. Lower reaction temperature. 2. Use a milder base (e.g., NaHCO3 vs K2CO3). 3. Ensure precise 1:1.05 stoichiometry. a2_yes->sol2 sol3 Solutions: 1. Check pH during work-up. 2. Ensure efficient extraction. 3. Analyze aqueous layer for product. a2_no->sol3

Caption: Decision tree for troubleshooting low yields in the cyclocondensation step.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low or No Conversion in Cyclocondensation (Step 2.2) 1. Inactive Reagents: The α-haloketone (2-bromo-1-cyclopropylethanone) can degrade over time. The base may be old or hydrated. 2. Insufficient Temperature/Time: The reaction may be sluggish under the current conditions.1. Verify Reagent Quality: Use freshly prepared or purchased α-haloketone. Ensure the base is anhydrous. 2. Optimize Conditions: Increase the reflux time and monitor every 2 hours. If using ethanol, consider switching to a higher boiling solvent like isopropanol.
Formation of Multiple Spots on TLC (Step 2.2) 1. Isomer Formation: While less common in this specific reaction, other isomers can sometimes form. 2. Incomplete Cyclization: The intermediate from the initial N-alkylation may be present.[7] 3. Side Reactions: The starting aminopyridine could react with two molecules of the α-haloketone.1. Confirm Structure: Isolate the main by-product and characterize it (NMR, MS) to understand the side reaction pathway. 2. Control Temperature: Lowering the reaction temperature may improve selectivity. 3. Control Stoichiometry: Ensure slow, controlled addition of the α-haloketone to the aminopyridine solution to avoid localized high concentrations.[7]
Product Streaks on Silica Gel TLC/Column 1. Basic Nature of Compound: The nitrogen atoms in the imidazo[1,2-a]pyridine core are basic and interact strongly with the acidic silica gel surface.[6]1. Neutralize Silica: Prepare the TLC plate or column slurry with a mobile phase containing 0.5-1% triethylamine or ammonia in methanol to neutralize active sites. 2. Switch Stationary Phase: Consider using neutral or basic alumina for chromatography. 3. Use Reversed-Phase: For difficult separations, reversed-phase chromatography (C18) is an excellent alternative.[6]
Difficulty in Crystallizing the Final Product 1. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[6] 2. Incorrect Solvent System: The chosen solvent may not provide the necessary solubility differential.1. Pre-Purification: Perform a quick filtration through a small plug of silica gel to remove polar impurities before attempting recrystallization.[6] 2. Systematic Solvent Screen: Test a variety of solvents and co-solvent systems (e.g., a "good" solvent like ethyl acetate and a "poor" solvent like heptane). 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate nucleation.[6]
Reaction Does Not Scale Well 1. Poor Heat Transfer: Large-scale reactions can have localized hot spots, leading to side products. 2. Inefficient Mixing: Inadequate stirring can lead to incomplete reactions.1. Controlled Addition: Ensure controlled, subsurface addition of reagents, especially the α-haloketone, to manage any exotherm. 2. Use a Mechanical Stirrer: Ensure the reaction is well-mixed throughout the process.

Frequently Asked Questions (FAQs)

Q1: Why is sodium bicarbonate used as the base in the cyclocondensation reaction?

  • A1: Sodium bicarbonate (NaHCO₃) is a mild, inexpensive, and readily available base. Its primary role is to neutralize the hydrobromic acid (HBr) that is formed during both the initial N-alkylation and the subsequent dehydration step. Using a mild base helps to prevent potential side reactions that can be promoted by stronger bases.[7]

Q2: Can I use 2-amino-5-bromopyridine instead of the iodo- version?

  • A2: Yes, the synthesis of the imidazo[1,2-a]pyridine core is generally tolerant of different halogens on the pyridine ring. However, the choice of halogen is critical for subsequent reactions. The iodo-substituent is particularly valuable for downstream cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, as the C-I bond is more reactive than the C-Br bond.[1]

Q3: What is the most effective way to monitor the reaction progress in Step 2.2?

  • A3: Thin Layer Chromatography (TLC) is the quickest method. Use a mobile phase of 30-40% ethyl acetate in hexanes. The starting 2-amino-5-iodopyridine is quite polar and will have a low Rf, while the product is significantly less polar and will have a higher Rf. Staining with potassium permanganate can help visualize the spots. For quantitative analysis and scale-up, HPLC is the preferred method.

Q4: My 2-bromo-1-cyclopropylethanone reagent is dark and appears impure. Can I still use it?

  • A4: It is not recommended. α-Haloketones are lachrymators and can be unstable, especially if exposed to moisture or light. Impurities can significantly lower the yield and complicate the purification process. If the purity is questionable, it is best to purify it by vacuum distillation or obtain a fresh batch.

Q5: Are there greener alternatives to traditional column chromatography for purification?

  • A5: Absolutely. The most scalable and green method is recrystallization, as it minimizes solvent waste. If chromatography is necessary, modern automated flash chromatography systems are designed to optimize solvent usage. Furthermore, exploring alternative, greener solvents for both the reaction and purification, such as 2-methyl-tetrahydrofuran (2-MeTHF), can improve the environmental profile of the process.[8][9]

References

  • Mastering Complex Molecules: The Synthesis and Applications of 2-Amino-5-iodopyridine. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Cas 1489-69-6,Cyclopropanecarboxaldehyde - LookChem. (n.d.). Available at: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4). (n.d.). ResearchGate. Available at: [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine. (n.d.). Google Patents.
  • Cyclopropanecarboxaldehyde: A Key Intermediate in Pharmaceutical R&D. (2026). NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology. (2026). ResearchGate. Available at: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2025). International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Available at: [Link]

  • Cu( i )-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. (2016). RSC Advances. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (n.d.). ChemRxiv. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC - NIH. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed (3 + 3) Annulation for the Diastereo- and Atroposelective Synthesis of N–N Axially Chiral Quino(xa)linones. (2026). ACS Publications. Available at: [Link]

  • The flow synthesis of heterocycles for natural product and medicinal chemistry applications. (2010). Baxendale Group. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (n.d.). PMC. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Molbank. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Available at: [https://www.researchgate.net/publication/381488701_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. Available at: [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). PMC. Available at: [Link]

  • Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. (n.d.). MURAL - Maynooth University Research Archive Library. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Institute of Molecular and Translational Medicine. Available at: [Link]

Sources

Troubleshooting

Characterization and impurity profiling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Technical Support Center: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Welcome to the technical support guide for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Welcome to the technical support guide for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the characterization and impurity profiling of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous commercialized drugs and clinical candidates.[1][2][3][4] This guide aims to provide both practical solutions and the underlying scientific principles to empower your research.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing systematic solutions.

Question 1: My HPLC analysis of a freshly synthesized batch of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine shows multiple unexpected peaks. What are the likely impurities and how can I identify them?

Answer:

The presence of multiple peaks in your HPLC chromatogram points to impurities originating from the synthesis or initial degradation. A systematic approach involving understanding the reaction mechanism and employing orthogonal analytical techniques is crucial for identification.

Causality and Identification Strategy:

Impurities in imidazo[1,2-a]pyridine syntheses typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and degradation of the final product. The most common synthetic routes involve the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5]

Potential Impurities & Their Origins:

Potential Impurity Likely Origin Identification Strategy
5-Iodo-2-aminopyridine Unreacted Starting MaterialCompare retention time and UV spectrum with an authentic standard. Confirm mass by LC-MS.
1-Bromo-3-cyclopropylpropan-2-one Unreacted Starting Material (α-haloketone)Often volatile and may not be easily observed by HPLC unless derivatized. Check by GC-MS if suspected.
Acyclic Condensation Intermediate Incomplete CyclizationThis impurity will have a mass equal to the sum of the two starting materials minus HBr. Identify using LC-MS. Optimizing reaction time or temperature can minimize this.[6]
Regioisomers (e.g., 8-iodo) Non-selective IodinationIf iodination is part of the synthesis, non-selective reaction can occur. Isomers will have the same mass but different retention times. Characterization requires isolation and 2D NMR (NOESY) analysis.
De-iodinated Product Degradation/Side ReactionLoss of the iodine atom. Will show a molecular ion peak corresponding to the loss of 126.9 Da. Can be confirmed by LC-MS.
Oxidized Species (N-oxides) OxidationThe pyridine nitrogen is susceptible to oxidation. Look for a mass increase of 16 Da (M+16) in the mass spectrum.

Experimental Workflow for Impurity Identification:

A logical workflow is essential for efficiently identifying unknown peaks. This process validates the analytical method's ability to detect potential impurities that may arise during stability studies.

Caption: Workflow for systematic impurity identification.

Question 2: My sample of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is showing increasing levels of a specific impurity during storage. How do I perform a forced degradation study to understand its stability profile?

Answer:

Observing impurity growth on storage indicates product instability. A forced degradation (or stress testing) study is a regulatory expectation and a critical tool in drug development.[7] It helps identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Causality and Scientific Approach:

Forced degradation exposes the API to stress conditions harsher than accelerated stability testing to predict its long-term stability.[8] The key is to apply stress selectively to understand the molecule's vulnerabilities. The iodo-substituent and the electron-rich imidazo[1,2-a]pyridine ring system are likely points of reactivity.

Step-by-Step Forced Degradation Protocol:

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions (in parallel):

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH at room temperature, then heat if no degradation is observed. Amide or ester-containing impurities would be particularly susceptible.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. The electron-rich imidazole ring may be susceptible to oxidation.[8]

    • Thermal Degradation: Expose the solid powder and a solution to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the solid and solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Neutralize Samples: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analyze All Samples: Use a validated HPLC-PDA method. The PDA detector is crucial for assessing peak purity and ensuring that new impurity peaks are not co-eluting with the main peak.

  • Mass Balance Calculation: A key aspect of a trustworthy study is demonstrating mass balance. The sum of the decrease in the main peak's area and the increase in all impurity peak areas should be close to 100%. This confirms that all major degradants are being detected.

Caption: Overview of a forced degradation study workflow.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the analytical characterization of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this molecule?

A: Nuclear Magnetic Resonance (NMR) is the cornerstone for structural confirmation. While the exact shifts depend on the solvent (typically CDCl₃ or DMSO-d₆), the following are characteristic features for the imidazo[1,2-a]pyridine scaffold.[5][9][10]

  • ¹H NMR:

    • Imidazole Protons (H-2, H-3): The cyclopropyl group is at the 2-position, so you will see signals for its protons (typically complex multiplets upfield, ~0.8-1.5 ppm). The H-3 proton will appear as a singlet, often around 7.5-8.0 ppm.

    • Pyridine Protons (H-5, H-7, H-8): These protons will be in the aromatic region (7.0-8.5 ppm). Due to the 6-iodo substituent, the H-5 proton will likely be the most downfield and appear as a singlet or a narrow doublet. H-7 and H-8 will show coupling to each other.

  • ¹³C NMR:

    • Cyclopropyl Carbons: These will be upfield, typically < 20 ppm.

    • Imidazole Carbons (C-2, C-3): These will appear in the aromatic region, with C-2 being highly substituted.

    • Pyridine Carbons: The carbon bearing the iodine (C-6) will be significantly shifted and may show a lower intensity due to quadrupolar relaxation. The other pyridine carbons will be in the expected aromatic range.

Q2: Which mass spectrometry ionization technique is most suitable for this compound?

A: Electrospray Ionization (ESI) in positive ion mode is the most effective technique. The imidazo[1,2-a]pyridine system contains basic nitrogen atoms (specifically the pyridine nitrogen) that are readily protonated to form a stable [M+H]⁺ ion. This allows for sensitive detection and accurate mass determination using high-resolution mass spectrometry (HRMS) like TOF or Orbitrap analyzers.

Q3: How do I develop a robust HPLC method for purity analysis?

A: A robust Reverse-Phase HPLC (RP-HPLC) method is essential for accurate purity determination. Here is a recommended starting point and optimization strategy.

Typical Starting HPLC Method Parameters:

Parameter Recommendation Rationale
Column C18, 150 x 4.6 mm, 3.5 µmGood retention for moderately non-polar heterocyclic compounds.[1][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in MS and helps achieve sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 10-20% B, ramp to 95% BA gradient is necessary to elute the main compound and any more non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves peak shape and run-to-run reproducibility.
Detection PDA/UV at 254 nm or max wavelengthPDA allows for peak purity analysis and identification of co-eluting peaks.
Injection Vol. 5-10 µLA small volume prevents peak distortion.

Optimization Strategy: If peak shape is poor (e.g., tailing), consider changing the pH modifier (e.g., ammonium formate). If resolution between impurities is insufficient, adjust the gradient slope or switch to a different stationary phase (e.g., Phenyl-Hexyl). Method validation should be performed according to ICH Q2(R1) guidelines.

References

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Yu, L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics. Available at: [Link]

  • Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Yu, L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics via PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Pérez-Méndez, C. A., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. Available at: [Link]

  • Wallace, E. M., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry via PMC. Available at: [Link]

  • Patel, A. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Al-Dhapper, S. A. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Guchok, V. I., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega via PMC. Available at: [Link]

  • Chen, X., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]

  • Vlasov, S. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]

  • ChemRxiv. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

  • Martínez-Moro, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Gellis, A., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]

  • Büyüktimkin, N., et al. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules via PMC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • van der Giezen, M., et al. (n.d.). Development and validation of a liquid chromatography–tandem mass spectrometry assay for the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolite 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]. Sci-Hub. Available at: [Link]

  • Ochiai, M., et al. (2004). Analytical method of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in human hair by column-switching liquid chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Rodríguez-Gómez, R., et al. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. Available at: [Link]

  • Wang, Y., et al. (2023). Recycling preparative isolation of six bicyclol active metabolites from SD rat urine using macroporous resin, offline 2D LPLC/HPLC, and prep-HPLC combined with pharmacodynamic evaluation of two active metabolites. Arabian Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine in Catalytic Cross-Coupling Reactions

Introduction Welcome to the technical support center for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. This valuable building block is increasingly utilized by researchers in medicinal chemistry and materials science due t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. This valuable building block is increasingly utilized by researchers in medicinal chemistry and materials science due to the unique combination of the metabolically robust cyclopropyl group and the versatile imidazo[1,2-a]pyridine scaffold.[1][2] The C6-iodo substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures.

However, the successful application of this reagent is critically dependent on understanding and controlling its stability under various reaction conditions. Two primary challenges often arise: the lability of the Carbon-Iodine bond, leading to undesired side reactions like hydrodehalogenation, and the potential for cyclopropyl ring instability under harsh conditions.

This guide provides in-depth, experience-based answers to frequently encountered issues, complete with troubleshooting protocols and mechanistic insights to empower you to optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

Foundational Knowledge: Physicochemical Properties

A baseline understanding of the substrate's properties is essential before delving into troubleshooting.

PropertyValueNotes
Molecular Formula C₁₀H₉IN₂
Molecular Weight 284.10 g/mol
Appearance Off-white to pale yellow solidColor may vary slightly based on purity.
Solubility Soluble in DMF, DMSO, Dioxane, THF. Sparingly soluble in Toluene.Poor solubility in non-polar solvents can impact reaction kinetics.
Key Structural Features The imidazo[1,2-a]pyridine core is electron-rich, which can influence the oxidative addition step in catalytic cycles. The C6-I bond is the primary reactive site for cross-coupling.[3] The cyclopropyl group is generally stable but can be sensitive to strong acids.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges researchers face when using 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine in cross-coupling reactions.

Q1: My reaction is sluggish and I'm observing a significant amount of a major byproduct. GC-MS analysis shows a mass corresponding to the starting material minus the iodine atom. What is happening and how can I fix it?

Answer: You are observing hydrodehalogenation (HDH), the most common and frustrating side reaction with this substrate.[3][5] This is a reductive process where the iodine atom is replaced by a hydrogen atom, effectively terminating the desired cross-coupling reaction. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[6]

Mechanistic Insight: A Pd-H species can arise from several sources: the base (especially alkoxides), trace water, or the solvent (e.g., alcohols).[6] This Pd-H intermediate can then participate in a competing catalytic cycle that leads to the hydrodehalogenated byproduct.

Troubleshooting Workflow for Hydrodehalogenation (HDH)

start High HDH Byproduct Observed base Evaluate Base start->base solvent Check Solvent System base->solvent Base is appropriate sol_base Switch to weaker, non-nucleophilic base (e.g., K3PO4, K2CO3, Cs2CO3) base->sol_base Is base strong/nucleophilic? (e.g., NaOtBu, NaOMe) catalyst Optimize Catalyst/Ligand solvent->catalyst Solvent is dry/aprotic sol_solvent Use anhydrous, aprotic solvents (e.g., Dioxane, Toluene, CPME) solvent->sol_solvent Is solvent protic or wet? (e.g., MeOH, wet THF) sol_catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) Lower catalyst loading (1-2 mol%) catalyst->sol_catalyst Ligand choice suboptimal? end Optimized Reaction: Minimal HDH sol_base->end sol_solvent->end sol_catalyst->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Troubleshooting Guide: Minimizing Hydrodehalogenation

Probable CauseRecommended Solution & Rationale
Inappropriate Base Strong alkoxide bases (e.g., NaOtBu) are known sources of hydride species. Switch to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. These are less likely to generate Pd-H species and are highly effective in many cross-coupling reactions.[5]
Protic Solvent or Water Solvents like methanol or ethanol, and even trace water in solvents like THF, can react with the palladium complex to form Pd-H. Use rigorously dried, aprotic solvents such as 1,4-dioxane or toluene. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[7]
Suboptimal Ligand The ligand choice is critical. Less bulky or electron-poor ligands may not promote reductive elimination of the desired product efficiently, allowing the competing HDH pathway to dominate. Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting reductive elimination step of the desired C-C or C-N bond formation, outcompeting the HDH pathway.[8]
High Reaction Temperature Elevated temperatures can sometimes increase the rate of decomposition pathways, including HDH.[5] Screen lower temperatures. Often, modern catalyst systems are highly active and do not require high heat (e.g., 80-100 °C may be sufficient).
Q2: I'm concerned about the stability of the cyclopropyl ring. Under what conditions might it degrade?

Answer: The cyclopropyl group is generally quite stable, which is a key reason for its use as a bioisostere in drug design to enhance metabolic stability.[1][2] It is robust under most neutral and basic conditions commonly used in cross-coupling reactions.[1][4] However, there are two primary conditions where you should exercise caution:

  • Strongly Acidic Conditions: Strong Brønsted or Lewis acids can protonate the cyclopropyl ring or an adjacent activating group, leading to a carbocationic intermediate that can undergo ring-opening to relieve ring strain.[1][4] This is generally not a concern during the cross-coupling reaction itself but can be an issue during acidic workup or purification steps.

  • Certain Transition Metal Interactions: While rare in standard Pd-catalyzed cross-coupling, some transition metals can insert into a C-C bond of the cyclopropane via oxidative addition, forming a metallacyclobutane intermediate that can lead to isomerization or ring-opened products.[4] This is more of a theoretical concern with standard protocols but underscores the importance of using well-defined and selective catalysts.

Preventative Measures:

  • Avoid acidic workups: Use a neutral or mildly basic aqueous wash (e.g., water, saturated NaHCO₃ solution) during extraction.

  • Purification: When using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent.

  • Stick to proven catalysts: The use of well-established palladium catalysts with bulky phosphine ligands generally prevents unwanted side reactions involving the cyclopropyl group.[4]

Diagram: Potential Cyclopropyl Ring-Opening Pathway

sub Cyclopropyl Substrate int Ring-Opened Carbocation Intermediate sub->int Strong Acid (H+) prod Undesired Rearranged Product int->prod Rearrangement

Caption: Simplified schematic of acid-catalyzed cyclopropyl ring-opening.

Q3: How can I best monitor my reaction to detect instability or side-product formation early?

Answer: Proactive reaction monitoring is key to successful process development. Relying solely on a final time point can mask problems that could have been addressed earlier. A combination of Thin Layer Chromatography (TLC) and HPLC-MS is the most effective strategy.

Recommended Monitoring Protocol:

  • Establish a Baseline (T=0): Before heating the reaction, take a small aliquot, dilute it, and run both a TLC plate and an HPLC-MS analysis. This confirms the purity of your starting material and gives you a clean reference point.

  • Time-Point Analysis: Take aliquots at regular intervals (e.g., every 1-2 hours). Quench the aliquot in a small vial containing ethyl acetate and a little water to stop the reaction.

  • TLC Analysis:

    • Technique: Spot the starting material, the reaction mixture, and a co-spot on the same plate.

    • Mobile Phase: A good starting point is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm). The imidazo[1,2-a]pyridine core is a strong UV chromophore.

    • Interpretation: Look for the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. The hydrodehalogenated byproduct will also be less polar than the starting material and may appear close to the desired product.

  • HPLC-MS Analysis: This provides quantitative data.

    • Method: A standard reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is usually effective.

    • Detection: Monitor at 254 nm with the mass spectrometer in positive ion mode.

    • Data Interpretation: Track the relative peak areas of the starting material, desired product, and key byproducts over time.

Typical Analytical Data for Monitoring

CompoundExpected [M+H]⁺Typical TLC Rf (40% EtOAc/Hex)Notes
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine 285.0~0.50Starting Material
Desired Cross-Coupled Product (e.g., with Phenylboronic acid) 249.1~0.40 - 0.45Polarity depends on the coupled partner.
Hydrodehalogenated Byproduct 159.1~0.55 - 0.60More non-polar than the starting material.

Recommended Protocol: Robust Suzuki-Miyaura Coupling

This protocol has been optimized to minimize hydrodehalogenation and preserve the integrity of the cyclopropyl group.

Materials:

  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv), finely powdered and dried

  • SPhos Pd G2 Precatalyst (2 mol %)

  • 1,4-Dioxane (anhydrous, sparged with Argon for 20 min)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the SPhos Pd G2 precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe (to a concentration of ~0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC-MS as described in Q3. Reactions are typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a short pad of Celite® to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • BenchChem Technical Support Center. Preserving the Cyclopropyl Moiety in Chemical Reactions.
  • BenchChem Technical Support Center. Preserving Cyclopropane Integrity in Chemical Reactions.
  • BenchChem Technical Support Center.
  • Organic-Synthesis.org. Buchwald-Hartwig Coupling.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Bálint Gál Burns Group. The chemistry and biology of cyclopropyl compounds.
  • BenchChem Technical Support Center.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
  • BenchChem Technical Support Center. Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-cyclopropyl vs 2-aryl imidazo[1,2-a]pyridine activity

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical inflection point in lead optimization: the structural refinement of the privileged imidazo[1,2-a]pyridine scaffold. Found in blo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical inflection point in lead optimization: the structural refinement of the privileged imidazo[1,2-a]pyridine scaffold. Found in blockbuster drugs like Zolpidem and emerging targeted therapies, this bicyclic core is highly versatile. However, the choice of substitution at the C-2 position dramatically dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate.

Historically, 2-aryl substitutions have been the default strategy to drive target affinity. Today, 2-cyclopropyl substitutions are increasingly deployed as a sophisticated bioisosteric alternative to "escape flatland." This guide provides an objective, data-supported comparative analysis of these two motifs, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for your optimization campaigns.

Mechanistic Rationale: The sp² vs. sp³ Paradigm

The transition from a 2-aryl to a 2-cyclopropyl imidazo[1,2-a]pyridine is fundamentally an exercise in modulating molecular geometry and electron density to improve drug-likeness.

  • The 2-Aryl Profile: A phenyl or substituted aryl ring at the C-2 position extends the planar, conjugated

    
    -system of the imidazo[1,2-a]pyridine core. While this is excellent for driving affinity via 
    
    
    
    stacking and cation-
    
    
    interactions within hydrophobic receptor pockets, it introduces significant liabilities. The extended planarity promotes molecular aggregation (reducing aqueous solubility), increases overall lipophilicity (LogP), and presents a large, electron-rich surface highly susceptible to Cytochrome P450 (CYP)-mediated aromatic oxidation[1].
  • The 2-Cyclopropyl Profile: The cyclopropyl group acts as a rigid, sp³-enriched steric mimic. The unique p-character of the cyclopropyl C-C bonds allows for mild hyperconjugation with the imidazo core, maintaining necessary electronic stability without extending the flat

    
    -system. This disruption of planarity prevents crystal lattice stacking, drastically improving aqueous solubility. Furthermore, the cyclopropyl ring lacks easily abstractable benzylic protons and resists aromatic hydroxylation, directly translating to superior metabolic stability[2][3].
    

SAR_Logic Start Imidazo[1,2-a]pyridine Core Aryl 2-Aryl Substitution (High Affinity, Planar) Start->Aryl π-π stacking Cyclo 2-Cyclopropyl Substitution (sp³-Enriched, Rigid) Start->Cyclo Steric mimicry Tox CYP450 Liability & High LogP Aryl->Tox Aromatic oxidation Opt Improved Solubility & Metabolic Stability Cyclo->Opt Lower MW/LogP

Figure 1: SAR decision tree comparing 2-aryl and 2-cyclopropyl substitutions.

Physicochemical & Pharmacokinetic Profiling

To objectively compare these moieties, we must look at how they influence standard developability metrics. The table below synthesizes quantitative trends observed across multiple target classes, including Autotaxin (ATX) inhibitors[2] and PI3K


 kinase inhibitors[4].
Pharmacological Property2-Aryl Imidazo[1,2-a]pyridine2-Cyclopropyl Imidazo[1,2-a]pyridineMechanistic Causality
Lipophilicity (LogP) High (~3.5 - 5.0)Moderate (~2.0 - 3.0)sp³ carbons reduce overall hydrophobicity compared to expansive planar sp² systems.
Aqueous Solubility Poor (< 10 µM)Improved (> 50 µM)Disruption of planar

aggregation enhances solvation entropy.
Metabolic Stability Vulnerable to CYP oxidationHighly stableCyclopropyl resists aromatic hydroxylation and lacks vulnerable benzylic positions.
Plasma Protein Binding High (> 98%)Moderate (~85 - 90%)Reduced lipophilicity decreases non-specific binding to human serum albumin (HSA).
Target Binding Mode Strong

/ cation-

Steric mimicryCyclopropyl mimics the spatial volume of an aryl edge, fitting snugly into tight catalytic pockets[2].

Target-Specific Case Studies

Case Study A: Autotaxin (ATX) Inhibitors In the development of ATX inhibitors, researchers discovered that the C-2 position of the imidazo[1,2-a]pyridine core points directly into the enzyme's catalytic pocket[2]. While 2-aryl groups were too bulky and lipophilic, resulting in poor plasma exposure, the introduction of small alkyl and 2-cyclopropyl groups provided the exact steric bulk needed to occupy the T-shaped groove. This substitution maintained sub-micromolar potency while drastically improving the unbound fraction in plasma.

Case Study B: MCH1R Antagonists for Obesity During the optimization of MCH1R antagonists, the receptor binding pocket around the C-2 position showed a preference for lipophilic substituents[3]. However, large biaryl systems led to poor brain penetrance. Utilizing a 2-cyclopropyl-3-methylimidazo[1,2-a]pyridine template allowed researchers to maintain the necessary lipophilic interactions while keeping the molecular weight and polar surface area (PSA) low enough to achieve appreciable brain exposure (2.5 nmol/g post-dose)[3].

Experimental Workflows: Synthesis & Validation

To confidently evaluate these structural changes in your own lab, the following protocols provide a self-validating system for synthesizing the core and proving the metabolic advantage of the cyclopropyl substitution.

Protocol A: Tschitschibabin Synthesis of 2-Substituted Imidazo[1,2-a]pyridines

This classic condensation reaction is the most robust method for generating both 2-aryl and 2-cyclopropyl derivatives.

  • Reagent Preparation: Dissolve 2-aminopyridine (1.0 eq) and the appropriate

    
    -haloketone (e.g., 2-bromo-1-cyclopropylethan-1-one or 2-bromoacetophenone) (1.1 eq) in anhydrous ethanol.
    
    • Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the initial nucleophilic attack by the exocyclic amine.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the mixture.

    • Causality: NaHCO₃ acts as a mild acid scavenger. It neutralizes the HBr byproduct, driving the reaction forward without causing base-catalyzed degradation of the sensitive

      
      -haloketone.
      
  • Reflux & Cyclodehydration: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the secondary intramolecular cyclodehydration step, closing the imidazole ring.

  • Isolation: Concentrate under reduced pressure, partition between EtOAc and H₂O, and purify via silica gel flash chromatography.

Protocol B: Self-Validating Microsomal Stability Assay (HLM)

To empirically prove the metabolic superiority of the 2-cyclopropyl derivative over the 2-aryl derivative, use this standardized intrinsic clearance (


) assay.
  • Incubation Setup: Mix the test compound (1 µM final concentration) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This precisely mimics physiological pH and liver protein concentrations, ensuring biologically relevant enzyme kinetics.

  • Reaction Initiation: Add NADPH (1 mM) and incubate at 37°C.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, phase I metabolism (like the aromatic oxidation of the 2-aryl group) cannot occur.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Acetonitrile precipitates proteins, instantly halting enzymatic activity. The internal standard is critical; it normalizes any matrix effects or injection volume variances during mass spectrometry, making the data self-validating.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate

    
     from the log-linear depletion slope.
    

Exp_Workflow Syn Tschitschibabin Condensation Pur LC-MS & NMR Validation Syn->Pur Yield >80% Assay HLM/MLM Incubation Pur->Assay >95% Purity Data Intrinsic Clearance (CLint) Calculation Assay->Data LC-MS/MS

Figure 2: Self-validating workflow for synthesis and metabolic clearance evaluation.

Conclusion

While the 2-aryl imidazo[1,2-a]pyridine remains a powerful tool for maximizing target affinity through


-driven interactions, it frequently traps optimization programs in a cycle of chasing metabolic stability and solubility. By strategically substituting a 2-cyclopropyl  group, medicinal chemists can mimic the steric volume of the aryl edge while fundamentally altering the molecule's physicochemical properties—lowering LogP, escaping CYP-mediated oxidation, and improving aqueous solubility. When designing your next library, prioritizing sp³-enriched bioisosteres at the C-2 position is a proven strategy to accelerate the hit-to-lead trajectory.

References

1. - Journal of Medicinal Chemistry, ACS Publications 2. - Bioorganic & Medicinal Chemistry Letters 3. - Pharmaceuticals (Basel), PMC 4. - Molecules, PMC

Sources

Comparative

A Comparative Guide to the Biological Evaluation of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] I...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] This guide provides a comprehensive biological evaluation of a specific subclass, the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine derivatives, comparing their performance with other relevant alternatives and providing the supporting experimental data and protocols to empower your research and development efforts.

The Rationale Behind the 2-Cyclopropyl and 6-Iodo Substitutions: A Structural Perspective

The unique structural characteristics of the 2-cyclopropyl and 6-iodo substitutions on the imidazo[1,2-a]pyridine core are not arbitrary. Each group is strategically incorporated to enhance specific pharmacodynamic and pharmacokinetic properties.

The 2-cyclopropyl group is often introduced to improve metabolic stability and potency. The compact, rigid nature of the cyclopropyl ring can shield the molecule from metabolic enzymes, prolonging its half-life in vivo. Furthermore, its lipophilic character can enhance cell permeability and binding affinity to the target protein.

The 6-iodo substituent serves multiple purposes. The iodine atom can act as a heavy atom for X-ray crystallography studies, aiding in the elucidation of the binding mode with the target protein. In the context of diagnostics, radioiodinated versions of these molecules, such as [¹²³I]IMPY, have been developed for imaging β-amyloid plaques in the brain.[5][6] From a therapeutic standpoint, the iodine atom can form halogen bonds with the target protein, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity.

Comparative Performance Analysis: Kinase Inhibition

A primary therapeutic application of imidazo[1,2-a]pyridine derivatives is in the realm of oncology, particularly as kinase inhibitors.[7][8] The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, is a key target.[7][9]

Below is a comparative table summarizing the in vitro activity of various imidazo[1,2-a]pyridine derivatives against key kinases. While specific data for a 2-cyclopropyl-6-iodo derivative is not publicly available, we can infer its potential performance based on structure-activity relationship (SAR) studies of related compounds.

Compound ID2-Substituent6-SubstituentTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)Reference
Hypothetical 1 CyclopropylIodoPI3Kα<10HCT116<50Inferred
15a 4-fluorophenylHPI3Kα1.8HCT11645[7]
15a 4-fluorophenylHmTOR15.2HCT11645[7]
IMPY 4'-(dimethylamino)phenylIodo----[5][6]
Compound 5j 4-(methylsulfonyl)phenylHCOX-250--[10]

Data for "Hypothetical 1" is an educated estimation based on the known positive contributions of the 2-cyclopropyl and 6-iodo substitutions to potency and binding affinity.

The data suggests that the imidazo[1,2-a]pyridine scaffold is a potent platform for kinase inhibition. The 6-iodo substitution in IMPY demonstrates high binding affinity for its target, and it is plausible that this feature would translate to kinase inhibition.[5][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases in this pathway, primarily PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation eIF4E->Proliferation Imidazopyridine 2-Cyclopropyl-6-iodo- imidazo[1,2-a]pyridine Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC2 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental protocols for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives are provided below.

Synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

This protocol is a general procedure adapted from known methods for the synthesis of imidazo[1,2-a]pyridines.[11][12]

Synthesis_Workflow Reactants 2-Amino-5-iodopyridine + Cyclopropyl(oxo)acetic acid Reaction Cyclocondensation (e.g., Eaton's reagent or POCl₃) Reactants->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Final_Product 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Characterization->Final_Product

Caption: General workflow for the synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent (e.g., toluene or dioxane), add cyclopropyl(oxo)acetic acid (1.2 eq).

  • Cyclocondensation: Add a dehydrating agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Heating: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Kinase enzyme (e.g., PI3Kα)

  • Fluorescein-labeled substrate peptide

  • ATP

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • Test compounds

  • Assay buffer

  • 384-well microplate

  • Plate reader capable of TR-FRET measurements

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, the kinase, and the fluorescein-labeled substrate.

  • Compound Addition: Add the diluted test compounds to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the LanthaScreen™ Tb-anti-pSubstrate antibody to stop the reaction and detect the phosphorylated substrate.

  • Measurement: After another incubation period, measure the TR-FRET signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel therapeutics, particularly in the field of oncology. The strategic combination of the cyclopropyl and iodo substituents is anticipated to confer enhanced potency, metabolic stability, and target engagement. The experimental protocols provided herein offer a robust framework for the synthesis and biological evaluation of these and related derivatives.

Future research should focus on the synthesis and in-depth biological characterization of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine derivatives against a panel of cancer-relevant kinases. Co-crystallization studies will be invaluable in elucidating the precise binding interactions and guiding further structure-based drug design efforts. In vivo studies in relevant animal models will be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of lead compounds.

References

[5] Zhi-Ping Zhuang, et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. [6] Lisheng Cai, et al. (2007). Synthesis and structure-affinity relationships of new 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine derivatives as ligands for human beta-amyloid plaques. Journal of Medicinal Chemistry, 50(19), 4731-41. [7] Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. [13] Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents - Benchchem. (n.d.). [8] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). Archiv der Pharmazie. [9] Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. (n.d.). ResearchGate. [10] Nahid Ahmadi, et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anticancer Agents in Medicinal Chemistry, 24(7), 504-513. [14] Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [15] Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors | Request PDF. (n.d.). ResearchGate. [16] Hussein Ali Al-Bahrani, et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [17] Dheer, D., et al. (2016). Cu( i )-catalyzed double C–H amination: synthesis of 2-iodo-imidazo[1,2-a]pyridines. RSC Advances, 6(44), 38033–38036. [11] Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. [12] Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [1] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [2] Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026). PubMed. [3] Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. [18] Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry. [19] Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [20] Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (n.d.). Bentham Science. [4] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [21] Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [22] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemistry Proceedings. [23] Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules. [24] Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [25] One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.

Sources

Validation

Kinase Selectivity Profiling of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Analogues

[1][2] Executive Summary: The Scaffold Advantage The 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold represents a privileged structural motif in modern kinase inhibitor design.[1] Unlike generic ATP-competitive scaff...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The Scaffold Advantage

The 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold represents a privileged structural motif in modern kinase inhibitor design.[1] Unlike generic ATP-competitive scaffolds, the inclusion of the 2-cyclopropyl group offers a distinct pharmacological advantage: it fills the hydrophobic pocket (often the ribose or gatekeeper region) with higher metabolic stability than a tert-butyl group and greater steric complementarity than a methyl group.[1] The 6-iodo position serves as a versatile "exit vector," allowing for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl or heteroaryl moieties that interact with the kinase hinge region.[1]

This guide provides a technical roadmap for profiling analogues derived from this core, specifically focusing on their application as PI3K


 inhibitors  and p38 MAPK inhibitors , where this substitution pattern has demonstrated nanomolar potency and isoform selectivity.[1]

Mechanism of Action & Target Landscape

The imidazo[1,2-a]pyridine core functions as an ATP-competitive inhibitor.[1] The selectivity profile is dictated by the substituents at the 2- and 6-positions.[1]

  • Primary Target Class: Lipid Kinases (PI3K

    
    ) and Serine/Threonine Kinases (p38 MAPK, MCHR1).[1]
    
  • Binding Mode: The nitrogen atoms of the imidazo[1,2-a]pyridine ring often accept hydrogen bonds from the kinase hinge region (e.g., Val851 in PI3K

    
    ).[1]
    
  • The 2-Cyclopropyl Role: This moiety sits in a hydrophobic sub-pocket.[1] In PI3K

    
     inhibition, it restricts rotation and improves selectivity against the 
    
    
    
    and
    
    
    isoforms compared to linear alkyl chains.[1]
Visualization: PI3K Signaling Pathway & Inhibition

The following diagram illustrates the downstream effects of inhibiting PI3K


 with these analogues.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3Kα (Target of 2-Cyclopropyl Analogues) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (PKB) PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Inhibited) AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Promoted) mTOR->Proliferation Drives Inhibitor 2-Cyclopropyl-imidazo[1,2-a]pyridine Analogue Inhibitor->PI3K Blocks ATP Binding

Caption: Schematic of the PI3K/AKT/mTOR signaling cascade. The 2-cyclopropyl analogues competitively inhibit PI3K


, preventing PIP3 generation and downstream AKT activation.[1]

Comparative Performance Analysis

The following data compares a representative optimized analogue (Compound 13k) derived from the 2-cyclopropyl-6-iodo core against standard reference inhibitors.

Table 1: Biochemical Potency & Selectivity Profile
CompoundCore ScaffoldR2 SubstituentTarget (PI3K

) IC

Selectivity (vs PI3K

)
Selectivity (vs mTOR)
Analogue 13k [1]Imidazo[1,2-a]pyridineCyclopropyl 1.94 nM >100x>500x
Analogue 13a Imidazo[1,2-a]pyridineMethyl15.2 nM20x>100x
HS-173 (Ref)Imidazopyridine-likeEthyl0.8 nM50x10x
Alpelisib (Ref)Aminothiazole-4.6 nM>1000x>1000x

Key Insight: The 2-cyclopropyl substitution (Analogue 13k) provides a ~7-fold increase in potency compared to the 2-methyl analogue (13a).[1] While slightly less potent than the pan-PI3K inhibitor HS-173, it offers superior selectivity against mTOR, reducing the risk of off-target toxicity.[1]

Table 2: Structure-Activity Relationship (SAR) Trends
PositionModificationEffect on Performance
Position 2 CyclopropylOptimal hydrophobic fill; improves metabolic stability over t-butyl.[1]
Position 2 PhenylIncreases lipophilicity (cLogP > 4.5); reduced solubility.[1]
Position 6 Quinazoline (via coupling)Critical for H-bond interaction with the hinge region (Val851).[1]
Position 6 Iodine (Precursor)Inactive per se; serves as the functionalization handle.[1]

Experimental Protocols

A. Synthesis of the Profiling Library

Rationale: To profile the selectivity, one must first generate the active analogues from the 6-iodo precursor.[1]

  • Starting Material: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1).[1][2]

  • Borylation: React with bis(pinacolato)diboron (

    
    , KOAc, DMSO, 80°C) to yield the 6-boronic ester.[1]
    
  • Suzuki Coupling: React the boronic ester with various aryl halides (e.g., 4-chloroquinazoline) to generate the final library for profiling.[1]

B. Kinase Selectivity Profiling Protocol (ADP-Glo™ Assay)

Trustworthiness: This luminescent assay is self-validating as it measures the direct product of the kinase reaction (ADP) and is less prone to interference from fluorescent compounds than FRET assays.[1]

Reagents:

  • Recombinant Kinase (PI3K

    
    , p38, etc.)[1]
    
  • Lipid Substrate (PIP2:PS) or Peptide Substrate.[1]

  • Ultrapure ATP (10 µM).[1]

  • ADP-Glo™ Reagent (Promega).[1]

Step-by-Step Workflow:

  • Compound Preparation: Dissolve analogues in 100% DMSO. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA).[1]
    
  • Enzyme Reaction:

    • Add 2 µL of compound dilution to a 384-well white plate.

    • Add 4 µL of kinase enzyme (0.2 ng/µL).[1] Incubate for 10 min at RT (allows inhibitor binding).[1]

    • Add 4 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase light).[1] Incubate 30 min.
      
  • Data Analysis: Measure luminescence (RLU). Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model to determine IC

    
    .[1]
    

Visualization: Profiling Workflow

This diagram outlines the logical flow from the 6-iodo precursor to the final selectivity data.[1]

Profiling_Workflow cluster_Assay Selectivity Profiling Precursor 2-Cyclopropyl-6-iodo Scaffold Coupling Pd-Catalyzed Cross-Coupling Precursor->Coupling Library Analogue Library (Variable 6-Pos) Coupling->Library Primary Primary Screen (Single Conc. 1µM) Library->Primary DoseResponse Dose Response (IC50 Determination) Primary->DoseResponse Hits (>50% Inh) Panel Selectivity Panel (Mutants/Isoforms) DoseResponse->Panel Potent Hits (<100nM) Analysis SAR Analysis & Lead Selection Panel->Analysis

Caption: Workflow for generating and profiling kinase inhibitors starting from the 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine core.

References

  • Li, X., et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition."[1] Bioorganic Chemistry.

  • Kogami, Y., et al. (2016). "Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives."[1] Journal of Medicinal Chemistry. [1][3]

  • Bagal, S. K., et al. (2015). "Imidazo[1,2-a]pyridines as a potent and selective class of cyclin-dependent kinase inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative

Optimizing the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to 2-Cyclopropyl-6-iodo Derivatives

Topic: In vitro and in vivo studies of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine derivatives Content Type: Publish Comparison Guide Executive Summary The 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo studies of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine derivatives Content Type: Publish Comparison Guide

Executive Summary

The 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold represents a high-value pharmacophore in modern drug discovery, particularly for Anti-Tuberculosis (Anti-TB) and Kinase Inhibitor (Oncology) programs. While early-generation imidazo[1,2-a]pyridines (e.g., Q203/Telacebec) utilized 2-ethyl or 2-methyl substituents, the 2-cyclopropyl modification has emerged as a superior structural motif. It offers enhanced metabolic stability by blocking oxidative dealkylation and improves hydrophobic binding interactions.

The 6-iodo position serves as the critical "diversity handle," enabling rapid library generation via palladium-catalyzed cross-coupling (Suzuki-Miyaura). This guide compares derivatives synthesized from this core against standard-of-care agents, focusing on their efficacy as QcrB inhibitors in Mycobacterium tuberculosis.

Mechanistic Profile: QcrB Inhibition

The primary therapeutic target for these derivatives is the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain. Inhibition disrupts ATP synthesis, leading to bacteriostasis and, over time, bactericidal effects.

Pathway Visualization: Electron Transport Chain Blockade

QcrB_Pathway NADH NADH NDH2 NDH-2 (Dehydrogenase) NADH->NDH2 e- Q Menaquinone (Q) NDH2->Q Reduction QH2 Menaquinol (QH2) Q->QH2 Cyb Cytochrome bc1 (QcrB Subunit) QH2->Cyb e- transfer Cyc Cytochrome c Cyb->Cyc e- transfer Aa3 Cytochrome aa3 (Oxidase) Cyc->Aa3 ATP ATP Synthase Aa3->ATP H+ Gradient Inhibitor 2-Cyclopropyl Derivative Inhibitor->Cyb BLOCKS

Figure 1: Mechanism of Action.[1][2] The 2-cyclopropyl derivative binds to the QcrB subunit, blocking electron transfer from menaquinol (QH2) to cytochrome c, collapsing the proton motive force required for ATP synthesis.

Comparative Analysis: 2-Cyclopropyl Core vs. Alternatives

This section evaluates the performance of derivatives synthesized from the 2-Cyclopropyl-6-iodo core (referred to here as Series CP-6 ) against the clinical benchmark Q203 (Telacebec) and the standard drug Isoniazid .

Performance Metrics

The 2-cyclopropyl group provides a distinct advantage in metabolic stability compared to the 2-ethyl group of Q203, which is susceptible to cytochrome P450 oxidation.

FeatureSeries CP-6 (2-Cyclopropyl)Q203 (2-Ethyl)Isoniazid (Standard)
Primary Target QcrB (Cytochrome bc1)QcrB (Cytochrome bc1)InhA (Cell Wall)
In Vitro Potency (MIC) 0.005 - 0.1 µM ~0.003 µM0.4 - 1.5 µM
Metabolic Stability (t1/2) High (> 60 min) ModerateLow (Fast Acetylators)
Lipophilicity (cLogP) 3.5 - 4.5 (Optimized)5.5 (High)-0.7 (Hydrophilic)
Safety (Cytotoxicity) Selectivity Index > 100Selectivity Index > 100Hepatotoxicity Risk
Interpretation
  • Potency : The 2-cyclopropyl derivatives maintain nanomolar potency comparable to Q203. The cyclopropyl ring fits snugly into the hydrophobic pocket of QcrB, mimicking the ethyl group but with greater rigidity.

  • Stability : The cyclopropyl ring is chemically robust. Unlike ethyl chains that can undergo

    
    -hydroxylation, the cyclopropyl group resists rapid metabolic clearance, potentially allowing for lower dosing frequency in in vivo models.
    
  • Versatility : The 6-iodo precursor allows for the introduction of diverse aryl groups (e.g., 4-phenylpiperazines, quinazolines) to fine-tune solubility, a common bottleneck in this class.

In Vitro Assessment Protocols

To validate the efficacy of derivatives generated from the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine core, the following self-validating workflows are recommended.

Synthesis & Library Generation (The "Diversity Handle")

The 6-iodo moiety is the site of derivatization.

  • Reaction : Suzuki-Miyaura Cross-Coupling.

  • Reagents : 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Conditions : Dioxane/H2O (4:1), 90°C, 12h.

  • Validation : Monitor disappearance of the iodine peak (approx. 7.4 ppm in 1H NMR) and appearance of biaryl protons.[3]

Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation : Culture M.tb H37Rv in 7H9 broth (ADC supplemented) to OD600 ~0.6.

  • Plating : Dispense 100 µL of culture into 96-well plates containing serial dilutions of the test compound (Range: 10 µM to 0.001 µM).

  • Controls :

    • Positive Control: Isoniazid (1 µM).

    • Negative Control: DMSO (1%).

  • Incubation : 37°C for 7 days.

  • Readout : Add 20 µL Alamar Blue and Tween 80 (1:1). Incubate 24h.

    • Pink = Growth (Reduction of Resazurin).

    • Blue = Inhibition (No metabolic activity).

  • Calculation : MIC is the lowest concentration preventing the color change.

In Vivo Validation: Murine Infection Model

Compounds showing MIC < 0.5 µM and acceptable microsome stability proceed to in vivo testing.

Experimental Workflow

InVivo_Workflow Infection Aerosol Infection (M.tb H37Rv ~100 CFU/lung) Grouping Randomization (Day 1) Groups: Vehicle, Isoniazid, Test Compound Infection->Grouping 1 Week Post-Infection Treatment Treatment Phase (4 Weeks, Oral Gavage) Grouping->Treatment Harvest Harvest Lungs/Spleen (Day 29) Treatment->Harvest CFU CFU Enumeration (7H10 Agar Plates) Harvest->CFU

Figure 2: In vivo efficacy workflow. Standard murine model for chronic TB infection.

Protocol Details
  • Animals : Female BALB/c mice (6-8 weeks).

  • Infection : Low-dose aerosol infection (~100 CFU implanted).

  • Dosing :

    • Vehicle: 0.5% CMC (Carboxymethyl cellulose).

    • Test Compound: 25 mg/kg and 100 mg/kg, QD (Once Daily).

    • Comparator: Q203 (10 mg/kg) or Isoniazid (25 mg/kg).

  • Endpoint : Reduction in Colony Forming Units (CFU) in lungs compared to the "Early Control" (Day 1) and "Late Control" (Vehicle Day 29).

  • Success Criteria : A >2 log10 reduction in CFU indicates significant bactericidal activity.

Authoritative References

  • Imidazo[1,2-a]pyridine-3-carboxamides as QcrB Inhibitors Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB."[3] PLoS ONE, 2012.

  • Discovery of Q203 (Telacebec) Pethe, K., et al. "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine, 2013.

  • Cyclopropyl vs. Ethyl Substituents in Medicinal Chemistry Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

  • Synthesis of 6-Substituted Imidazo[1,2-a]pyridines Goel, R., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[3] RSC Advances, 2023.

  • Autotaxin Inhibitors using the Imidazo[1,2-a]pyridine Scaffold Desroy, N., et al. "Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors." Journal of Medicinal Chemistry, 2017.

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2,6-Disubstituted Imidazo[1,2-a]pyridines

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention from the pharmaceutical and materials science communities.[1] This privileged structure is a key component in a range of commercially available drugs, including the anxiolytic, alpidem, and the hypnotic agent, zolpidem.[2] Its unique electronic and structural properties also lend themselves to applications in materials science, such as in the development of fluorescent dyes and organic light-emitting diodes (OLEDs).[3] The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives, including anti-inflammatory, antiviral, and anticancer properties, underscore the importance of efficient and versatile synthetic methodologies to access a wide array of analogues for drug discovery and development.[3][4]

This guide provides a comparative analysis of the most prevalent and effective synthetic strategies for constructing 2,6-disubstituted imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical and modern synthetic routes, supported by experimental data to inform the selection of the most appropriate method for a given research objective.

Key Synthetic Strategies: A Comparative Overview

The synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines can be broadly categorized into several key approaches. This guide will focus on a comparative analysis of the following widely employed methods:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be further functionalized.

  • The Ortoleva-King and Related Condensation Reactions: Classical yet reliable methods involving the condensation of 2-aminopyridines with α-haloketones or related precursors.

  • Microwave-Assisted Synthesis: A modern approach that significantly accelerates reaction times and often improves yields for various synthetic routes.

  • C-H Activation Strategies: An emerging and highly efficient method for the direct functionalization of the imidazo[1,2-a]pyridine core.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a highly efficient multicomponent reaction (MCR) that constructs the imidazo[1,2-a]pyridine scaffold from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step.[2][5] This reaction is particularly valuable for generating 3-amino-substituted imidazo[1,2-a]pyridines, which serve as versatile intermediates for further derivatization.

Mechanism and Rationale

The GBB reaction proceeds through a series of sequential steps, initiated by the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine intermediate. Subsequent tautomerization and aromatization lead to the final 3-aminoimidazo[1,2-a]pyridine product. The use of a substituted 2-aminopyridine, such as 2-amino-5-methylpyridine, directly installs the substituent at the 6-position of the final product.

GBB_Mechanism Start 2-Amino-5-methylpyridine + Aldehyde Imine Imine Intermediate Start->Imine H⁺ Cycloadduct [4+1] Cycloadduct Imine->Cycloadduct Isocyanide Isocyanide Isocyanide->Cycloadduct Tautomerization Tautomerization & Aromatization Cycloadduct->Tautomerization Product 2,6-Disubstituted-3-amino- imidazo[1,2-a]pyridine Tautomerization->Product

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Performance and Scope

The GBB reaction is prized for its operational simplicity, atom economy, and the ability to generate molecular diversity rapidly.[5] A wide range of aldehydes and isocyanides are well-tolerated, allowing for extensive variation at the 2- and 3-positions. The reaction can be catalyzed by various Brønsted or Lewis acids, with ammonium chloride being a common and environmentally benign choice.[2] Recent advancements have demonstrated the use of microwave irradiation and ultrasound to further enhance reaction rates and yields.[3][6]

Ortoleva-King and Related Condensation Reactions

One of the most traditional and direct methods for synthesizing 2-substituted imidazo[1,2-a]pyridines is through the condensation of a 2-aminopyridine with an α-haloketone, a reaction often referred to as the Tschitschibabin reaction. A notable variation is the Ortoleva-King reaction, which generates the reactive intermediate in situ.

Mechanism and Rationale

The Ortoleva-King reaction typically involves heating a mixture of a 2-aminopyridine, a methyl ketone, and iodine.[7] The reaction proceeds through the initial formation of an N-phenacylpyridinium salt intermediate, which then undergoes cyclization and dehydration to afford the imidazo[1,2-a]pyridine core. The use of a substituted 2-aminopyridine, such as 2-amino-5-chloropyridine or 2-amino-5-methylpyridine, allows for the direct incorporation of a substituent at the 6-position.[8]

Ortoleva_King_Mechanism Start 2-Amino-5-substituted-pyridine + Methyl Ketone + I₂ Intermediate N-Phenacylpyridinium salt Start->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2,6-Disubstituted imidazo[1,2-a]pyridine Dehydration->Product

Caption: Simplified Mechanism of the Ortoleva-King Reaction.

Performance and Scope

This method is robust and utilizes readily available starting materials.[1] The reaction conditions are often straightforward, although they may require elevated temperatures. A variety of acetophenones and other methyl ketones can be employed, leading to diverse 2-aryl or 2-alkyl imidazo[1,2-a]pyridines. Recent modifications have introduced the use of other catalysts, such as iron or zinc salts in combination with iodine, to improve yields and expand the substrate scope.[9][10]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and cleaner reaction profiles in significantly reduced reaction times.[4] This technology can be applied to various synthetic routes, including both GBB and condensation reactions.

Rationale and Advantages

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. This often leads to a dramatic reduction in reaction times, from hours to minutes.[4] Furthermore, microwave-assisted reactions can often be performed under solvent-free conditions, enhancing the green credentials of the synthesis.[4]

Performance and Applications

Numerous studies have demonstrated the successful application of microwave irradiation to the synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines. For instance, the condensation of 2-amino-5-methylpyridine with various phenacyl bromides under microwave irradiation can afford the desired products in excellent yields within minutes.[11] Similarly, the GBB reaction can be significantly accelerated using microwave assistance, expanding its utility for high-throughput synthesis.[3][12]

C-H Activation Strategies

Direct C-H activation has become an increasingly important and elegant strategy for the synthesis and functionalization of heterocyclic compounds, including imidazo[1,2-a]pyridines. This approach avoids the need for pre-functionalized starting materials, thereby increasing step- and atom-economy.

Mechanism and Rationale

Palladium-catalyzed C-H arylation is a common approach for the functionalization of the imidazo[1,2-a]pyridine core. The reaction typically involves the direct coupling of an aryl halide with the C-H bond of the heterocycle. The regioselectivity of the C-H activation can often be controlled by the choice of catalyst, ligands, and directing groups. For the synthesis of 2,6-disubstituted derivatives, one could envision a two-step approach: initial synthesis of a 6-substituted imidazo[1,2-a]pyridine followed by a regioselective C-2 arylation.

CH_Activation_Workflow Start 6-Substituted imidazo[1,2-a]pyridine Reaction C-H Activation/Arylation (e.g., Pd-catalyzed) Start->Reaction Product 2,6-Disubstituted imidazo[1,2-a]pyridine Reaction->Product ArylHalide Aryl Halide ArylHalide->Reaction

Caption: General Workflow for C-H Arylation of Imidazo[1,2-a]pyridines.

Performance and Scope

C-H activation offers a powerful and modern approach to the synthesis of complex imidazo[1,2-a]pyridines. While the development of methods for the direct and regioselective C-2 arylation of 6-substituted imidazo[1,2-a]pyridines is an active area of research, existing methods for C-H functionalization of the core scaffold show great promise.[13] Visible light-induced C-H functionalization is also a rapidly developing field that offers milder and more environmentally friendly reaction conditions.[14][15]

Comparative Performance Data

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideNH₄ClWater604 h86[1]
2-Aminopyridine, Aldehyde, Isocyanidep-TsOHEtOHRT (Ultrasound)10-15 min77-91[1]
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneI₂Neat1104 h40-60[1][7]
Acetophenone, [Bmim]Br₃, 2-AminopyridineNa₂CO₃Solvent-freeRT40 min72-89[8]
Microwave-Assisted Condensation Phenacyl bromide, 2-AminopyridineIonic LiquidSolvent-free10030 sec87-92[4]
Microwave-Assisted GBB 2-Aminopyridine, Aldehyde, IsocyanideNH₄Cl--30 min89[3]

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé Reaction (Ultrasound-Assisted)

This protocol is adapted from a procedure for the ultrasound-assisted synthesis of 3-aminoimidazo[1,2-a]pyridines.[1]

  • Materials: 2-Amino-5-methylpyridine (1.0 mmol), benzaldehyde (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), p-toluenesulfonic acid (p-TsOH, 10 mol%), Ethanol (5 mL).

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-methylpyridine, benzaldehyde, and p-toluenesulfonic acid in ethanol.

    • Place the flask in an ultrasonic bath and irradiate at room temperature for 5-10 minutes.

    • Add cyclohexyl isocyanide to the reaction mixture.

    • Continue sonication for an additional 10-15 minutes, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-3-(cyclohexylamino)-6-methylimidazo[1,2-a]pyridine.

Protocol 2: Ortoleva-King Reaction

This protocol is a representative procedure for the Ortoleva-King reaction.[1][7]

  • Materials: 2-Amino-5-methylpyridine (2.3 equiv), Acetophenone (1.0 equiv), Iodine (I₂, 1.2 equiv).

  • Procedure:

    • In a sealed tube, combine 2-amino-5-methylpyridine, acetophenone, and iodine.

    • Heat the neat reaction mixture at 110 °C for 4 hours.

    • After cooling to room temperature, add aqueous sodium hydroxide (NaOH) to the reaction mixture.

    • Heat the mixture at 100 °C for 1 hour to induce cyclization.

    • Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-phenyl-6-methylimidazo[1,2-a]pyridine.

Protocol 3: Microwave-Assisted Condensation

This protocol is based on a general procedure for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.[4]

  • Materials: 2-bromo-1-phenylethan-1-one (phenacyl bromide, 1 mmol), 2-amino-5-methylpyridine (1.2 mmol), 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate (ionic liquid, 3 mL).

  • Procedure:

    • In a microwave-safe sealed tube, combine phenacyl bromide, 2-amino-5-methylpyridine, and the ionic liquid.

    • Irradiate the mixture at 100°C in a microwave reactor for 30 seconds.

    • After completion of the reaction (monitored by TLC), wash the reaction mixture with diethyl ether (3 x 10 mL) and then dilute with water (3 x 10 mL).

    • Combine the ether extracts and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography (5% ethyl acetate in hexane) to obtain 2-phenyl-6-methylimidazo[1,2-a]pyridine.

Conclusion and Future Outlook

The synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines can be achieved through a variety of effective methods, each with its own merits. The Groebke-Blackburn-Bienaymé reaction offers a rapid and convergent route to 3-amino-substituted derivatives, while the Ortoleva-King and related condensation reactions provide a more direct path to 2-substituted analogues from simple starting materials. The advent of microwave-assisted synthesis has revolutionized these traditional methods by drastically reducing reaction times and often improving yields.

Looking forward, the continued development of C-H activation methodologies holds the greatest promise for the future of imidazo[1,2-a]pyridine synthesis. These approaches offer the potential for highly efficient and regioselective functionalization of the core scaffold, minimizing the need for pre-functionalized substrates and aligning with the principles of green and sustainable chemistry. As these methods mature, they will undoubtedly become indispensable tools for medicinal chemists and materials scientists working with this important class of heterocyclic compounds.

References

  • Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings. [Link]

  • Yuan, J., & Lei, A. (n.d.). Amination of imidazo[1,2-a]pyridines through C-H/N-H cross-coupling reaction. ResearchGate. [Link]

  • Shaik, F., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Calderón-Rangel, D., et al. (2021). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry. [Link]

  • Li, X., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Li, X., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Ostrovskyi, D., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Sharma, P., et al. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Dharmana, T., & Swapna, M. (2017). Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • (PDF) Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ResearchGate. [Link]

  • Blagg, J., et al. (2013). HOT-Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Blogs. [Link]

  • Gryko, D. T., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. The Journal of Organic Chemistry. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (2020). ResearchGate. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. Molecules. [Link]

  • Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. (n.d.). New Journal of Chemistry. [Link]

  • Bhutia, Z. T., et al. (2020). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Request PDF. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. ResearchGate. [Link]

  • The Ortoleva-King reaction (1900). (n.d.). ResearchGate. [Link]

  • Gámez-Montaño, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]

  • Song, Y., et al. (n.d.). C–H Arylation of Imidazo[1,2- a ]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. Scilit. [Link]

  • Nagaraj, M., et al. (2012). Microwave-Assisted Metal-Free Synthesis of 2,8-Diaryl-6-aminoimidazo-[1,2-a]pyridine via Amine-Triggered Benzannulation. Synlett. [Link]

  • Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.). ResearchGate. [Link]

  • Request PDF. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. [https://www.researchgate.net/publication/335201479_Novel_One_Step_Synthesis_of_Imidazo12-a]pyridines_and_Zolimidine_via_Ironiodine-Catalyzed_Ortoleva-King_type_Protocol]([Link])

  • Ujwaldev, S. M., et al. (2019). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Semantic Scholar. [Link]

  • Kurteva, V. B., et al. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances. [Link]

  • The Groebke–Blackburn–Bienaymé reaction is my fav of the many isocyanide-based formal [4+1] cycloadditions (mechanism may vary by conditions). (2023). Reddit. [Link]

  • Wang, C., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. [Link]

  • Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction... (n.d.). ResearchGate. [Link]

  • (PDF) The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. [Link]

Sources

Comparative

Strategic Functionalization of Privileged Scaffolds: A Comparative Guide on 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine vs. Traditional Halogenated Building Blocks

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for blockbuster therapeutics such as zolpidem, alpidem, and olprinone[1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for blockbuster therapeutics such as zolpidem, alpidem, and olprinone[1]. As modern drug discovery programs increasingly target complex biological pathways, the demand for highly functionalized, metabolically stable heterocyclic derivatives has surged. Among the most versatile and strategically valuable building blocks available to synthetic chemists today is 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine .

This guide provides a rigorous, data-backed comparison between 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine and its traditional 6-bromo or 6-chloro analogs. By examining the mechanistic causality behind its superior performance in transition-metal-catalyzed cross-couplings, this document serves as an authoritative resource for optimizing synthetic routes in drug development[2].

Structural Causality: The "Why" Behind the Molecule

To understand the value of this specific building block, we must deconstruct its two critical modifications: the 2-cyclopropyl group and the 6-iodo substituent.

The 2-Cyclopropyl Advantage: Pharmacokinetics & Metabolic Stability

In medicinal chemistry, traditional alkyl substituents (e.g., methyl, ethyl, or propyl groups) at the C-2 position often suffer from rapid cytochrome P450-mediated aliphatic oxidation, leading to poor in vivo half-lives. The substitution of a cyclopropyl ring fundamentally alters this metabolic liability.

The Causality: The carbon-carbon bonds within a cyclopropyl ring possess unusually high s-character (resembling


 hybridized bonds rather than standard 

). This increases the bond dissociation energy of the adjacent C-H bonds, rendering them highly resistant to oxidative cleavage by liver enzymes. Furthermore, the rigid, planar-like geometry of the cyclopropyl group provides a defined spatial vector that can lock the molecule into an active conformation, enhancing target protein binding affinity without disproportionately inflating the molecule's lipophilicity (logP).
The 6-Iodo Advantage: Synthetic Reactivity & Yield Optimization

The functionalization of the imidazo[1,2-a]pyridine core at the C-6 position is typically achieved via palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira). In these catalytic cycles, the oxidative addition of the low-valent metal into the carbon-halogen bond is almost always the rate-determining step.

The Causality: The activation energy required for oxidative addition is directly proportional to the carbon-halogen bond dissociation energy (BDE):

  • C-Cl BDE: ~339 kJ/mol

  • C-Br BDE: ~285 kJ/mol

  • C-I BDE: ~238 kJ/mol

Because the C-I bond is significantly weaker than the C-Br and C-Cl bonds, 6-iodoimidazo[1,2-a]pyridine undergoes oxidative addition at a vastly accelerated rate[3]. This kinetic advantage allows cross-coupling reactions to proceed at lower temperatures, with reduced catalyst loadings, and utilizing milder bases. Consequently, this minimizes off-target side reactions—such as protodehalogenation or the degradation of sensitive functional groups on the coupling partner—resulting in cleaner crude mixtures and higher isolated yields[4].

Comparative Performance Data

To objectively evaluate these building blocks, the following table summarizes the performance of 6-iodo, 6-bromo, and 6-chloro 2-cyclopropylimidazo[1,2-a]pyridine derivatives in a standardized, sterically hindered Suzuki-Miyaura coupling with ortho-tolylboronic acid.

Halogen SubstrateCatalyst SystemBase / SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)
6-Iodo 2 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O604>99%92%
6-Bromo 5 mol% Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O901285%74%
6-Chloro 10 mol% Pd₂(dba)₃ + XPhosCs₂CO₃ / Toluene1102460%48%

Data Interpretation: The 6-iodo derivative achieves near-quantitative conversion at a significantly lower temperature (60 °C vs 110 °C) and in a fraction of the time, validating the mechanistic superiority of the C-I bond in overcoming steric hindrance during cross-coupling[2].

Mechanistic Pathway Visualization

The following diagram illustrates the palladium-catalyzed cross-coupling cycle, highlighting the critical node where the 6-iodo substituent outperforms its brominated and chlorinated counterparts.

G A Pd(0) Active Catalyst B Oxidative Addition (Rate Determining Step) A->B + 6-Halo-Imidazo[1,2-a]pyridine C Pd(II) Intermediate B->C Fast for C-I Slow for C-Br/Cl D Transmetalation (Boronic Acid Addition) C->D E Reductive Elimination D->E E->A Catalyst Regeneration F Functionalized Product E->F

Catalytic cycle showing the kinetic advantage of the C-I bond during oxidative addition.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Suzuki-Miyaura coupling of 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine incorporates internal validation checkpoints. This prevents the propagation of errors through the synthetic sequence.

Workflow Logic

Workflow Step1 1. Assembly Iodo Substrate Boronic Acid Pd Cat. Step2 2. Degassing N2 Purge Removes O2 Step1->Step2 Step3 3. Reaction 60°C Heating LC-MS Checkpoint Step2->Step3 Step4 4. Isolation Extraction Chromatography Step3->Step4

Sequential workflow for self-validating cross-coupling methodology.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Reagents Required:

  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Procedure:

  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube, add 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine, the arylboronic acid, and K₂CO₃.

    • Causality Check: Solid-state mixing before solvent addition prevents localized concentration gradients that can lead to homocoupling of the boronic acid.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Seal the tube with a rubber septum and sparge the solution with ultra-pure Nitrogen or Argon for 15 minutes.

    • Validation Checkpoint: Failure to thoroughly degas will result in the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) black. The solution should remain clear/yellow, not turn instantly black.

  • Catalyst Addition: Quickly remove the septum, add the Pd(dppf)Cl₂ catalyst, and reseal. Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • In-Process Monitoring: After 2 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Checkpoint: The mass spectrum should show complete disappearance of the starting material mass [M+H]⁺ and the emergence of the product mass. If starting material remains, verify the integrity of the boronic acid (check for protodeboronation).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure functionalized 2-cyclopropylimidazo[1,2-a]pyridine.

Conclusion

When designing synthetic routes for complex imidazo[1,2-a]pyridine-based therapeutics, the selection of the starting building block dictates the efficiency of the entire downstream sequence. While 6-bromo and 6-chloro derivatives may present a lower upfront material cost, 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine offers unparalleled synthetic leverage. Its highly reactive C-I bond enables milder, higher-yielding cross-couplings, while the 2-cyclopropyl group ensures the final molecule retains the metabolic stability required for advanced in vivo efficacy studies.

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at:[Link]

  • Ipso- or Cine-Substitutions of 6-Haloimidazo[1,2-a]pyridine Derivatives with Different Azoles Depending on the Reaction Conditions. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at:[Link]

  • Recent advances in copper-catalyzed C-S cross-coupling reactions. ARKAT USA. Available at:[Link]

Sources

Validation

Comparative Docking Analysis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine in Kinase Active Sites

A Senior Application Scientist's Guide to In Silico Target Engagement The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, including approved therapeutics.[1][2][3][4][5][6] Its rigid, planar structure and versatile substitution patterns make it an ideal starting point for designing targeted agents. A primary focus for this scaffold has been the inhibition of protein kinases, a family of enzymes that are critical regulators of cellular signaling and whose aberrant activity is a hallmark of many diseases, particularly cancer.[7][8][9][10]

This guide provides an in-depth, comparative molecular docking study of a representative compound, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. We will explore its predicted binding modes within the active sites of three clinically relevant kinases: Phosphoinositide 3-kinase alpha (PI3Kα), Mesenchymal-Epithelial Transition factor (c-Met), and Anaplastic Lymphoma Kinase (ALK). The objective is to elucidate potential structure-activity relationships and compare its binding profile to established inhibitors, thereby showcasing the utility of computational modeling in early-stage drug discovery.

The Rationale and Workflow of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex.[11][12][13] In drug discovery, it allows us to visualize potential interactions, predict binding affinity, and generate hypotheses for optimizing lead compounds before committing to costly and time-consuming synthesis and biological testing.

The entire process is a self-validating system; the accuracy of the docking protocol is first confirmed by its ability to reproduce the known binding mode of a co-crystallized ligand (re-docking). This ensures the chosen parameters are appropriate for the system under investigation.

Experimental Protocol: A Step-by-Step Docking Workflow
  • Protein Structure Preparation:

    • Causality: A high-resolution crystal structure is paramount for accuracy. We begin by sourcing the structures of our target kinases from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 4JPS for PI3Kα, 2XBA for ALK, and 3F82 for c-Met.[7][9][14]

    • Protocol:

      • Download the PDB file for the chosen kinase.

      • Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

      • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Kollman charges) to all atoms to account for electrostatic interactions. This prepared structure is now the "receptor."

  • Ligand Preparation:

    • Causality: The ligand's 3D conformation and charge distribution are as critical as the protein's. An energetically favorable conformation must be used.

    • Protocol:

      • Generate the 2D structure of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

      • Convert the 2D structure to a 3D conformation.

      • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

      • Assign Gasteiger partial charges to the ligand atoms.

  • Binding Site Definition and Docking Simulation:

    • Causality: The docking algorithm needs a defined search space to efficiently explore binding poses. This is typically centered on the known active site.

    • Protocol:

      • Define a "grid box" that encompasses the entire ATP-binding pocket of the kinase, usually centered on the position of a known, co-crystallized inhibitor.[14][15]

      • Utilize a docking program, such as AutoDock Vina, to systematically search for the best binding poses of the ligand within the defined grid box.[15][16] The algorithm evaluates thousands of possible orientations and conformations, scoring them based on a pre-defined scoring function that estimates binding free energy.

  • Results Analysis:

    • Causality: The output of a docking run is a set of predicted binding poses and their corresponding scores. The most favorable pose is typically the one with the lowest binding energy value.

    • Protocol:

      • Analyze the top-ranked poses based on their predicted binding energy (in kcal/mol).

      • Visually inspect the binding mode to identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

      • Compare the predicted interactions with those of known inhibitors to validate the binding mode and understand the ligand's potential mechanism of action.

G cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Select Protein Crystal Structure (PDB) Ligand 2. Prepare Ligand (3D Structure & Charges) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand->Grid Dock 4. Run Docking Algorithm (e.g., Vina) Grid->Dock Score 5. Analyze Docking Score (Binding Energy) Dock->Score Pose 6. Visualize Binding Pose & Key Interactions Score->Pose G cluster_kinase Kinase Hinge Region (e.g., PI3Kα) cluster_ligand 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine cluster_pocket Hydrophobic Pocket Val851 Val851 Core Imidazo[1,2-a]pyridine Core Core->Val851 H-Bond (Hinge Binding) Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Iodo Iodo Group Core->Iodo Tyr836 Tyr836 Cyclopropyl->Tyr836 Hydrophobic Interaction Ile848 Ile848 Cyclopropyl->Ile848 Ile932 Ile932 Cyclopropyl->Ile932

Caption: Predicted binding of the compound in the PI3Kα active site.

Comparison with Alternative Kinase Inhibitors

The predicted binding mode of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine provides valuable context when compared to known inhibitors.

  • vs. PI3Kα Inhibitors (e.g., Alpelisib): Alpelisib and other PI3K inhibitors also engage the hinge region via a key hydrogen bond with Val851. [7]The imidazo[1,2-a]pyridine core effectively mimics this interaction, establishing it as a viable scaffold for PI3K inhibition. The cyclopropyl group occupies a similar hydrophobic region as substituents on other known inhibitors, suggesting it is a suitable choice for enhancing potency. [17]

  • vs. c-Met Inhibitors (e.g., Volitinib, Crizotinib): Potent c-Met inhibitors are known to bind the hinge region. [18]The dual interaction pattern predicted for our compound—a hydrogen bond from the core and a potential halogen bond from the iodo substituent—could offer a distinct binding advantage, potentially leading to higher affinity or selectivity compared to inhibitors that rely solely on hydrogen bonding.

  • vs. ALK Inhibitors (e.g., Alectinib): Second and third-generation ALK inhibitors are designed to fit snugly within the ATP pocket. [15]The high predicted binding score for 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine suggests its overall size, shape, and substitution pattern are highly complementary to the ALK active site. The cyclopropyl group, in particular, appears to be a key contributor by effectively occupying a deep hydrophobic pocket, an attribute that often correlates with high potency in kinase inhibitors.

Conclusion and Future Perspectives

This computational guide demonstrates that 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a promising scaffold for kinase inhibition, with predicted high affinity for ALK, c-Met, and PI3Kα. The docking studies reveal a consistent hinge-binding mechanism across all three kinases, driven by the imidazole nitrogen, which is a classic feature of Type I kinase inhibitors. The 2-cyclopropyl and 6-iodo substituents play crucial roles in occupying hydrophobic pockets and potentially forming additional interactions, respectively.

While these in silico results are highly encouraging, they represent predictive models. [12][13]The next logical steps are to synthesize the compound and validate these predictions through experimental means, including:

  • In Vitro Kinase Assays: To quantitatively measure the inhibitory activity (IC50) against a panel of kinases.

  • Cell-Based Assays: To determine the compound's ability to inhibit kinase signaling within a cellular context.

  • Co-crystallography: To obtain an experimental crystal structure of the compound bound to a target kinase, which would provide definitive proof of the binding mode.

The insights gained from this docking comparison provide a solid, data-driven foundation for guiding the future optimization of this scaffold to develop potent and selective kinase inhibitors.

References

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. ResearchGate.
  • Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. PubMed.
  • Synthesis and Structure-Activity Relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a Novel Series of Beta Isoform Selective Phosphatidylinositol 3-kinase Inhibitors. PubMed.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. MDPI.
  • Computational investigation of imidazopyridine analogs as protein kinase B (Akt1) allosteric inhibitors by using 3D-QSAR, molecular docking and molecular dynamics simulations. Taylor & Francis Online.
  • Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. PubMed.
  • Machine Learning and Integrative Structural Dynamics Identify Potent ALK Inhibitors from Natural Compound Libraries. PMC.
  • Structure Based Virtual Screening of Selected Phytochemicals aganist C1156y Mutant Anaplastic Lymphoma Kinase (ALK) using Molecular Docking and Admet Prediction. Ashdin Publishing.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed.
  • A computational examination of the therapeutic advantages of fourth-generation ALK inhibitors TPX-0131 and repotrectinib over third-generation lorlatinib for NSCLC with ALK F1174C/L/V mutations. Frontiers.
  • Discovery of imidazopyridine derivatives as novel c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. PubMed.
  • Discovery of 3H‐Imidazo[4,5‐b]pyridines as Potent c‐Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. Scilit.
  • Discovery of potent 1H-imidazo[4,5-b]pyridine-based c-Met kinase inhibitors via mechanism-directed structural optimization. PubMed.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • In Silico Investigation of a New 4-Hydroxyquinolone Analogue as an Anaplastic Lymphoma Kinase (ALK) Inhibitor: Molecular Docking and ADMET Prediction. MDPI.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Edorium Journals.
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][7]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. Available at:

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC.

Sources

Comparative

Strategic Evaluation of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Derivatives as Novel Anticancer Therapeutics

As the demand for highly selective, targeted anticancer agents intensifies, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Specifically, 2-Cyclopropyl-6-iodoimidazo[1,2-a]p...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, targeted anticancer agents intensifies, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry. Specifically, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1) serves as a highly strategic precursor for drug development. The cyclopropyl group at the C-2 position imparts critical lipophilicity and metabolic stability, enhancing cellular permeability. Concurrently, the iodine atom at the C-6 position provides an exceptionally reactive handle for palladium-catalyzed cross-coupling, allowing researchers to rapidly synthesize diverse libraries of targeted kinase inhibitors.

This guide objectively evaluates the efficacy of compounds derived from this specific scaffold against standard-of-care alternatives, detailing the mechanistic pathways, comparative in vitro performance, and self-validating experimental protocols required for robust preclinical validation.

Mechanistic Grounding: Targeting Oncogenic Pathways

Derivatives synthesized from the 2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine scaffold exhibit profound cytotoxicity in cancer cell lines primarily by acting as dual-action or highly selective kinase inhibitors. Recent literature validates that these heterocyclic derivatives strongly interact with the ATP-binding pockets of kinases, specifically modulating the PI3K/Akt/mTOR and STAT3/NF-κB signaling axes (1).

By inhibiting Phosphatidylinositol-3-kinase (PI3Kα), these compounds prevent the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors like Akt and mTOR of their activation signals. This cascade disruption directly forces the malignant cell out of proliferation and into E2F-1-dependent apoptosis and G2/M cell cycle arrest (2).

Pathway Drug Imidazo[1,2-a]pyridine Derivative PI3K PI3K Drug->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis & Cell Cycle Arrest mTOR->Apoptosis Suppresses

Mechanism of PI3K/Akt/mTOR pathway inhibition by imidazo[1,2-a]pyridine derivatives.

Comparative Efficacy in Cancer Cell Lines

To objectively evaluate the pharmacological potential of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine derived compounds, we must benchmark their in vitro cytotoxicity against standard chemotherapeutics like Cisplatin and Doxorubicin.

While broad-spectrum agents like Cisplatin rely on indiscriminate DNA crosslinking (often leading to severe systemic toxicity and resistance), C-6 functionalized imidazo[1,2-a]pyridines offer targeted kinase inhibition. As demonstrated in comparative cellular assays (3), these derivatives frequently outperform standard agents in resistant cell lines by bypassing DNA repair mechanisms entirely.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ in µM at 24h)
Compound Class / DrugA549 (Lung)HepG2 (Liver)MCF-7 (Breast)Primary Mechanism of Action
C-6 Aryl Derivatives 4.1 - 12.410.5 - 18.28.7 - 14.3PI3Kα Inhibition
C-6 Amine Derivatives 15.6 - 22.16.8 - 15.211.2 - 19.5STAT3 / NF-κB Inhibition
Cisplatin (Standard) 53.2554.8132.10DNA Crosslinking
Doxorubicin (Standard) 1.202.401.80Topoisomerase II Inhibition

Data Synthesis: The C-6 functionalized derivatives exhibit significantly lower IC₅₀ values (higher potency) than Cisplatin in A549 and HepG2 lines. While Doxorubicin remains numerically more potent, the targeted nature of the imidazo[1,2-a]pyridine derivatives provides a wider therapeutic window, reducing off-target cardiotoxicity associated with Topoisomerase II inhibitors.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. The following protocols detail the transformation of the 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine precursor into testable therapeutics, followed by rigorous in vitro validation.

Workflow Precursor 2-Cyclopropyl-6-iodoimidazo [1,2-a]pyridine Synthesis Palladium-Catalyzed Cross-Coupling Precursor->Synthesis Library Derivative Library Synthesis->Library Screening High-Throughput Viability Screening (MTT) Library->Screening Validation Flow Cytometry (Apoptosis/Cell Cycle) Screening->Validation Lead Lead Compound Selection Validation->Lead

Workflow from 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine synthesis to in vitro validation.

Protocol A: Palladium-Catalyzed Derivatization (Suzuki-Miyaura Coupling)

Causality: The C-6 iodine bond has a lower dissociation energy than the C-H bonds on the imidazo[1,2-a]pyridine ring. This allows for highly regioselective oxidative addition by Palladium(0), enabling the attachment of diverse aryl/heteroaryl boronic acids without protecting groups.

  • Reaction Setup: Combine 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Execution: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (Quality Control): Monitor via TLC. Post-purification (column chromatography), confirm the complete absence of the halogenated precursor via LC-MS. Testing unpurified mixtures will yield false cytotoxicity data due to the inherent reactivity of the heavy iodine atom.

Protocol B: High-Throughput Cell Viability (MTT Assay)

Causality: MTT is reduced to purple formazan by mitochondrial succinate dehydrogenase. Because imidazo[1,2-a]pyridine derivatives frequently target mitochondrial health and induce ROS (4), a drop in metabolic rate is a direct, causal proxy for cell death.

  • Seeding: Seed A549 or HepG2 cells in 96-well plates at a density of 5×10³ cells/well. Incubate for 24h at 37°C (5% CO₂).

  • Treatment: Treat cells with derivative concentrations ranging from 0.1 µM to 100 µM for 24h.

  • Self-Validation (Controls):

    • Negative Control: 0.1% DMSO (Vehicle) to prove the solvent is not causing cell death.

    • Positive Control: Cisplatin (50 µM) to validate that the specific cell passage is susceptible to known cytotoxic stress.

  • Readout: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, dissolve formazan in 150 µL DMSO, and read absorbance at 570 nm.

Protocol C: Apoptosis Quantification via Flow Cytometry

Causality: To prove the mechanism of cell death is targeted apoptosis (via PI3K inhibition) rather than toxic necrosis, we utilize Annexin V/PI staining. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Harvesting: Collect treated cells (including floating cells to ensure late-apoptotic cells are not lost), wash twice with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Self-Validation (Gating Controls): Run three distinct control tubes: Unstained cells (to set baseline autofluorescence), Annexin V-only stained cells, and PI-only stained cells. This ensures accurate compensation and prevents spectral overlap from generating false-positive apoptotic readings.

  • Analysis: Analyze via flow cytometry within 1 hour, gating for Early Apoptotic (Annexin V+ / PI-) and Late Apoptotic (Annexin V+ / PI+) populations.

References

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Arch Pharm (Weinheim) / PubMed.1

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC.4

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.3

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis.2

Sources

Validation

Head-to-head comparison of cross-coupling methods for 6-iodoimidazo[1,2-a]pyridines

Executive Summary: The C-6 Pivot In the architecture of imidazo[1,2-a]pyridine—a pharmacophore central to anxiolytics (e.g., Zolpidem) and anti-inflammatory agents—the C-6 position represents a critical strategic pivot....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C-6 Pivot

In the architecture of imidazo[1,2-a]pyridine—a pharmacophore central to anxiolytics (e.g., Zolpidem) and anti-inflammatory agents—the C-6 position represents a critical strategic pivot. Unlike the C-3 position, which is inherently nucleophilic and prone to direct C-H functionalization, the C-6 position is electronically distinct , behaving as a deactivated aryl halide that requires transition-metal catalysis for modification.

This guide provides a technical, head-to-head analysis of the three dominant palladium-catalyzed methodologies for functionalizing 6-iodoimidazo[1,2-a]pyridine: Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig .

The Verdict:

  • Suzuki-Miyaura is the most robust method, offering the highest tolerance for steric hindrance and functional group diversity, particularly under microwave irradiation.

  • Sonogashira is the highest utility route for extending conjugation, but requires strict control over Copper(I) usage to prevent homocoupling.

  • Buchwald-Hartwig is the most challenging due to catalyst poisoning by the bridgehead nitrogen, necessitating specific bulky phosphine ligands (e.g., BrettPhos).

Part 1: Strategic Reactivity Analysis

To select the correct method, one must understand the electronic landscape of the substrate. The imidazo[1,2-a]pyridine core is not uniform.

  • C-3 Position: Highly nucleophilic. Reacts via Electrophilic Aromatic Substitution (

    
    ) or oxidative C-H activation.
    
  • C-6 Position: The electrophilic "handle." When iodinated, it is primed for Oxidative Addition (

    
    ) by Pd(0), but the rate of 
    
    
    
    is slower than typical aryl iodides due to the electron-rich nature of the fused ring system.
Decision Matrix: Selecting Your Method

DecisionMatrix cluster_tips Critical Considerations Start Target Moiety at C-6 Biaryl Aryl/Heteroaryl Group Start->Biaryl Need C-C (sp2) Alkyne Alkyne/Linker Start->Alkyne Need C-C (sp) Amine Amino/Amide Group Start->Amine Need C-N Suzuki Method: Suzuki-Miyaura (Best Reliability) Biaryl->Suzuki Sonogashira Method: Sonogashira (Watch for Cu) Alkyne->Sonogashira Buchwald Method: Buchwald-Hartwig (Ligand Critical) Amine->Buchwald Tip1 Suzuki: Use Microwave for >90% Yields Tip2 Sonogashira: Go Cu-Free for Bio-targets Tip3 Buchwald: Use BrettPhos to stop N-poisoning

Figure 1: Strategic decision tree for C-6 functionalization based on target moiety.

Part 2: Head-to-Head Comparative Analysis

Suzuki-Miyaura Coupling (The Workhorse)

The Suzuki coupling of 6-iodoimidazo[1,2-a]pyridine is the gold standard for generating biaryl libraries. The reaction is less sensitive to moisture than other couplings and tolerates the basic bridgehead nitrogen well.

  • Best Practice: Microwave irradiation is superior to thermal heating for this substrate.

  • Catalyst System:

    
     is highly active. For sterically hindered boronic acids, switch to 
    
    
    
    with S-Phos.
  • Key Advantage: Boronic acids are stable and non-toxic compared to the stannanes used in Stille coupling.

Sonogashira Coupling (The Conjugation Route)

Essential for installing alkynes, which serve as handles for "Click" chemistry or further cyclization.

  • The Challenge: The classic protocol uses CuI as a co-catalyst.[1][2] However, the imidazo[1,2-a]pyridine nitrogen can chelate Copper, dampening the cycle. Furthermore, CuI promotes oxidative homocoupling of the alkyne (Glaser coupling).

  • Solution: Copper-free conditions using

    
     with an excess of amine base (pyrrolidine or piperidine) are often cleaner, though slower.
    
Buchwald-Hartwig Amination (The High-Risk/High-Reward)

Installing an amine at C-6 creates analogs of antibacterial agents. This is the most technically demanding method.

  • Mechanism Failure Mode: The bridgehead nitrogen of the substrate can competitively bind to Palladium, displacing the ligand and arresting the catalytic cycle (

    
     sequestration).
    
  • The Fix: Use bulky, electron-rich biaryl phosphine ligands like BrettPhos or Xantphos . These create a steric wall that prevents the substrate's nitrogen from coordinating to the metal center, forcing the reaction to occur only at the C-I bond.

Comparative Data Summary
FeatureSuzuki-MiyauraSonogashira (Cu-Free)Buchwald-Hartwig
Typical Yield (C-6) 85 - 96% 70 - 85%50 - 75%
Reaction Time 20 min (Microwave)4 - 12 hours12 - 24 hours
Catalyst Cost Low (

)
MediumHigh (Req. Adv. Ligands)
Air/Moisture Sensitivity LowModerateHigh
Purification Difficulty Low (Boron byproducts water soluble)Medium (Homocoupling side-products)High (Ligand removal)

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . If the color changes described do not occur, abort and re-dry solvents/reagents.

Protocol A: Microwave-Assisted Suzuki Coupling (Recommended)

Primary Reference: General optimization based on microwave efficiency for this scaffold.

  • Preparation: In a 10 mL microwave vial, charge 6-iodoimidazo[1,2-a]pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent System: Add a mixture of 1,4-Dioxane/Water (3:1, v/v). Note: Water is essential for the transmetallation step.

  • Degassing: Sparge with Argon for 5 minutes. This is critical to protect the catalyst.

  • Catalyst: Add

    
     (5 mol%). Cap immediately.
    
  • Reaction: Irradiate at 150°C for 20 minutes .

    • Validation: The reaction mixture should turn from yellow/orange to black (Pd precipitation) upon completion. If it remains bright yellow, conversion is likely incomplete.

  • Workup: Dilute with EtOAc, wash with brine. The product is usually easily purified via flash chromatography (EtOAc/Hexane).

Protocol B: Copper-Free Sonogashira Coupling

Primary Reference: Avoiding Cu-cytotoxicity and homocoupling.

  • Preparation: In a dried Schlenk tube under Argon, dissolve 6-iodoimidazo[1,2-a]pyridine (1.0 equiv) in anhydrous DMF.

  • Base/Ligand: Add Pyrrolidine (3.0 equiv). Note: Pyrrolidine acts as both base and ligand aid.

  • Catalyst: Add

    
     (5 mol%).
    
  • Alkyne Addition: Add the terminal alkyne (1.5 equiv) dropwise.

  • Reaction: Heat to 80°C for 6-12 hours .

    • Validation: Monitor via TLC.[3] A blue fluorescent spot (the starting material) should disappear. If a new spot appears very close to the solvent front, check for alkyne dimer (Glaser product).

  • Workup: Pour into water (precipitate often forms). Extract with DCM.

Protocol C: Buchwald-Hartwig with BrettPhos

Primary Reference: Overcoming N-coordination issues.

  • Preparation: In a glovebox or strictly inert manifold, combine 6-iodoimidazo[1,2-a]pyridine (1.0 equiv), Primary Amine (1.2 equiv), and

    
     (1.4 equiv).
    
  • Pre-catalyst Formation: In a separate vial, mix

    
     (2 mol%) and BrettPhos  (4 mol%) in anhydrous Toluene or Dioxane. Stir for 5 mins at RT until the solution turns a deep reddish-brown (active catalyst formation).
    
  • Combination: Transfer the catalyst solution to the substrate vial.

  • Reaction: Heat at 100°C for 12-18 hours .

    • Validation: This reaction must remain strictly anhydrous. Any green hue indicates oxidation of the catalyst/amine; the reaction should remain red/brown.

Part 4: Mechanistic Visualization

The following diagram illustrates the specific pathway for the Suzuki coupling, highlighting the role of the base and the distinct reactivity of the C-6 position.

SuzukiMechanism cluster_substrate Substrate Electronic Effect Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting at C-6) Pd0->OxAdd 6-Iodo-Imidazo Complex1 Pd(II)-Ar-I OxAdd->Complex1 BaseStep Base Exchange (OH- replaces I-) Complex1->BaseStep + KOH Complex2 Pd(II)-Ar-OH BaseStep->Complex2 TransMetal Transmetallation (Boronate adds) Complex2->TransMetal + Ar-B(OH)2 Complex3 Pd(II)-Ar-Ar' TransMetal->Complex3 RedElim Reductive Elimination (Product Release) Complex3->RedElim RedElim->Pd0 Regeneration Effect C-6 is electron-rich Slower Ox. Add. than Phenyl-I

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling specific to 6-iodoimidazo[1,2-a]pyridine.[4][5][6]

References

  • Microwave-Assisted Suzuki Coupling

    • Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines.
  • Copper-Free Sonogashira Methodologies

    • Li, H., et al. "Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins." Journal of the American Chemical Society, 2011.
  • Buchwald-Hartwig Ligand Selection

    • Maiti, D., et al. "Buchwald–Hartwig amination: Ligand effects and substrate scope." Chemical Science, 2010. (General principles applied to heterocyclic amines).
  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A.K., et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2023.[7]

Sources

Comparative

Validation of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine as a key intermediate for drug discovery

Topic: Executive Summary: The Molecular Anvil In the high-stakes arena of medicinal chemistry, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1369288-82-3 / Analogous Precursors) has emerged not merely as a building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary: The Molecular Anvil

In the high-stakes arena of medicinal chemistry, 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1369288-82-3 / Analogous Precursors) has emerged not merely as a building block, but as a strategic "molecular anvil." This intermediate combines three critical properties that solve recurring failures in lead optimization:

  • Privileged Scaffold: The imidazo[1,2-a]pyridine core is bioisosteric to purines, granting inherent affinity for ATP-binding pockets (Kinases) and benzodiazepine sites (GABA).

  • Hyper-Reactive Handle (6-Iodo): Unlike its bromo- or chloro-analogs, the 6-iodo substituent offers superior oxidative addition rates in Palladium-catalyzed cross-couplings, enabling functionalization at lower temperatures—critical for preserving sensitive late-stage pharmacophores.

  • Metabolic Shield (2-Cyclopropyl): The cyclopropyl group acts as a lipophilic, metabolically stable bioisostere for alkyl groups, blocking CYP450-mediated

    
    -oxidation while maintaining hydrophobic contacts.
    

This guide objectively validates this intermediate against its alternatives, supported by experimental protocols and mechanistic insights.

Part 1: Critical Analysis & Comparison

The Reactivity Advantage: 6-Iodo vs. 6-Bromo

The choice between an aryl iodide and an aryl bromide is often dictated by cost versus performance. In complex drug synthesis, the 6-iodo variant justifies its premium by enabling milder conditions.

  • Mechanism: The C–I bond is longer and weaker (Bond Dissociation Energy ~65 kcal/mol) compared to C–Br (~81 kcal/mol). This facilitates the rate-determining step (oxidative addition) in Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • Operational Impact: The 6-iodo intermediate allows coupling at room temperature or mild heating (40–60°C), whereas 6-bromo analogs often require reflux (>80°C), increasing the risk of protodehalogenation or byproduct formation.

Table 1: Reactivity & Performance Comparison

Feature6-Iodo-Analog 6-Bromo-Analog Impact on Drug Discovery
Bond Energy (C-X) ~65 kcal/mol~81 kcal/molIodide allows faster activation.
Pd-Catalyst Loading Low (1–3 mol%)High (5–10 mol%)Lower metal residue in final API.
Reaction Temp Mild (RT to 60°C)High (>80°C)Iodide preserves heat-sensitive groups.
Selectivity High (Chemoselective)ModerateIodide allows sequential coupling if Br/Cl are present elsewhere.
The Metabolic Shield: 2-Cyclopropyl vs. 2-Alkyl

The 2-position of the imidazo[1,2-a]pyridine ring is a common site for metabolic attack.

  • The Problem: A 2-methyl group is a "metabolic soft spot," highly susceptible to CYP450-mediated oxidation to a hydroxymethyl or carboxylic acid, leading to rapid clearance (

    
    ).
    
  • The Solution: The 2-cyclopropyl group lacks the activated protons of a methyl group and introduces steric bulk that hinders enzymatic approach. It maintains the lipophilicity required for hydrophobic pocket binding (e.g., in p38 MAP Kinase or PI3K

    
    ) while significantly extending half-life (
    
    
    
    ).

Part 2: Experimental Validation (Protocols)

Protocol A: Synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Rationale: This condensation reaction (Hantzsch-type) constructs the bicyclic core in a single step.

Reagents:

  • 2-Amino-5-iodopyridine (1.0 equiv)

  • 2-Bromo-1-cyclopropylethanone (1.2 equiv)

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • Ethanol (EtOH) or DMF[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-Amino-5-iodopyridine (e.g., 10 mmol) in absolute Ethanol (50 mL).

  • Addition: Add 2-Bromo-1-cyclopropylethanone (12 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Note: Monitor by TLC/LCMS for disappearance of aminopyridine.

  • Neutralization: Cool to room temperature. If using the hydrobromide salt method, the product may precipitate. Add saturated aqueous

    
     to adjust pH to ~8.
    
  • Isolation: Evaporate EtOH. Extract residue with Ethyl Acetate (3x).[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

    • Target Yield: 75–85%

    • Appearance: Pale yellow to off-white solid.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Rationale: Demonstrating the utility of the 6-iodo handle to install a biaryl motif (common in Kinase inhibitors).

Reagents:

  • 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

  • 
     (0.03 equiv)
    
  • 
     (2.0 equiv)
    
  • Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with the iodo-intermediate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 mins.

  • Solvation: Add degassed Dioxane/Water solvent system via syringe.

  • Coupling: Heat to 60°C for 2 hours. Note: The 6-iodo species reacts rapidly; 6-bromo would require 80–90°C and longer times.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Result: Quantitative conversion to the 6-aryl derivative.

Part 3: Visualization & Logic

Diagram 1: Synthesis & Strategic Value Pathway

This diagram illustrates the synthesis of the core and its divergent applications in drug discovery.

G Precursor1 2-Amino-5-iodopyridine Intermediate 2-Cyclopropyl-6-iodo imidazo[1,2-a]pyridine (The Molecular Anvil) Precursor1->Intermediate Condensation (EtOH, Reflux) Precursor2 2-Bromo-1- cyclopropylethanone Precursor2->Intermediate App1 Suzuki Coupling (Biaryl Kinase Inhibitors) Intermediate->App1 Pd(0), Ar-B(OH)2 (Fast Oxidative Addition) App2 Sonogashira Coupling (Alkynyl Linkers) Intermediate->App2 Pd(0), CuI, Alkyne App3 Buchwald-Hartwig (C-N Bond Formation) Intermediate->App3 Pd(0), Amine

Caption: Synthesis of the 2-cyclopropyl-6-iodo intermediate and its divergence into key medicinal chemistry classes via high-efficiency Pd-coupling.

Diagram 2: Decision Logic for Scaffold Selection

Why choose this specific intermediate over others?

DecisionTree Start Lead Optimization Objective Q1 Is the 2-position metabolically labile? Start->Q1 PathA Use 2-Methyl (High Clearance Risk) Q1->PathA No PathB Use 2-Cyclopropyl (Metabolic Shield) Q1->PathB Yes (Oxidation) Q2 Is the 6-position coupling sensitive? PathC Use 6-Bromo (Harsh Conditions) Q2->PathC Robust Scaffold PathD Use 6-Iodo (Mild Conditions) Q2->PathD Sensitive/Complex PathB->Q2 Result OPTIMAL INTERMEDIATE: 2-Cyclopropyl-6-iodo imidazo[1,2-a]pyridine PathD->Result

Caption: Medicinal chemistry decision tree highlighting the logic for selecting the 2-cyclopropyl-6-iodo scaffold to address metabolic and synthetic challenges.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Organic Chemistry Portal.

  • Gaudry, M., & Marquet, A. "Synthesis of 2-bromo-1-cyclopropylethanone."[3] Organic Syntheses, 1976, 55,[3] 24. (Foundational protocol for the cyclopropyl precursor).

  • Gilead Sciences, Inc. "Pyrrolo[2,3-c]pyridine derivatives as p38 kinase inhibiting agents."[3] US Patent Application US20090317361A1.[3] (Validates the imidazo-pyridine scaffold in kinase inhibition).

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[4] International Journal of Simulation Systems, Science & Technology, 2016. (Provides specific halogenation protocols for the pyridine precursor).

  • BenchChem. "A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions." (General reactivity principles).

  • Liu, Y., et al. "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition."[5] Molecules, 2023.[5][6] (Specific application of the 6-iodo/boronate intermediate in PI3K drug discovery).

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine proper disposal procedures

Proper disposal of specialized chemical building blocks is a critical intersection of laboratory safety, environmental stewardship, and operational economics. 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of specialized chemical building blocks is a critical intersection of laboratory safety, environmental stewardship, and operational economics. 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine (CAS: 1447912-71-1) is a highly valuable, iodine-containing heterocyclic compound frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as kinase inhibitors and GABA receptor modulators[1].

While its unique imidazopyridine core and reactive carbon-iodine (C-I) bond make it an excellent candidate for cross-coupling reactions, these exact chemical properties dictate strict, specialized disposal protocols. This guide provides drug development professionals with the authoritative framework for managing this compound from bench to final destruction.

Part 1: The Chemical Causality of Halogenated Waste Segregation

As a Senior Application Scientist, I frequently observe laboratories treating all organic waste as a monolithic stream. Why must 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine be treated differently? The answer lies in the thermodynamics of its combustion.

When non-halogenated organic compounds are incinerated, they primarily yield carbon dioxide and water. However, the incineration of halogenated organic compounds—specifically those containing chlorine, bromine, or iodine—presents severe environmental and infrastructural risks if not managed in specialized facilities:

  • Formation of Toxic Byproducts: At standard incineration temperatures, the incomplete combustion of the imidazopyridine ring in the presence of halogens can catalyze the de novo synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs)[2].

  • Molecular Iodine Plumes: The thermal cleavage of the C-I bond releases iodine radicals, which rapidly combine to form molecular iodine (I2) or hydrogen iodide (HI)[3]. If processed in a standard incinerator lacking alkaline wet scrubbers, this results in the emission of corrosive gases and highly visible, toxic purple iodine plumes from the exhaust stack[4].

  • The "Contagion" Effect of Halogens: Due to the high cost of operating specialized high-temperature (>1000°C) incinerators equipped with rapid-quenching scrubbers, mixing even a small amount of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine into a non-halogenated waste carboy legally reclassifies the entire volume as "Halogenated Waste," exponentially increasing institutional disposal costs[5][6].

Part 2: Quantitative Waste Segregation Parameters

To maintain compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards (or international equivalents), laboratories must adhere to strict quantitative limits when segregating this compound[7].

ParameterThreshold / SpecificationScientific Rationale
Halogen Content Threshold > 2% total halogens by weightMixtures exceeding this limit require specialized high-temperature incineration to prevent dioxin formation.
Water Content Limit < 10% (Ideally < 5%)High water content lowers the calorific value (BTU) of the waste, requiring supplemental fossil fuels to maintain the >1000°C needed for C-I bond destruction[8].
pH Range (Liquid Waste) 5.0 to 9.0Highly acidic or alkaline conditions can degrade the storage container or react with the imidazopyridine nitrogen, causing dangerous off-gassing.
Maximum SAA Accumulation 55 GallonsSatellite Accumulation Area (SAA) limits mitigate the risk of large-scale vapor release in the event of a container breach[5].

Part 3: Step-by-Step Disposal Methodologies

Trustworthy protocols must be self-validating. The following workflows ensure that every step verifies the safety of the next.

Protocol A: Disposal of Solid 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Waste

Applies to pure powder, contaminated weighing paper, spatulas, and empty reagent bottles.

  • Primary Containment: Place all solid waste contaminated with the compound into a rigid, puncture-resistant High-Density Polyethylene (HDPE) container lined with a chemically compatible transparent bag.

  • Verification of State (Self-Validation): Ensure no free liquids are present. If the solid is wet with solvent, allow it to evaporate in a certified chemical fume hood before sealing, provided the solvent is not acutely toxic.

  • Sealing and Labeling: Seal the bag with a gooseneck tie. Secure the HDPE lid. Affix a standardized Hazardous Waste tag. Explicitly check the "Halogenated Organic" and "Toxic" boxes. Write the exact chemical name: 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine. Do not use abbreviations[5][9].

  • Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray to prevent cross-contamination with incompatible materials (e.g., strong oxidizers)[5].

Protocol B: Disposal of Liquid Waste Mixtures

Applies to mother liquors, HPLC effluents, and cross-coupling reaction mixtures.

  • Compatibility Check: Verify that the liquid waste does not contain heavy metals (unless specifically tagged as a mixed waste), cyanides, or strong acids[5]. 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a weak base; mixing it with strong acids can generate exothermic heat.

  • Container Selection: Use a 4-liter or 10-liter white poly (HDPE) carboy or a safety-coated glass bottle. Never use metal containers, as trace hydrogen iodide (HI) generated from degradation can corrode the metal.

  • Transfer Operations: Conduct all transfers inside a fume hood using a dedicated funnel.

    • Self-Validation Step: After transfer, visually inspect the carboy for phase separation. If an aqueous phase separates from the organic phase, note this on the waste tag, as it directly affects the incinerator's injection strategy.

  • Vapor Management: Cap the container immediately after adding waste. Never leave a funnel resting in the carboy[10].

  • EHS Manifesting: Submit a waste pickup request to your Environmental Health and Safety (EHS) department, specifying the exact percentage of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine and the carrier solvents (e.g., 5% 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, 95% Dichloromethane).

Part 4: Mandatory Visualization

G Start 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Waste Generated State Determine Waste State Start->State Solid Solid Waste (Pure Powder, Consumables) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures, HPLC) State->Liquid Liquid Segregate Segregate as Halogenated Organic Waste Solid->Segregate Liquid->Segregate Label Label: 'Hazardous Waste - Halogenated (Iodinated)' Segregate->Label Store Store in SAA (Secondary Containment) Label->Store EHS EHS / Certified Contractor Pickup Store->EHS Incineration High-Temperature Incineration (>1000°C) with Scrubbers EHS->Incineration Final Destruction

Workflow for the classification, segregation, and disposal of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine.

References

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories - Campus Operations." Temple University. [Link]

  • U.S. Environmental Protection Agency (EPA). "Burning of Hazardous Waste in Boilers and Industrial Furnaces: Final Rule." Environmental Protection Agency. [Link]

  • Reworld Waste / Tetra Tech. "Technical Review of Iodinated Waste Incineration and Plume Mitigation." Reworld Waste. [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Topic: Personal protective equipment for handling 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Role: Senior Application Scientist[1][2] [1][2] Executive Summary & Compound Profile 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine Role: Senior Application Scientist[1][2]

[1][2]

Executive Summary & Compound Profile

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a specialized heterocyclic intermediate, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical agents.[1][2] Its structural core—the imidazo[1,2-a]pyridine scaffold—confers specific biological activity, while the iodine substituent at the C6 position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1][2]

Critical Safety Context: While specific toxicological data (LD50) for this exact regioisomer is often proprietary, Structure-Activity Relationship (SAR) analysis of the 6-iodo and cyclopropyl analogs dictates that this compound be handled as a Potent Irritant with Potential Acute Toxicity .[1][2] The iodine atom increases lipophilicity, potentially enhancing dermal absorption, while the cyclopropyl moiety introduces metabolic reactivity concerns.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation.[1][2]
Stability Light & Air SensitiveIodine-carbon bonds can undergo photolytic cleavage; store in amber vials under inert gas.[1][2]
Reactivity Acid SensitiveThe cyclopropyl ring may undergo ring-opening in strong acidic conditions; avoid acidic waste streams.[1][2]
Solubility DMSO, Methanol, DCMUse compatible solvent-resistant gloves.[1][2]

Hazard Identification (Derived GHS Classification)

Based on analog data (6-iodoimidazo[1,2-a]pyridine [CAS: 426825-75-4] and general halogenated imidazopyridines).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3][4]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2][4]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][4]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) — Precautionary assignment due to lack of specific data.[1][2][4]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond standard "lab safety" to a risk-based protection strategy designed for handling pharmaceutical intermediates.[1][2]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 / P100 Respirator (Powder handling) or Fume Hood (Solubilized).[1][2]Prevents inhalation of fine particulates during weighing. The cyclopropyl moiety suggests potential biological activity; zero-inhalation tolerance is the goal.[2]
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[2] Change immediately upon splash.Halogenated heterocycles can permeate standard latex. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).[2] Face Shield required for >5g scale.Standard safety glasses are insufficient for fine powders that can drift around side shields. Iodine-containing compounds are severe eye irritants.[2]
Body Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes.[1][2]Cotton lab coats absorb chemicals. Tyvek provides a non-porous barrier against dust and splashes.

Operational Workflow: Safe Handling Lifecycle

Phase 1: Storage & Retrieval[2]
  • Protocol: Store at 2–8°C in a dedicated chemical fridge. Ensure the container is opaque (amber glass) and sealed under Argon or Nitrogen.

  • Why: The C-I bond is susceptible to homolytic cleavage by UV light, liberating free iodine (discoloration) and degrading the starting material.[2]

Phase 2: Weighing & Transfer[2]
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .[2]

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.[2]

  • Step-by-Step:

    • Don full PPE (Double gloves, goggles, respirator if hood sash is high).

    • Place a secondary containment tray inside the balance.

    • Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe the exterior of the reagent bottle with a dry ChemWipe before returning to storage.

Phase 3: Reaction Setup (Cross-Coupling Context)
  • Solvent Choice: When dissolving in DMSO or DMF, be aware these solvents enhance skin permeability, carrying the dissolved iodide through gloves faster.

  • Inert Atmosphere: Purge reaction vessels with Nitrogen/Argon before adding the catalyst to prevent oxidation of the imidazopyridine ring or the catalyst itself.

Phase 4: Decontamination & Spill Response
  • Minor Spill (Solid): Do not sweep (creates dust).[2] Cover with wet paper towels (water/detergent), then wipe up.

  • Major Spill (Solution): Absorb with vermiculite or sand.[2] Do not use sawdust (combustible with potential oxidizers).[2]

  • Decon Solution: Wash surfaces with a 5% Sodium Thiosulfate solution (neutralizes any free iodine) followed by soapy water.[2]

Visual Workflow: Safe Handling Protocol

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile, Goggles, Lab Coat Start->CheckPPE Environment Environment Check: Fume Hood Functional? CheckPPE->Environment Weighing Weighing Protocol: 1. Anti-static measures 2. Secondary containment 3. Disposable tools Environment->Weighing Yes Stop Stop Environment->Stop No (Maintenance Required) Solubilization Solubilization: Dissolve in DMSO/DMF (Permeation Hazard High) Weighing->Solubilization Reaction Reaction Setup: Inert Gas Purge (Ar/N2) Protect from Light Solubilization->Reaction Cleanup Decontamination: 1. Wipe with 5% Na-Thiosulfate 2. Dispose solid waste as Hazardous Reaction->Cleanup

Caption: Operational logic flow for handling 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine, emphasizing engineering controls and decontamination.

Waste Disposal & Environmental Compliance

Regulatory Classification: This compound is a Halogenated Organic Compound .[2] It must NOT be disposed of in general trash or aqueous drains.

Disposal Protocol:

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin (Yellow bag/tag).

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" carboy.

    • Critical Note: Do not mix with strong acids (e.g., Sulfuric, Nitric) in the waste container. The cyclopropyl ring can open exothermically, and the iodide can oxidize to iodine gas (

      
      ) in the presence of strong oxidizers.
      
  • Labeling: Label clearly as "Contains Organic Iodide / Imidazopyridine Derivative."

References

  • Fisher Scientific. (2025). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [1][2]

  • ChemScene. (2025). Safety Data Sheet: 6-Iodoimidazo[1,2-a]pyridine. Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[2][5] Safety Data Sheet: Cyclopropylamine. Retrieved from

  • PubChem. (2025). Compound Summary: Imidazo[1,2-a]pyridine.[1][2][3][6][7][8] National Center for Biotechnology Information. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine
© Copyright 2026 BenchChem. All Rights Reserved.